D(+)-Trehalose dihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.2H2O/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12;;/h3-20H,1-2H2;2*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVHGFAJLZWDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of D(+)-Trehalose dihydrate in cryopreservation?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation, the process of preserving biological materials at sub-zero temperatures, is a cornerstone of modern biotechnology, enabling the long-term storage of cells, tissues, and other biological specimens for research, therapeutic, and reproductive applications. Central to the success of cryopreservation is the use of cryoprotective agents (CPAs) that mitigate the damaging effects of ice crystal formation and osmotic stress. Among these, D(+)-Trehalose dihydrate, a naturally occurring non-reducing disaccharide, has emerged as a highly effective and biocompatible cryoprotectant. This technical guide provides an in-depth exploration of the mechanisms of action of trehalose (B1683222) in cryopreservation, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Mechanisms of Action
The cryoprotective properties of trehalose are primarily attributed to two synergistic mechanisms: the Water Replacement Hypothesis and the Vitrification Hypothesis .
The Water Replacement Hypothesis
During the freezing process, as water crystallizes into ice, the solute concentration in the remaining unfrozen water increases, leading to osmotic stress and potential damage to cellular structures. The Water Replacement Hypothesis posits that trehalose molecules directly interact with the polar headgroups of membrane phospholipids (B1166683) and the surfaces of proteins.[1][2] By forming hydrogen bonds with these biological structures, trehalose effectively replaces the water molecules that would typically hydrate (B1144303) them. This molecular "splinting" helps to maintain the native conformation of proteins and the integrity of cellular membranes in the dehydrated state, preventing fusion and phase transitions that can be lethal to the cell upon thawing.[1][2]
Water Replacement Hypothesis.
The Vitrification Hypothesis
Vitrification is the process of solidification into a glass-like, amorphous state without the formation of damaging ice crystals. Trehalose significantly promotes vitrification. As water is removed from the system during freezing, the concentration of trehalose in the remaining solution increases dramatically. This highly concentrated trehalose solution has a very high viscosity and a high glass transition temperature (Tg).[1] The high viscosity physically hinders the movement of water molecules, preventing them from arranging into an ordered ice crystal lattice. The elevated Tg means that the solution will transition into a glassy state at a higher temperature than water alone, effectively trapping any remaining water in a disordered, solid state, thus protecting the cells embedded within this vitrified matrix.[1]
Vitrification Hypothesis Workflow.
Quantitative Data
The effectiveness of trehalose as a cryoprotectant is concentration-dependent and varies with cell type. The following tables summarize key quantitative data from various studies.
Table 1: Effect of Trehalose Concentration on Post-Thaw Cell Viability
| Cell Type | Trehalose Concentration | Other CPAs | Post-Thaw Viability (%) | Reference |
| Human Hematopoietic Stem Cells (CD34+) | 1.0 M | None | >80% | [1][2][3] |
| Human Hematopoietic Stem Cells (CD34+) | 0.3 M | None | ~60% | [1][2] |
| Human Hematopoietic Stem Cells (CD34+) | Control (10% DMSO) | 10% DMSO | ~70% | [1][2] |
| Murine Spermatogonial Stem Cells | 50 mM | 10% DMSO | 89.7% | [4] |
| Murine Spermatogonial Stem Cells | Control (10% DMSO) | 10% DMSO | 76.1% | [4] |
| Human Mesenchymal Stromal Cells | 250 mM | None | ~80% | [5] |
| Human Hepatocytes | 200 mM | 10% DMSO | 63% | [6] |
| Human Hepatocytes | Control (10% DMSO) | 10% DMSO | 47% | [6] |
| Human Red Blood Cells | 300 mM | None | 88% | [7] |
| Human Fetal Skin | 500 mM | 10% DMSO | 65% | [6][8] |
| Human Fetal Skin | Control (10% DMSO) | 10% DMSO | 44% | [6][8] |
| Bovine Endothelial Cells | 0.2-0.4 M | None (after pre-incubation) | 87% | [9] |
Table 2: Biophysical Properties of Trehalose Solutions
| Property | Value | Conditions | Reference |
| Glass Transition Temperature (Tg) of pure amorphous trehalose | ~115 °C | Anhydrous | [10] |
| Glass Transition Temperature (Tg') of maximally freeze-concentrated trehalose solution | -28 to -32 °C | ~80% (w/w) trehalose | [10][11] |
| Ice Crystal Growth Rate Inhibition | ~2x more effective than sucrose | 41.7 wt% solution | [10][12] |
| Reduction in Ice Crystal Growth Rate | 75% | Doubling trehalose concentration (below 41.7 wt%) | [12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are representative protocols for the cryopreservation of cells using trehalose and for the analysis of its cryoprotective effects.
Protocol 1: Cryopreservation of Human Hematopoietic Stem Cells (CD34+) with Trehalose
Objective: To cryopreserve CD34+ cells using a trehalose-based, DMSO-free protocol.
Materials:
-
Isolated CD34+ cells
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
D-(+)-Trehalose dihydrate
-
Fetal Bovine Serum (FBS)
-
Cryogenic vials
-
Controlled-rate freezer (e.g., Mr. Frosty)
-
Liquid nitrogen storage dewar
-
Water bath (37°C)
-
Trypan Blue solution
-
Hemocytometer
Methodology:
-
Cell Preparation:
-
Start with a suspension of purified CD34+ cells.
-
Centrifuge the cells and resuspend in fresh culture medium to a concentration of approximately 2 x 10^6 cells/mL.
-
Assess initial viability using the Trypan Blue exclusion assay.
-
-
Freezing Medium Preparation:
-
Prepare a 2 M stock solution of trehalose in IMDM.
-
On the day of cryopreservation, prepare the final freezing medium consisting of 1 M trehalose in IMDM. For some applications, FBS may be added to a final concentration of 10-20%.
-
Cool the freezing medium to 4°C.
-
-
Cryopreservation Procedure:
-
Centrifuge the cell suspension and remove the supernatant.
-
Gently resuspend the cell pellet in the cold (4°C) freezing medium to a final concentration of 2 x 10^5 cells per 100 µL.
-
Aliquot the cell suspension into pre-cooled cryogenic vials.
-
Place the vials in a controlled-rate freezer that provides a cooling rate of -1°C/minute.
-
Once the vials reach -80°C, transfer them to a liquid nitrogen dewar for long-term storage.[3]
-
-
Thawing Procedure:
-
Rapidly thaw the cryogenic vials in a 37°C water bath until only a small ice crystal remains.[3]
-
Immediately and slowly dilute the cell suspension with warm (37°C) culture medium. A stepwise dilution is recommended to avoid osmotic shock.
-
Centrifuge the cells to remove the cryoprotectant.
-
Resuspend the cell pellet in fresh culture medium.
-
-
Post-Thaw Viability Assessment:
Cryopreservation Workflow.
Protocol 2: Analysis of Glass Transition Temperature using Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg') of a trehalose-water solution.
Materials:
-
D-(+)-Trehalose dihydrate
-
Deionized water
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans
Methodology:
-
Sample Preparation:
-
Prepare a trehalose solution of the desired concentration (e.g., 40% w/w) in deionized water.
-
Accurately weigh 5-10 mg of the solution into a hermetic aluminum DSC pan and seal it.
-
-
DSC Analysis:
-
Place the sealed pan in the DSC instrument.
-
Equilibrate the sample at 25°C.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -100°C).
-
Hold the sample at the low temperature for a few minutes to ensure thermal equilibrium.
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the expected glass transition.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The glass transition will appear as a step-like change in the heat capacity (a shift in the baseline) of the DSC thermogram.
-
Determine the onset, midpoint, and endpoint of the glass transition. The midpoint is typically reported as the Tg'.
-
Conclusion
This compound offers a compelling alternative to traditional cryoprotectants like DMSO, owing to its low toxicity and robust cryoprotective mechanisms. Its ability to replace water at the molecular level and to promote vitrification provides a dual-pronged approach to mitigating cryoinjury. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the development and optimization of cryopreservation strategies for a wide range of biological materials. Further research into novel delivery methods to enhance intracellular trehalose concentrations holds the promise of even greater efficacy in the future.
References
- 1. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Cryopreservation in Trehalose Preserves Functional Capacity of Murine Spermatogonial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular delivery of trehalose renders mesenchymal stromal cells viable and immunomodulatory competent after cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00174E [pubs.rsc.org]
- 7. Cryopreserved red blood cells maintain allosteric control of oxygen binding when utilizing trehalose as a cryoprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Culturing with trehalose produces viable endothelial cells after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. didatticagelato.it [didatticagelato.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to D(+)-Trehalose Dihydrate for Laboratory Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of D(+)-Trehalose dihydrate, a crucial excipient and cryoprotectant in laboratory and pharmaceutical settings. It details its structural characteristics, physical constants, stability, and biological functions, supported by experimental methodologies and visual diagrams to facilitate understanding and application.
Introduction
This compound is a naturally occurring, non-reducing disaccharide composed of two α-glucose units linked by an α,α-1,1-glycosidic bond.[1][2][3][4] Also known as mycose, it is found in a wide array of organisms, including bacteria, fungi, plants, and invertebrates, where it serves as a key molecule for energy storage and protection against environmental stressors like dehydration and extreme temperatures.[1][5] In laboratory and pharmaceutical contexts, it is highly valued for its ability to stabilize proteins, cells, and other biomolecules during processes like lyophilization (freeze-drying) and cryopreservation.[1][6] Its unique structure confers high stability and makes it an effective chemical chaperone and an mTOR-independent inducer of autophagy.[2][7]
Chemical Properties
The chemical identity of this compound is defined by its unique glycosidic linkage, which is highly resistant to acid hydrolysis and enzymatic cleavage by α-glucosidase.[2][8] This stability prevents it from breaking down into reducing sugars, even at high temperatures or under acidic conditions, thus avoiding glycation reactions with proteins.[2][4]
Table 1: General and Chemical Properties of this compound
| Property | Value | References |
|---|---|---|
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol;dihydrate | [9] |
| Synonyms | α,α-Trehalose dihydrate, Mycose, D-Trehalose dihydrate | [5][10][11] |
| CAS Number | 6138-23-4 | [10][12][13] |
| Molecular Formula | C₁₂H₂₂O₁₁·2H₂O (C₁₂H₂₆O₁₃) | [9][10][11][12] |
| Molecular Weight | 378.33 g/mol | [9][11][12][14] |
| Structure | Non-reducing disaccharide (two α-glucose units) | [1][2] |
| Purity (Typical) | ≥98% to ≥99% | [7][15] |
| InChI Key | DPVHGFAJLZWDOC-PVXXTIHASA-N | [7][12] |
| Reactivity | Incompatible with strong oxidizing agents. |[13][16] |
Physical Properties
This compound presents as a white, crystalline solid that is stable under standard laboratory conditions.[10][16] Its physical characteristics, particularly its solubility and thermal behavior, are central to its applications.
Table 2: Physical Properties of this compound
| Property | Value | References |
|---|---|---|
| Appearance | White or almost white, odorless, crystalline powder. | [1][7][10][17] |
| Taste | Sweet (approx. 45% of sucrose). | [1][13] |
| Melting Point | 97-99 °C (lit.) | [1][7][10][11][13] |
| Density | 1.58 g/cm³ (at 24 °C) to 1.76 g/cm³ | [2][3][10] |
| pH (30% aq. solution) | 4.5 - 6.5 | [5] |
| Glass Transition Temp. (Tg) | 110°C - 120°C (anhydrous) | [4] |
| Water Activity (aw) | Saturated solution at 25°C: 0.953 | [18] |
| Crystal Structure | Rhomboid crystal, Space Group: P 21 21 21 |[2][9] |
Table 3: Solubility Profile
| Solvent | Solubility | References |
|---|---|---|
| Water | Freely soluble; 68.9 g/100 mL (20 °C); ~689 g/L | [2][10][13][16][17] |
| Ethanol (B145695) | Slightly soluble; practically insoluble in dehydrated form. | [2][17] |
| Methanol | Slightly soluble | [17] |
| Diethyl Ether | Insoluble | [2] |
| Benzene | Insoluble | [2] |
| DMSO | 60 mg/mL |[3] |
Table 4: Spectroscopic and Optical Properties
| Property | Value | References |
|---|---|---|
| Specific Rotation [α]20/D | +174° to +186° (c=2-7% in H₂O) | [11][12][13] |
| Refractive Index | 1.60 to 1.70 |[19] |
Stability and Storage
This compound is a chemically stable material under ambient conditions.[16] Its anhydrous forms are hygroscopic and will readily absorb moisture to form the stable dihydrate.[2] Openly stored powder may begin to liquefy at relative humidity exceeding 90%.[1][13]
-
Recommended Storage : Store in a cool, dry place in a well-sealed container.[1][13] Long-term storage at +4°C is recommended for maintaining optimal quality.[7]
-
Solution Stability : Aqueous solutions should be stored at 2-8°C.[14] Due to its stable glycosidic bond, trehalose (B1683222) solutions are resistant to hydrolysis even at low pH; over 99% of trehalose remains intact after one hour at pH 3.5.[4]
Experimental Protocols
A. Purification by Recrystallization A common method for purifying this compound involves crystallization from an aqueous ethanol solution.[1][13]
-
Dissolve the crude this compound in a minimal amount of hot water.
-
Slowly add ethanol to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Collect the resulting white crystals by vacuum filtration.
-
Wash the crystals with cold ethanol to remove impurities.
-
Dry the crystals under vacuum at a low temperature (e.g., 13°C) to obtain the pure dihydrate form.[1][13]
B. Preparation of Anhydrous Trehalose For applications requiring the anhydrous form, the water of crystallization can be removed.
-
Dissolve 10 g of this compound in 200 mL of pyridine.[1][13]
-
Distill the solution at atmospheric pressure.
-
Continue distillation until the temperature of the vapor reaches 115.3°C, at which point all water has been removed.[1][13]
-
The anhydrous trehalose will crystallize out of the solution.
-
Collect the crystals and wash them with diethyl ether to yield the final product.[1][13]
C. Quantitative Analysis by Enzymatic Assay This protocol is adapted from the Megazyme trehalose assay procedure.[20] It is suitable for determining the concentration of trehalose in various samples.
-
Sample Preparation : Accurately weigh approximately 1.0 g of the sample and dissolve it in 40 mL of hot distilled water (~80°C) with stirring for 15 minutes. Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with distilled water. The final concentration should be between 0.12 and 2.4 g/L.[20]
-
Enzymatic Reaction :
-
Pipette 0.2 mL of the prepared sample solution into a microfuge tube or cuvette.
-
Add a buffered solution containing the enzyme trehalase, which specifically hydrolyzes trehalose into two molecules of D-glucose.
-
Incubate the reaction under controlled temperature and time to ensure complete hydrolysis.
-
-
Glucose Determination :
-
The resulting D-glucose is then quantified using a standard glucose oxidase/peroxidase (GOPOD) reaction.
-
Add the GOPOD reagent to the cuvette, which leads to the formation of a colored product.
-
-
Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 510 nm) using a spectrophotometer. The absorbance is directly proportional to the amount of D-glucose, and therefore to the original amount of trehalose in the sample.
-
Calculation : Use a standard curve prepared with a known concentration of this compound control to calculate the concentration in the original sample.[20]
Core Applications & Biological Role
The utility of this compound in the lab stems from its biological role as a bioprotectant.
-
Cryo- and Lyoprotection : It is a superior excipient for stabilizing sensitive biomolecules like monoclonal antibodies, enzymes, and vaccines during freeze-drying and long-term storage.[4] It forms a glassy amorphous matrix that protects proteins from denaturation and aggregation.[21]
-
Cell Culture : It is widely used as a non-penetrating cryoprotectant in freezing media for various cell types, including mammalian stem cells, where it protects the outer cell membrane.[7][14]
-
Autophagy Induction : Trehalose is a well-documented inducer of autophagy, acting independently of the mTOR signaling pathway.[2] It achieves this by activating the transcription factor EB (TFEB), a master regulator of the autophagy-lysosome pathway.[2] This property makes it a valuable tool in research on neurodegenerative disorders like Huntington's and Alzheimer's disease, where clearing protein aggregates is a therapeutic goal.[2][22]
Visualizations
The following diagrams illustrate key processes and pathways related to the use of this compound.
References
- 1. This compound | 6138-23-4 [chemicalbook.com]
- 2. Trehalose - Wikipedia [en.wikipedia.org]
- 3. D-(+)-Trehalose dihydrate | TargetMol [targetmol.com]
- 4. Trehalose: A Powerful Excipient in the Formulation Toolbox [drug-dev.com]
- 5. usbio.net [usbio.net]
- 6. Application of Trehalose Dihydrate in daily life- Supplier & Manufacturer - Kemfood [kemfood.com]
- 7. D-(+)-Trehalose dihydrate - CAS-Number 6138-23-4 - Order from Chemodex [chemodex.com]
- 8. thomassci.com [thomassci.com]
- 9. Trehalose, dihydrate | C12H26O13 | CID 181978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. This compound [dangtongbiological.com]
- 12. D-(+)-海藻糖 二水合物 ≥99.0%, suitable for microbiology, composed of two α-glucose units that is used as a protectant, stabilizer and to support proper folding | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound CAS#: 6138-23-4 [m.chemicalbook.com]
- 14. himedialabs.com [himedialabs.com]
- 15. D -(+)-Trehalose for microbiology, = 99.0 6138-23-4 [sigmaaldrich.com]
- 16. carlroth.com [carlroth.com]
- 17. himedialabs.com [himedialabs.com]
- 18. repositorio.uca.edu.ar [repositorio.uca.edu.ar]
- 19. Trehalose and its dihydrate: terahertz insights from solid to solution states - PMC [pmc.ncbi.nlm.nih.gov]
- 20. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 21. nbinno.com [nbinno.com]
- 22. Trehalose: an intriguing disaccharide with potential for medical application in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Chaperone in Action: A Technical Guide to D(+)-Trehalose Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D(+)-Trehalose dihydrate, a naturally occurring non-reducing disaccharide, has emerged as a significant molecule in the field of biochemistry and drug development due to its remarkable ability to act as a chemical chaperone.[1][2] This technical guide provides an in-depth exploration of the multifaceted role of trehalose (B1683222) in protein stabilization, prevention of protein aggregation, and induction of autophagy, all critical processes implicated in a range of debilitating protein misfolding diseases. With a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways, this document serves as a comprehensive resource for researchers and professionals working to harness the therapeutic potential of trehalose.
Mechanisms of Action: How Trehalose Functions as a Chemical Chaperone
Trehalose exerts its chaperone-like effects through two primary, often interconnected, mechanisms: direct protein stabilization and the induction of autophagy.
Direct Protein Stabilization and Inhibition of Aggregation
Trehalose is an exceptional stabilizer of protein structure, capable of preventing denaturation and aggregation under various stress conditions.[3][4] This property is attributed to several physicochemical characteristics:
-
Preferential Hydration and the Water Replacement Theory: One prominent theory suggests that trehalose is preferentially excluded from the protein's surface. This leads to an increase in the surface tension of the surrounding water, thermodynamically favoring the compact, native protein conformation.[3][5][6] An alternative but related concept, the "water replacement theory," posits that during dehydration or stress, trehalose can form hydrogen bonds with proteins, effectively acting as a surrogate for water and preserving the native structure.[4][7]
-
Vitrification: Trehalose has a high glass transition temperature, allowing it to form a glassy matrix at low water content.[8][9] This process of vitrification encapsulates proteins, restricting their molecular mobility and preventing unfolding and aggregation.[7]
The stabilizing effect of trehalose has been quantified in numerous studies. For instance, 2 M trehalose was shown to increase the transition temperature (Tm) of RNase A by as much as 18°C.[3]
Induction of Autophagy
A key aspect of trehalose's therapeutic potential lies in its ability to induce autophagy, the cellular process responsible for clearing aggregated proteins and damaged organelles.[1][10][11] Notably, trehalose induces autophagy through a mechanism that is independent of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and metabolism.[11][12]
The primary pathway for trehalose-induced autophagy involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[12][13][14] Trehalose entering the cell leads to lysosomal enlargement and transient permeabilization, which in turn activates the calcium-dependent phosphatase calcineurin.[12][13] Calcineurin then dephosphorylates TFEB, allowing it to translocate to the nucleus and activate the expression of autophagy-related genes.[12][13]
Quantitative Data on Trehalose's Chaperone Activity
The efficacy of trehalose as a chemical chaperone has been demonstrated across various experimental models. The following tables summarize key quantitative findings.
| Protein | Trehalose Concentration | Observed Effect | Technique | Reference |
| RNase A | 2 M | Increased transition temperature (Tm) by 18°C | Not Specified | [3] |
| Lysozyme (B549824) | 150 mM and 300 mM | Almost completely blocked amyloid fibril formation (in the absence of NaCl) | Congo Red (CR) binding assay | [1] |
| Insulin | Not specified | Inhibited fibrillation | Congo Red (CR) binding assay | [1] |
| Aβ 1-42 | 100 mM | Reduced membrane damage induced by the peptide | Nanopore electrophysiology | [15] |
| Polyglutamine-containing truncated huntingtin | Not specified | Inhibited intracellular aggregation | Cell-based assays | [10] |
Table 1: In Vitro Efficacy of Trehalose in Protein Stabilization and Aggregation Inhibition. This table highlights the dose-dependent effects of trehalose on various proteins prone to misfolding and aggregation.
| Disease Model | Animal Model | Trehalose Dosage | Key Findings | Reference |
| Parkinson's Disease | Rat | 2.67 g/kg per day (oral) | 93% reduction in forelimb asymmetry; 54% increase in striatal dopamine (B1211576). | [16] |
| Parkinson's Disease | Macaque | 2.67 g/kg per day (oral) | 39% increase in striatal dopamine; 50% increase in dopamine transporter levels. | [16] |
| Alzheimer's Disease | Mouse | 2% or 4% solution in drinking water | Dose-dependent activation of autophagy; restoration of cognitive function. | [13][17] |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse | Not specified | Reduced insoluble SOD1 and ubiquitinated proteins in the spinal cord. | [11] |
| Huntington's Disease | Mouse | Not specified | Reduced polyglutamine aggregates in the brain; improved motor function; extended lifespan. | [11] |
Table 2: In Vivo Efficacy of Trehalose in Animal Models of Neurodegenerative Diseases. This table summarizes the significant neuroprotective effects observed with oral administration of trehalose in various preclinical models.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the chemical chaperone properties of trehalose.
Protein Aggregation Inhibition Assay
This protocol assesses the ability of trehalose to prevent the aggregation of a model protein, such as lysozyme, induced by heat or chemical denaturants.
Materials:
-
Lysozyme (or other model protein)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Congo Red (CR) solution (for spectrophotometric analysis)
-
Spectrophotometer or plate reader
Procedure:
-
Sample Preparation: Prepare a stock solution of lysozyme in PBS. Prepare a range of trehalose solutions in PBS at desired concentrations (e.g., 50 mM, 100 mM, 200 mM).
-
Incubation: In separate microcentrifuge tubes, mix the lysozyme solution with either PBS (control) or the different concentrations of trehalose solution.
-
Induction of Aggregation: Incubate the tubes at a temperature known to induce lysozyme aggregation (e.g., 65°C) for a specified time course (e.g., 0, 30, 60, 120 minutes).
-
Quantification of Aggregation:
-
Turbidity Measurement: Measure the absorbance of the samples at a wavelength where light scattering by aggregates is significant (e.g., 340 nm) at each time point. An increase in absorbance indicates increased aggregation.
-
Congo Red Binding Assay: At each time point, add an aliquot of the sample to a Congo Red solution. Measure the absorbance spectrum. A shift in the maximum absorbance of Congo Red to a longer wavelength (around 540 nm) is indicative of amyloid fibril formation.[1]
-
-
Data Analysis: Plot the measure of aggregation (turbidity or CR absorbance shift) against time for each trehalose concentration and the control.
Autophagy Induction Assay: LC3-II Conversion by Western Blot
This protocol measures the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), a hallmark of autophagy induction.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3 (recognizing both LC3-I and LC3-II)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of trehalose (e.g., 50 mM, 100 mM) for a specific duration (e.g., 24 hours). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio or the LC3-II/loading control ratio to determine the level of autophagy induction.[18][19][20][21][22]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes influenced by trehalose is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
References
- 1. Trehalose Effect on The Aggregation of Model Proteins into Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Aggregation in Frozen Trehalose Formulations: Effects of Composition, Cooling Rate, and Storage Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of Trehalose-Induced Protein Stabilization from Neutron Scattering and Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of trehalose in neurodegenerative diseases: the knowns and unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Alimentary Treatment with Trehalose in a Pharmacological Model of Alzheimer's Disease in Mice: Effects of Different Dosages and Treatment Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trehalose activates hepatic transcription factor EB (TFEB) but fails to ameliorate alcohol-impaired TFEB and liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of the Influence of Trehalose on Amyloid-β Binding to Membranes by Localized Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beneficial Effects of Trehalose on Striatal Dopaminergic Deficits in Rodent and Primate Models of Synucleinopathy in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
The Autophagy-Inducing Properties of Trehalose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose (B1683222), a naturally occurring disaccharide, has garnered significant attention in the scientific community for its potent ability to induce autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins. This mTOR-independent mechanism of action positions trehalose as a promising therapeutic agent for a range of pathologies, including neurodegenerative diseases, metabolic disorders, and certain cancers. This technical guide provides an in-depth exploration of the molecular mechanisms underlying trehalose-induced autophagy, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: An mTOR-Independent Pathway
A key characteristic of trehalose-induced autophagy is its independence from the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and metabolism.[1][2][3] This distinction is critical, as many other autophagy inducers function through mTOR inhibition. The mTOR-independent nature of trehalose's activity suggests a unique mechanism that may offer therapeutic advantages, potentially avoiding some of the side effects associated with long-term mTOR suppression.
The primary mechanism of trehalose-induced autophagy centers on the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression.[4][5][6] Trehalose promotes the translocation of TFEB from the cytoplasm to the nucleus, where it upregulates the transcription of a host of genes involved in the autophagic process.
Key Signaling Pathways
Several interconnected signaling pathways have been elucidated in the mechanism of trehalose-induced autophagy.
Lysosomal-TFEB-Calcineurin Pathway
Recent evidence points to a mechanism involving lysosomal modulation.[4][6] Trehalose is taken up by cells, likely through endocytosis, and accumulates in lysosomes.[5] This accumulation leads to a transient lysosomal membrane permeabilization (LMP) and a mild elevation of lysosomal pH.[5][7] The altered lysosomal state triggers the release of calcium into the cytoplasm, which in turn activates the calcium-dependent phosphatase calcineurin.[4][6] Activated calcineurin dephosphorylates TFEB, leading to its nuclear translocation and the subsequent transcription of target genes.[4]
// Nodes Trehalose [label="Trehalose", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Membrane [shape=plaintext, label=""]; Endocytosis [label="Endocytosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="Lysosome", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LMP [label="Lysosomal Membrane\nPermeabilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Release [label="Ca2+ Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calcineurin [label="Calcineurin\n(activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TFEB_cyto [label="TFEB (cytoplasm)\n(phosphorylated)", fillcolor="#F1F3F4", fontcolor="#202124"]; TFEB_nuc [label="TFEB (nucleus)\n(dephosphorylated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy_Genes [label="Autophagy & Lysosomal\nGene Transcription", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Trehalose -> Endocytosis [label="Uptake"]; Endocytosis -> Lysosome [label="Accumulation"]; Lysosome -> LMP; LMP -> Ca_Release; Ca_Release -> Calcineurin [label="Activates"]; Calcineurin -> TFEB_cyto [label="Dephosphorylates"]; TFEB_cyto -> TFEB_nuc [label="Translocation"]; TFEB_nuc -> Autophagy_Genes [label="Upregulates"];
{rank=same; Trehalose; Cell_Membrane} {rank=same; Endocytosis} {rank=same; Lysosome} {rank=same; LMP; Ca_Release} {rank=same; Calcineurin; TFEB_cyto} {rank=same; TFEB_nuc} {rank=same; Autophagy_Genes} } caption: "Figure 1: Lysosomal-TFEB-Calcineurin Pathway of Trehalose-Induced Autophagy."
AMPK Activation
Trehalose has also been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[3][8] The precise mechanism of AMPK activation by trehalose is still under investigation, but it may be linked to the inhibition of glucose transporters, creating a state of perceived low energy.[9] Activated AMPK can then promote autophagy through various downstream effectors, including the direct phosphorylation and activation of ULK1, a critical kinase in the initiation of autophagosome formation.[10][11]
// Nodes Trehalose [label="Trehalose", fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose_Transporters [label="Glucose Transporters\n(e.g., GLUT8)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#F1F3F4", fontcolor="#202124"]; pAMPK [label="p-AMPK\n(activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ULK1 [label="ULK1", fillcolor="#F1F3F4", fontcolor="#202124"]; pULK1 [label="p-ULK1\n(activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagosome_Formation [label="Autophagosome\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Trehalose -> Glucose_Transporters [label="Inhibits"]; Glucose_Transporters -> AMPK [label="Leads to activation of"]; AMPK -> pAMPK; pAMPK -> ULK1 [label="Phosphorylates"]; ULK1 -> pULK1; pULK1 -> Autophagosome_Formation [label="Initiates"];
{rank=same; Trehalose} {rank=same; Glucose_Transporters} {rank=same; AMPK} {rank=same; pAMPK; ULK1} {rank=same; pULK1} {rank=same; Autophagosome_Formation} } caption: "Figure 2: AMPK-Mediated Autophagy Induction by Trehalose."
Inhibition of mTORC1 Signaling
While trehalose primarily acts independently of mTOR, some studies suggest it can also lead to the inactivation of mTOR complex 1 (mTORC1) signaling at the lysosomal surface.[5] The trehalose-induced alteration in lysosomal pH may disrupt the localization and activity of mTORC1, which is a known negative regulator of TFEB.[5] This mTORC1 inactivation would further contribute to TFEB dephosphorylation and nuclear translocation, creating a synergistic effect with the calcineurin-mediated pathway.
Quantitative Data on Trehalose-Induced Autophagy
The following tables summarize quantitative data from various studies investigating the effects of trehalose on key markers of autophagy.
Table 1: Effect of Trehalose on Autophagy Markers (Western Blot Analysis)
| Cell Line | Trehalose Concentration | Treatment Duration | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Level (Fold Change vs. Control) | Reference |
| SH-SY5Y | 50 mM | 24 h | ~1.5 | - | [4] |
| SH-SY5Y | 100 mM | 24 h | ~2.5 | - | [4] |
| PC12 | 10 mM | - | ~1.2 | - | [5] |
| PC12 | 50 mM | - | ~1.8 | - | [5] |
| PC12 | 100 mM | - | ~2.5 | - | [5] |
| hTM | 100 mM | 48 h | ~2.0 | - | [6] |
| Hepa1-6 | 50 mM | 24 h | ~1.5 | ~0.7 | [12] |
| Hepa1-6 | 100 mM | 24 h | ~2.0 | ~0.6 | [12] |
| U373-MG | 90 mM | 24 h | ~2.0 | - | [13] |
| U373-MG | 90 mM | 48 h | ~3.5 | - | [13] |
| U373-MG | 90 mM | 72 h | ~4.5 | - | [13] |
| T98G | 90 mM | 24 h | ~3.0 | - | [13] |
| T98G | 90 mM | 48 h | ~5.0 | - | [13] |
| T98G | 90 mM | 72 h | ~6.0 | - | [13] |
Table 2: Effect of Trehalose on Gene Expression (RT-qPCR)
| Cell Line | Trehalose Concentration | Treatment Duration | Gene | Fold Change in mRNA Expression (vs. Control) | Reference |
| NSC34 | 100 mM | 48 h | BECN1 | ~2.0 | [14] |
| NSC34 | 100 mM | 48 h | SQSTM1/p62 | ~2.5 | [14] |
| NSC34 | 100 mM | 48 h | MAP1LC3B | ~2.0 | [14] |
| NSC34 | 100 mM | 24 h | ATG10 | ~1.8 | [14] |
| NSC34 | 100 mM | 48 h | ATG12 | ~1.5 | [14] |
| NSC34 | 100 mM | 48 h | CTSB | ~2.5 | [14] |
| NSC34 | 100 mM | 48 h | LAMP2A | ~2.0 | [14] |
| hTM | 100 mM | 48 h | ATG5 | ~1.8 | [6] |
| hTM | 100 mM | 48 h | ATG7 | ~1.5 | [6] |
Table 3: Effect of Trehalose on TFEB Nuclear Translocation and AMPK Phosphorylation
| Cell Line | Trehalose Concentration | Treatment Duration | Parameter Measured | Observation | Reference |
| NSC34 | 100 mM | 18 h | TFEB Nuclear Translocation | Significant increase | [4] |
| NSC34 | 100 mM | 48 h | TFEB Nuclear Translocation | Maximal increase | [4] |
| PC12 | 100 mM | 12 h | TFEB Nuclear Translocation | Enhanced nuclear translocation | [1] |
| SH-SY5Y | 100 mM | 2 h | p-AMPK/AMPK Ratio | Significantly reduced 6-OHDA-induced increase | [7] |
| SH-SY5Y | 100 mM | 6 h | p-AMPK/AMPK Ratio | Significantly reduced 6-OHDA-induced increase | [7] |
| Chondrocytes | 25-200 µM | 24 h | p-AMPK/AMPK Ratio | Dose-dependent increase | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of trehalose's effects on autophagy.
LC3 Turnover Assay (Western Blot)
This assay is used to measure autophagic flux by inhibiting the degradation of autophagosomes.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of trehalose for the specified duration. In parallel, treat cells with trehalose in the presence of a lysosomal inhibitor, such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM), for the final 2-4 hours of the trehalose treatment.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Determine protein concentration using a BCA assay. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometrically quantify the bands for LC3-I and LC3-II. The autophagic flux is determined by the difference in the LC3-II/LC3-I ratio between samples treated with and without the lysosomal inhibitor.
// Nodes Start [label="Cell Culture & Treatment\n(with/without Trehalose & Bafilomycin A1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Protein Extraction\n(RIPA Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="Protein Quantification\n(BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transfer [label="Western Blot Transfer\n(PVDF Membrane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blocking [label="Blocking\n(5% Milk/BSA)", fillcolor="#FBBC05", fontcolor="#202124"]; Primary_Ab [label="Primary Antibody Incubation\n(anti-LC3, anti-β-actin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Secondary_Ab [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detection [label="ECL Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Densitometric Analysis\n(LC3-II/LC3-I Ratio)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Lysis; Lysis -> Quantification; Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; } caption: "Figure 3: Workflow for LC3 Turnover Assay via Western Blot."
TFEB Nuclear Translocation Assay (Immunofluorescence)
This method visualizes and quantifies the movement of TFEB into the nucleus.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with trehalose for the desired time points.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against TFEB overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Mount coverslips on slides and acquire images using a fluorescence or confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in a significant number of cells using image analysis software (e.g., ImageJ).
Measurement of Lysosomal pH (LysoSensor Dyes)
This protocol measures changes in the acidity of lysosomes.
-
Cell Culture and Staining: Plate cells in a glass-bottom dish. Treat with trehalose as required. Incubate cells with a ratiometric lysosomal pH probe, such as LysoSensor™ Yellow/Blue DND-160 (1-5 µM), for 5-10 minutes at 37°C.
-
Imaging: Wash cells with pre-warmed medium and immediately acquire images using a fluorescence microscope equipped with the appropriate filter sets for the dual-emission dye.
-
Calibration and Quantification: Generate a standard curve by incubating stained cells in buffers of known pH containing ionophores (e.g., nigericin (B1684572) and monensin) to equilibrate the lysosomal and extracellular pH. Measure the fluorescence intensity ratio at the two emission wavelengths for both the experimental and calibration samples. Calculate the lysosomal pH of the experimental samples based on the standard curve.
Filter Retardation Assay for Protein Aggregates
This assay quantifies the amount of insoluble protein aggregates.
-
Sample Preparation: Lyse cells in a buffer containing 2% SDS and 50 mM DTT. Heat the lysates at 95°C for 5 minutes.
-
Filtration: Filter the lysates through a cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size) using a dot-blot apparatus. Wash the membrane with 0.1% SDS.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for the protein of interest (e.g., anti-huntingtin for polyglutamine aggregates). Incubate with an HRP-conjugated secondary antibody and detect with ECL.
-
Quantification: Quantify the intensity of the spots on the membrane to determine the relative amount of aggregated protein.
Conclusion
Trehalose presents a compelling profile as an autophagy-inducing agent with a unique mTOR-independent mechanism of action. Its ability to activate the master regulator TFEB through lysosomal modulation and AMPK activation highlights its potential for therapeutic intervention in diseases characterized by impaired autophagy and protein aggregation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of trehalose. Continued investigation into the nuances of its signaling pathways and its efficacy in various disease models will be crucial in translating this promising natural compound into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trehalose-induced SIRT1/AMPK activation regulates SREBP-1c/PPAR-α to alleviate lipid accumulation in aged liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Cathepsin B as a Therapeutic Target for Ferroptosis of Macrophage after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eriba.umcg.nl [eriba.umcg.nl]
- 12. researchgate.net [researchgate.net]
- 13. The autophagy inducer trehalose stimulates macropinocytosis in NF1-deficient glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to D(+)-Trehalose: From Natural Sources to Synthetic Routes for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-(+)-Trehalose, a naturally occurring non-reducing disaccharide composed of two α,α-1,1-linked glucose units, has garnered significant attention in the scientific community. Its remarkable properties as a stabilizer for proteins, cells, and other biomolecules make it a valuable excipient in pharmaceutical formulations and a crucial cryoprotectant.[1][2] Furthermore, its role in inducing autophagy has opened new avenues for research in neurodegenerative diseases and other conditions characterized by protein aggregation.[3] This technical guide provides an in-depth overview of the natural sources of D(+)-Trehalose, detailed methodologies for its extraction and synthesis, and its applications in research, with a focus on providing practical information for laboratory and developmental use.
Natural Sources of D(+)-Trehalose
Trehalose (B1683222) is found across a wide range of organisms, where it serves as a source of energy and a protective molecule against various environmental stresses such as desiccation, heat, and osmotic stress.[2][4] Key natural sources for research and commercial extraction include fungi (mushrooms and yeast), bacteria, and certain plants and invertebrates.[1]
Fungi: Mushrooms and Yeast
Mushrooms are a particularly rich source of trehalose. The concentration can vary significantly between species and even within the different parts of the fruiting body.[5] Baker's yeast (Saccharomyces cerevisiae) is another prominent source and is often used for industrial-scale production.[6] Trehalose content in yeast can be significantly influenced by culture conditions, with stress conditions such as heat shock or high osmolarity leading to increased accumulation.[4][6][7]
Table 1: D(+)-Trehalose Content in Selected Natural Sources
| Natural Source | Species/Strain | Trehalose Content (% Dry Weight) | Reference(s) |
| Mushroom | Agaricus bisporus (White Button) | 0.1 - 1.6 | [8] |
| Pleurotus ostreatus (Oyster) | ~0.34 | [8] | |
| Grifola frondosa | Not specified | [9] | |
| Lentinula edodes (Shiitake) | Not specified | ||
| Yeast | Saccharomyces cerevisiae | <1% to >25% (stress-dependent) | [2] |
| Zygosaccharomyces rouxii | 7.0% (basal), 8.4% (9% NaCl) | [6][7] | |
| Torulopsis versatilis | 7.5% (basal), 9.6% (9% NaCl) | [6][7] |
Synthesis and Extraction of D(+)-Trehalose
For research and pharmaceutical applications, D(+)-Trehalose can be obtained through extraction from natural sources or via chemical and enzymatic synthesis.
Extraction from Natural Sources
Extraction from yeast is a common method for obtaining trehalose. Several protocols exist, often involving cell lysis followed by extraction with a solvent.
Experimental Protocol: Trichloroacetic Acid (TCA) Extraction from Yeast [10]
-
Cell Harvesting: Suspend 1 g of industrial baker's yeast in 10 mL of cold water.
-
Centrifuge at 3000 x g for 10 minutes. Repeat this washing step three times.
-
After the final wash, resuspend the cell pellet in water and centrifuge at 1500 x g for 5 minutes.
-
Extraction: Resuspend the washed cell pellet in 15 mL of 0.5 M trichloroacetic acid.
-
Incubate the suspension for 30 minutes at 0°C with occasional vortexing.
-
Centrifuge the extract at 3000 x g for 10 minutes to pellet the cell debris.
-
Collect the supernatant containing the extracted trehalose.
-
To maximize yield, add 5 mL of water to the pellet, vortex, and centrifuge again. Combine this supernatant with the first one.
-
Adjust the final volume of the combined supernatant to 25 mL with water.
-
Quantification: The trehalose concentration in the extract can be determined using methods such as High-Performance Liquid Chromatography (HPLC) with a charged aerosol detector (CAD).[10]
Experimental Protocol: Hot Water Extraction from Yeast [6]
-
Cell Preparation: Wash yeast cells with ice-cold water to remove pre-existing glucose.
-
Extraction: Heat the yeast cell suspension for 20 minutes at 95°C.
-
Clarification: Centrifuge the heated suspension to pellet the cell debris.
-
Analysis: The supernatant containing the trehalose can be analyzed. This method is convenient for enzymatic assays where the subsequent hydrolysis of trehalose to glucose is measured.[6]
Chemical Synthesis
The classical chemical synthesis of D(+)-Trehalose was first reported by Lemieux and Bauer. This method, while historically significant, is often associated with low yields and a lack of stereoselectivity, making it less favorable for large-scale production compared to enzymatic methods.[11]
Reaction Scheme: Lemieux-Bauer Synthesis of D(+)-Trehalose
The synthesis involves the reaction of 2,3,4,6-tetra-O-acetyl-α,β-D-glucopyranose with 3,4,6-tri-O-acetyl-1,2-anhydro-α-D-glucopyranose (Brigl's anhydride). The reaction is typically carried out in a non-polar solvent like benzene (B151609) at elevated temperatures. This is followed by deacetylation to yield trehalose.
Experimental Protocol: Lemieux-Bauer Synthesis (Conceptual Outline)
Note: This is a generalized outline. Specific reaction conditions may vary.
-
Reaction Setup: A mixture of the anomers of 2,3,4,6-tetra-O-acetyl-D-glucose and tri-O-acetyl-D-glucosan (Brigl's anhydride) is heated in a suitable solvent (e.g., benzene) at approximately 100°C for an extended period (e.g., 36 hours).
-
Deacetylation: The resulting product mixture is deacetylated, for example, using methanolic ammonia.
-
Purification: The disaccharides are isolated from the reaction mixture. This can be achieved by preparative paper chromatography or column chromatography.
-
Acetylation for Separation: The isolated disaccharide fraction is acetylated to form the octaacetates.
-
Chromatographic Separation: The mixture of sugar acetates is separated by column chromatography (e.g., on a Magnesol-Celite column) to isolate D-trehalose octaacetate.
-
Final Deacetylation: The purified D-trehalose octaacetate is deacetylated to yield pure D-trehalose.
-
Crystallization: The final product is crystallized, often from aqueous ethanol, to obtain D-trehalose dihydrate.
Enzymatic Synthesis
Enzymatic synthesis has become the preferred method for industrial production of trehalose due to its high specificity, milder reaction conditions, and often higher yields compared to chemical synthesis.[12] Several enzymatic pathways have been exploited for this purpose.
Table 2: Comparison of D(+)-Trehalose Synthesis Methods
| Synthesis Method | Key Reactants/Enzymes | Typical Yield | Purity | Advantages | Disadvantages | Reference(s) |
| Chemical Synthesis | Acetylated glucose derivatives | Low | Variable | Established method | Low yield, harsh conditions, lack of stereoselectivity | [11] |
| Enzymatic (TreS) | Maltose (B56501), Trehalose Synthase | ~74% | High | Simple one-step reaction | Reversible reaction can limit yield | [12] |
| Enzymatic (TPS/TPP) | UDP-glucose, Glucose-6-P | High | High | High specificity | Two-enzyme system, requires cofactors | [1] |
| Enzymatic (TreY/TreZ) | Starch/Maltodextrins | High | High | Uses inexpensive substrate | Two-enzyme system | [1] |
| Enzymatic (TreT) | ADP-glucose, Glucose | High (>99% for analogues) | High | High yield, can produce analogues | Requires specific sugar nucleotides | [10][13] |
This pathway utilizes the enzyme trehalose synthase (TreS) to directly convert maltose into trehalose.
Experimental Protocol: Enzymatic Synthesis using Trehalose Synthase (TreS) [12]
-
Enzyme Preparation: Purify the trehalose synthase enzyme from a suitable source (e.g., recombinant E. coli expressing the treM gene).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Substrate: 100 mM Maltose
-
Enzyme: 0.1 mg/mL purified TreM
-
Buffer: 50 mM Sodium Phosphate buffer (pH 7.0)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 45°C for TreM) for a specified time (e.g., 10 minutes for activity assay, or longer for preparative scale).
-
Reaction Termination: Stop the reaction by boiling the mixture at 100°C for 10 minutes to denature the enzyme.
-
Product Analysis and Purification: Analyze the product mixture by HPLC to determine the conversion yield. The trehalose can be purified from the remaining maltose and any byproducts using chromatographic techniques. A maximum bioconversion yield of 74% has been reported at 5°C.[12]
-
TPS/TPP Pathway: This is the most common biosynthetic pathway in many organisms. It involves two enzymes: trehalose-6-phosphate (B3052756) synthase (TPS), which forms trehalose-6-phosphate from UDP-glucose and glucose-6-phosphate, and trehalose-6-phosphate phosphatase (TPP), which dephosphorylates trehalose-6-phosphate to trehalose.[1]
-
TreY/TreZ Pathway: This pathway, found in some bacteria, converts starch or maltodextrins into trehalose through the action of maltooligosyltrehalose synthase (TreY) and maltooligosyltrehalose trehalohydrolase (TreZ).[1]
-
TreP Pathway: Trehalose phosphorylase (TreP) catalyzes the reversible conversion of trehalose to glucose and glucose-1-phosphate.[1]
-
TreT Pathway: Trehalose glycosyltransferring synthase (TreT) produces trehalose from ADP-glucose and glucose. This pathway is particularly useful for synthesizing trehalose analogues.[13]
Research Applications of D(+)-Trehalose
The unique properties of trehalose make it a valuable tool in various research applications, particularly in drug development and cell biology.
Protein Stabilization and Cryopreservation
Trehalose is widely used as an excipient to stabilize proteins in both liquid and lyophilized formulations. It protects proteins from aggregation and denaturation during processing and storage.[1] It is also a key component in many cryopreservation media, protecting cells from damage during freezing and thawing.[14]
Caption: Experimental workflow for protein stabilization using trehalose.
Experimental Protocol: Cryopreservation of Peripheral Blood Stem Cells with Trehalose [14]
-
Cell Preparation: Isolate and purify peripheral blood stem cells (CD34+).
-
Freezing Medium Preparation: Prepare a freezing medium containing 1 M trehalose in Iscove's Modified Dulbecco's Medium (IMDM). Optionally, 10% DMSO and/or 100 µg/ml catalase can be included. Cool the freezing medium and cryogenic vials before use.
-
Cell Freezing:
-
Resuspend the optimal concentration of CD34+ cells (e.g., 200,000 cells) in the freezing medium in a cryogenic vial to a final volume of 200 µl.
-
Place the vials in a controlled-rate freezing container (e.g., Nalgene® Mr. Frosty), which provides a cooling rate of approximately -1°C/minute.
-
Store the container at -80°C for the initial freezing cycle.
-
Transfer the vials to a liquid nitrogen freezer (-196°C) for long-term storage.
-
-
Cell Thawing:
-
Rapidly thaw the frozen cells in a 37°C water bath with gentle shaking until the ice crystals dissolve.
-
-
Post-Thaw Analysis:
-
Assess cell viability using a dye exclusion test (e.g., trypan blue).
-
Evaluate the functional characteristics of the thawed cells, such as their ability to differentiate.
-
Caption: General workflow for cell cryopreservation using trehalose.
Induction of Autophagy in Neurodegenerative Disease Research
Trehalose has been shown to induce autophagy, the cellular process of degrading and recycling damaged organelles and protein aggregates, through an mTOR-independent pathway.[3][15] This property makes it a promising therapeutic candidate for neurodegenerative disorders such as Huntington's and Parkinson's diseases, which are characterized by the accumulation of misfolded proteins.[3]
Caption: Trehalose induces autophagy via an mTOR-independent pathway.
Bacterial Trehalose Biosynthesis Pathways
Bacteria utilize several distinct pathways for the synthesis of trehalose. Understanding these pathways is crucial for metabolic engineering efforts aimed at overproducing trehalose and for developing novel antimicrobial strategies targeting these pathways.
Caption: Major trehalose biosynthesis pathways in bacteria.
Conclusion
D(+)-Trehalose is a versatile disaccharide with significant applications in research and drug development. Its natural abundance in organisms like yeast and mushrooms provides a source for extraction, while advancements in enzymatic synthesis offer efficient and scalable production methods. The unique ability of trehalose to stabilize biomolecules and induce autophagy continues to drive its investigation for a wide range of therapeutic and biotechnological purposes. This guide provides a foundational understanding of the sources, synthesis, and key research applications of D(+)-Trehalose, equipping scientists and professionals with the necessary knowledge to leverage this remarkable molecule in their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trehalose accumulation by tropical yeast strains submitted to stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. artisan-medical-solutions-llc-artisanmedicalsolutions.happyfox.com [artisan-medical-solutions-llc-artisanmedicalsolutions.happyfox.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Purification and Characterization of a Trehalose Synthase from the Basidiomycete Grifola frondosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid One-step Enzymatic Synthesis and All-aqueous Purification of Trehalose Analogues [jove.com]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. The Role of Chemoenzymatic Synthesis in Advancing Trehalose Analogues as Tools for Combatting Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Trehalose, sucrose and raffinose are novel activators of autophagy in human keratinocytes through an mTOR-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Trehalose: A Non-Reducing Sugar's Role in Enhancing Biochemical Assay Integrity and Reliability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemical and cellular assays, the pursuit of accuracy and reproducibility is paramount. A key challenge in this endeavor is maintaining the stability and functionality of biological molecules and cells under experimental conditions. Trehalose (B1683222), a naturally occurring non-reducing disaccharide, has emerged as a powerful tool to address this challenge. Its unique chemical properties make it an ideal excipient and cryoprotectant, minimizing experimental artifacts and enhancing the reliability of assay results. This technical guide provides a comprehensive overview of the applications of trehalose in biochemical assays, complete with quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms of action.
The Science of Stability: Why Trehalose?
Trehalose is composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. This linkage involves the anomeric carbons of both glucose units, rendering it a non-reducing sugar. This seemingly simple structural feature has profound implications for its utility in biochemical assays:
-
Chemical Inertness: Unlike reducing sugars (e.g., glucose, lactose), trehalose does not possess a free aldehyde or ketone group. This prevents it from participating in Maillard reactions with amino groups in proteins and peptides, a common source of protein modification and degradation that can interfere with assay results.
-
Exceptional Bioprotection: Trehalose is renowned for its ability to protect biological structures from various stresses, including desiccation, freezing, and heating. Several theories explain this phenomenon:
-
Water Replacement Hypothesis: During dehydration or freezing, trehalose molecules can replace the water molecules that form a hydration shell around proteins and membranes. This maintains the native conformation of these structures.
-
Vitrification Theory: At high concentrations, trehalose forms a glassy, amorphous matrix that physically entraps and protects biomolecules, preventing their aggregation and denaturation.
-
Preferential Exclusion: In aqueous solutions, trehalose is preferentially excluded from the surface of proteins. This thermodynamic effect favors the compact, folded state of the protein, thereby increasing its stability.
-
Quantitative Insights: The Impact of Trehalose on Biomolecule and Cell Stability
The stabilizing effects of trehalose can be quantified, providing a clear rationale for its inclusion in experimental setups. The following tables summarize key data on the impact of trehalose on protein stability and cell viability during cryopreservation.
Protein Thermal Stability
Differential Scanning Calorimetry (DSC) is a powerful technique to assess the thermal stability of proteins by measuring their melting temperature (Tm), the temperature at which 50% of the protein is denatured. An increase in Tm indicates enhanced stability.
| Protein | Trehalose Concentration | Change in Melting Temperature (ΔTm) | Reference |
| Ribonuclease A (RNase A) | 2 M | +18°C | [1] |
| Lysozyme | 1:1 protein:trehalose (w/w) | Increased Tden compared to protein alone | [2][3][4][5] |
| Myoglobin | 1:1 protein:trehalose (w/w) | Increased Tden compared to protein alone | [2][3][4][5] |
| Human Growth Hormone (hGH) | 3:1 trehalose:hGH (w/w) | Increased thermal stability | [6] |
Table 1: Effect of Trehalose on the Thermal Stability of Various Proteins.
Cell Viability in Cryopreservation
Cryopreservation is essential for the long-term storage of cells. However, the freezing and thawing process can cause significant cell damage. Trehalose, often used in combination with or as a replacement for dimethyl sulfoxide (B87167) (DMSO), has been shown to improve post-thaw cell viability.
| Cell Type | Trehalose Concentration | Key Findings | Reference(s) |
| Human Hematopoietic Stem Cells | 200 mM (intracellular) | 91% post-thaw viability (proliferation) | [7] |
| Murine Spermatogonial Stem Cells | 50 mM trehalose with DMSO | Significantly higher cell viability compared to DMSO alone | [8] |
| Human Pluripotent Stem Cells | 0.5 M Trehalose | Acceptable rate of cell viability and high stability | [9] |
| Peripheral Blood Stem Cells | 1 M Trehalose | Improved cell survival after thawing compared to standard freezing | [10] |
Table 2: Efficacy of Trehalose in the Cryopreservation of Various Cell Types.
It is important to note that while trehalose generally enhances stability, at optimal assay conditions, high concentrations of trehalose can inhibit enzyme activity due to increased solution viscosity, which can hinder substrate diffusion and conformational changes necessary for catalysis[11][12].
Experimental Protocols: Integrating Trehalose into Your Assays
The following are detailed methodologies for key experiments involving trehalose.
Enzymatic Assay for Trehalose Quantification
This protocol is used to determine the concentration of trehalose in a sample. It relies on the enzymatic hydrolysis of trehalose to glucose, which is then quantified.
Principle: Trehalase specifically hydrolyzes trehalose into two molecules of glucose. The resulting glucose is then measured using a glucose oxidase/peroxidase-coupled reaction, which produces a colored or fluorescent product that can be quantified spectrophotometrically.
Materials:
-
Trehalase enzyme
-
Glucose oxidase/peroxidase reagent
-
Chromogenic or fluorogenic substrate (e.g., Amplex Red)
-
Sample containing trehalose
-
Trehalose standards
-
Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.2)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare samples and a series of trehalose standards of known concentrations in the reaction buffer.
-
Initial Glucose Measurement (Blank): To a set of wells in a microplate, add the sample and the glucose oxidase/peroxidase reagent. Incubate and measure the absorbance or fluorescence to determine the initial glucose concentration in the sample.
-
Trehalase Reaction: To a parallel set of wells, add the sample and the trehalase enzyme. Incubate at 37°C for a sufficient time (e.g., overnight) to ensure complete hydrolysis of trehalose.
-
Final Glucose Measurement: After the trehalase reaction, add the glucose oxidase/peroxidase reagent to these wells. Incubate and measure the absorbance or fluorescence.
-
Calculation: Subtract the initial glucose reading from the final glucose reading for each sample. The net increase in glucose is directly proportional to the amount of trehalose in the sample. Use the standard curve to determine the trehalose concentration.
References
- 1. Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry [research.chalmers.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solid state stability of proteins III: calorimetric (DSC) and spectroscopic (FTIR) characterization of thermal denaturation in freeze dried human growth hormone (hGH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryopreservation in Trehalose Preserves Functional Capacity of Murine Spermatogonial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Trehalose-enzyme interactions result in structure stabilization and activity inhibition. The role of viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The role of trehalose in anhydrobiosis and stress tolerance.
An In-Depth Technical Guide to the Role of Trehalose (B1683222) in Anhydrobiosis and Stress Tolerance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trehalose, a non-reducing disaccharide composed of two glucose units, is a key molecule in the survival strategies of a wide range of organisms facing extreme environmental stress.[1][2] Its accumulation is a hallmark of anhydrobiosis—a state of suspended metabolism induced by severe dehydration—where it serves as a potent bioprotectant.[3][4] This technical guide provides a comprehensive overview of the multifaceted roles of trehalose, detailing its mechanisms of action, metabolic pathways, and regulatory functions. It presents quantitative data on its impact on stress tolerance, outlines detailed experimental protocols for its study, and explores its applications in biotechnology and drug development.
Core Mechanisms of Trehalose-Mediated Protection
Trehalose confers its protective effects through a combination of physical and chemical interactions with cellular components, primarily stabilizing proteins and lipid membranes during stress.[5][6]
-
Water Replacement Hypothesis : During dehydration, trehalose molecules replace water, forming hydrogen bonds with the polar head groups of phospholipids (B1166683) in membranes and with polar residues on protein surfaces.[4][7][8] This interaction maintains the native conformation of macromolecules and the spacing of membrane lipids, preventing denaturation and fusion.[7][9]
-
Vitrification Hypothesis : Upon desiccation, high concentrations of trehalose form a glassy, amorphous solid state (vitrification).[10][11] This glassy matrix immobilizes intracellular components, effectively preventing deleterious molecular interactions and structural collapse until rehydration occurs.[12] Trehalose is particularly effective due to its high glass transition temperature.[11]
-
Chemical Chaperone and Antioxidant Activity : Trehalose acts as a chemical chaperone, preventing the misfolding and aggregation of proteins under stress conditions like heat and oxidation.[3][13] It is also a non-reducing sugar, making it chemically stable and less prone to reacting with amino acids (Maillard reaction) compared to reducing sugars.[2]
Trehalose Metabolism: Biosynthesis and Degradation
The intracellular concentration of trehalose is tightly regulated by its synthesis and degradation. Multiple biosynthetic pathways have been identified across different organisms.[14][15]
The most widespread pathway involves two key enzymes: Trehalose-6-Phosphate (B3052756) Synthase (TPS) and Trehalose-6-Phosphate Phosphatase (TPP).[16][17]
-
TPS/TPP Pathway (OtsA/OtsB in E. coli) :
Degradation is primarily handled by the enzyme trehalase (TRE), which hydrolyzes trehalose into two glucose molecules, making the carbon and energy available for cellular metabolism.[16][18]
Regulatory Role of Trehalose-6-Phosphate (T6P) in Stress Signaling
In plants and other eukaryotes, the intermediate of trehalose synthesis, Trehalose-6-Phosphate (T6P), functions as a crucial signaling molecule, linking carbon availability to growth and stress responses.[1][18] T6P levels correlate with sucrose (B13894) status and act as a key regulator of the energy sensor Sucrose-non-fermenting-1-Related Kinase 1 (SnRK1).[19][20]
-
High Sucrose/Energy Status : When sucrose is abundant, T6P levels rise. T6P inhibits the activity of SnRK1, a kinase that is activated under low energy conditions.[19] The inhibition of SnRK1 de-represses anabolic processes, promoting growth and development.
-
Low Sucrose/Energy Status (Stress) : Under stress conditions (e.g., drought, starvation), sucrose levels fall, leading to a decrease in T6P. This decline activates SnRK1, which then phosphorylates downstream targets to upregulate catabolic processes and stress-responsive genes, while suppressing growth to conserve energy.[18][20]
This signaling network allows organisms to finely tune their metabolic state, prioritizing survival under stress and growth under favorable conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anhydrobiosis: drying out with sugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trehalose: an intriguing disaccharide with potential for medical application in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. nbinno.com [nbinno.com]
- 7. Preservation of membranes in anhydrobiotic organisms: the role of trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. The role of trehalose in cell stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic control of anhydrobiosis-related accumulation of trehalose in the sleeping chironomid, Polypedilum vanderplanki - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of vitrification in anhydrobiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A sodium-dependent trehalose transporter contributes to anhydrobiosis in insect cell line, Pv11 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trehalose causes low-grade lysosomal stress to activate TFEB and the autophagy-lysosome biogenesis response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The synthesis, degradation and biological function of trehalose- 6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. frontiersin.org [frontiersin.org]
- 20. Regulation of growth by the trehalose pathway: Relationship to temperature and sucrose - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Water Replacement Theory and the Protective Mechanisms of Trehalose
Abstract
Trehalose (B1683222), a naturally occurring non-reducing disaccharide, is renowned for its remarkable ability to protect biological structures from damage induced by environmental stressors such as desiccation and freezing.[1] This technical guide provides an in-depth exploration of the primary mechanisms underlying trehalose's protective effects, with a core focus on the Water Replacement Theory. It also examines complementary hypotheses, including the vitrification and preferential exclusion theories, which collectively contribute to its bioprotective capabilities. This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data on trehalose's efficacy, detailed methodologies for key experimental protocols used in its study, and visualizations of the critical molecular and cellular pathways involved.
Core Protective Mechanisms of Trehalose
The bioprotective action of trehalose is not attributed to a single property but rather a synergistic combination of mechanisms. While several theories have been proposed, the Water Replacement Theory is fundamental to understanding its role, particularly in low-water environments.
The Water Replacement Theory
The Water Replacement Theory posits that during stress conditions like dehydration or freezing, trehalose molecules directly substitute for the water molecules that form the hydration shell around biomolecules.[1][2][3] By forming hydrogen bonds with the polar residues of proteins and the headgroups of lipid membranes, trehalose physically maintains their native three-dimensional structure in the absence of sufficient water.[1][4][5] This direct interaction prevents the denaturation of proteins and the fusion or phase transitions of lipid membranes that would otherwise occur upon drying or freezing.[1][6] Molecular dynamics simulations have shown that trehalose can interact directly with phospholipid bilayers, forming hydrogen bonds and mimicking the solvation effect of water.[7][8]
Figure 1: The Water Replacement Theory in action.
The Vitrification Hypothesis
Complementing the Water Replacement Theory, the Vitrification Hypothesis suggests that trehalose solutions, upon concentration through dehydration, form a highly viscous, glass-like amorphous solid.[2][9][10] This process, known as vitrification, physically entraps and immobilizes proteins and membranes, kinetically preventing their unfolding and aggregation.[3][11] Trehalose is particularly effective in this role due to its high glass transition temperature (Tg), which ranges from 79°C to 115°C in its anhydrous state.[10] This ensures the formation of a stable glassy matrix at physiological and storage temperatures, providing long-term stability.[10]
Figure 2: The process of vitrification.
Other Contributing Mechanisms
-
Preferential Exclusion Theory: In aqueous solutions, trehalose is preferentially excluded from the surface of proteins.[1][9] This phenomenon increases the chemical potential of the unfolded state, thermodynamically favoring the more compact, native conformation of the protein.[9]
-
Water Entrapment Hypothesis: This theory proposes that trehalose can trap and structure residual water molecules close to the surface of biomolecules, thereby preserving a minimal hydration layer essential for structural integrity.[4]
It is widely accepted that these mechanisms are not mutually exclusive; rather, the remarkable bioprotective capacity of trehalose arises from the synergistic action of these different properties.[1]
Quantitative Analysis of Trehalose's Protective Effects
The efficacy of trehalose as a bioprotectant has been quantified across numerous studies. The following tables summarize key findings, particularly in the field of cryopreservation.
Table 1: Cryopreservation of Mammalian Cells with Trehalose
| Cell/Tissue Type | Trehalose Concentration | Comparison Group | Outcome | Reference |
|---|---|---|---|---|
| Human Adipose Tissue | 250 mM | Standard freezing media | 80% increase in viability | [2] |
| Human Foetal Skin | 500 mM (+10% DMSO) | 10% DMSO alone | Increased live cell count (65% vs. 44%) | [2] |
| Human Hepatocytes | 200 mM (+10% DMSO) | 10% DMSO alone | Improved viability (63% vs. 47%) | [2] |
| Mouse Neuroblastoma | Not specified | Sucrose | Higher post-thaw survival (35% vs. 20%) | [2] |
| Human CD34+ Stem Cells | 1 M | Standard Me2SO procedure | Improved cryoprotection and cell viability | [12] |
| Human Oocytes | 0.5 M | 0.5 M Sucrose | Comparable survival and clinical outcomes |[13] |
Table 2: Protective Effects of Trehalose in Other Biological Systems
| System | Trehalose Concentration | Comparison Group | Outcome | Reference |
|---|---|---|---|---|
| Frozen Apple Purée | 5% (w/w) | 0% Trehalose (Control) | Drip loss reduced from 14.8% to 6.0% | [14] |
| Ram Semen Extender | Not specified | Extender without trehalose | Highest cryopreserving activity (motility & acrosome integrity) |[15] |
Key Experimental Protocols for Studying Trehalose's Effects
A variety of advanced analytical techniques are employed to investigate the mechanisms of trehalose protection at a molecular level.
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into the interactions between trehalose, water, and biomolecules.
-
Objective: To visualize and quantify the direct interactions (e.g., hydrogen bonding) proposed by the Water Replacement Theory.[3][7][8]
-
General Methodology:
-
System Setup: A simulation box is constructed containing the biomolecule of interest (e.g., a lipid bilayer, a protein) solvated with water and a defined concentration of trehalose molecules.
-
Force Field Application: A suitable force field (e.g., CHARMM, GROMOS) is chosen to describe the interatomic forces.
-
Equilibration: The system is allowed to relax to a stable temperature and pressure.
-
Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to sample molecular motions.
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate parameters such as the number of hydrogen bonds between trehalose and the biomolecule, the area per lipid, and the structural stability of the protein.[7][8][16]
-
Figure 3: A generalized workflow for MD simulations.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure changes in physical properties as a function of temperature.
-
Objective: To determine the glass transition temperature (Tg) of trehalose solutions and its effect on the thermal stability (denaturation temperature, Tden) of proteins.[11][17][18]
-
General Methodology:
-
Sample Preparation: A small, precisely weighed amount of the trehalose-biomolecule solution is sealed in a sample pan. A reference pan (often empty or with buffer) is also prepared.
-
Temperature Program: The sample and reference pans are subjected to a controlled temperature program (e.g., cooling to -100°C, then heating at a constant rate).
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Analysis: The resulting thermogram is analyzed to identify endothermic or exothermic peaks (indicating phase transitions like melting or denaturation) and shifts in the baseline (indicating a glass transition).
-
Spectroscopic Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is highly sensitive to the vibrational modes of chemical bonds. It is used to monitor changes in the secondary structure of proteins (via the Amide I and II bands) and to confirm the formation of a glassy state in dehydrated samples containing trehalose.[11][19]
-
In Situ Micro-Raman Spectroscopy: This method allows for the simultaneous monitoring of protein structure and the distribution of water and trehalose during the entire freeze-drying process, providing direct evidence of trehalose's stabilizing effects in real-time.[20]
Trehalose and Cellular Signaling Pathways
Beyond its direct physicochemical effects, trehalose has been shown to influence cellular processes, most notably autophagy. This has significant implications for its therapeutic potential in diseases characterized by protein aggregation.
-
Autophagy Induction: Trehalose can induce autophagy, a cellular process for degrading and recycling damaged components, including protein aggregates.[6] One proposed mechanism involves the inhibition of glucose transporters (GLUT), leading to a reduction in cellular glucose uptake.[6] This mimics a state of starvation, which depletes cellular ATP and activates AMP-activated protein kinase (AMPK), a key initiator of the autophagy pathway.
Figure 4: Proposed pathway for trehalose-induced autophagy.
Conclusion and Future Directions
Trehalose is a uniquely effective bioprotectant whose capabilities are explained by a powerful combination of physicochemical mechanisms. The Water Replacement Theory provides a foundational understanding of its ability to preserve the structure of proteins and membranes in low-water environments by acting as a direct surrogate for water. This action is strongly complemented by its ability to form a stable, protective glassy matrix, as described by the Vitrification Hypothesis.
For researchers and drug development professionals, understanding these core principles is crucial for leveraging trehalose's potential. Future research will likely focus on:
-
Optimizing Delivery: As trehalose has low permeability across cell membranes, developing efficient intracellular delivery methods remains a key challenge and a significant opportunity for enhancing its therapeutic and cryopreservative applications.[2][21]
-
Synergistic Formulations: Investigating the combined effects of trehalose with other excipients or cryoprotectants to create even more robust and effective stabilization solutions.[1][15]
-
Elucidating In Vivo Mechanisms: Further exploring the complex cellular responses to trehalose, including its role in signaling pathways like autophagy, to unlock its full potential in treating a range of diseases.
References
- 1. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Effect of Trehalose on a Phospholipid Membrane under Mechanical Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular Protective Functions and Therapeutical Potential of Trehalose | MDPI [mdpi.com]
- 7. Interaction of the Disaccharide Trehalose with a Phospholipid Bilayer: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A combination of hydroxypropyl cellulose and trehalose as supplementation for vitrification of human oocytes: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryoprotective effects of trehalose on the physicochemical and microstructural stability of frozen apple purée - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of trehalose and EDTA on cryoprotective action of ram semen diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Role of Trehalose for the Stabilization of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mechanism of protein stabilization by trehalose during freeze-drying analyzed by in situ micro-raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmaexcipients.com [pharmaexcipients.com]
A Technical Guide to the Glass Transition Temperature of D(+)-Trehalose Dihydrate Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the glass transition temperature (Tg) of D(+)-Trehalose dihydrate solutions, a critical parameter in cryopreservation, biopharmaceutical formulation, and food science. Trehalose (B1683222), a naturally occurring disaccharide, is renowned for its ability to stabilize biological structures such as proteins and membranes during environmental stress like desiccation and freezing.[1][2] This protective effect is closely linked to the formation of a glassy, amorphous state upon dehydration or cooling, which physically entraps and protects biomolecules, and is characterized by the glass transition temperature.[3]
Quantitative Data on Glass Transition Temperature
The glass transition temperature of trehalose solutions is highly dependent on the water content. As the concentration of trehalose increases, the Tg of the solution also increases.[3] A wide range of Tg values for amorphous trehalose and its solutions have been reported in the literature, with variations often attributed to differences in sample purity, measurement technique, and thermal history (e.g., heating and cooling rates, annealing time).[4][5]
Below is a summary of reported glass transition temperatures for trehalose and its aqueous solutions.
| Trehalose Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Measurement Method | Reference |
| 100 (Amorphous) | 115 | DSC | [4] |
| 100 (Amorphous) | 96.7 | DSC | [6] |
| 100 (Amorphous) | 79 - 115 | Various | [4][5] |
| 100 (Amorphous) | 106 | DSC | [7] |
| Maximally Freeze-Concentrated | -22 to -46 | Various | [4] |
| 79 | Approximately -30 | DSC | [5] |
| 40 | -39.5 | DSC | [4] |
Note: The glass transition of maximally freeze-concentrated solutions (Tg') represents the Tg of the unfrozen, highly concentrated solute phase in equilibrium with ice.
Experimental Protocols
The primary technique for determining the glass transition temperature of trehalose solutions is Differential Scanning Calorimetry (DSC).[8] This method measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.
Differential Scanning Calorimetry (DSC) Protocol for Tg Determination
The following is a generalized protocol synthesized from various literature sources for measuring the Tg of trehalose solutions.[9][10][11]
1. Sample Preparation:
-
Aqueous solutions of this compound are prepared at various weight percentages (e.g., 10%, 20%, 40%, 60% w/w) using high-purity water.
-
For concentrations above the solubility limit at room temperature, gentle heating (e.g., ~40°C) and stirring are applied until a clear solution is obtained.[9]
-
A small amount of the solution (typically 10-20 mg) is hermetically sealed in an aluminum DSC pan. An empty, hermetically sealed aluminum pan is used as a reference.[9]
2. DSC Instrument Calibration:
-
The DSC instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion, such as indium.
3. Thermal Program:
-
The sample is subjected to a controlled cooling and heating cycle. A typical program is as follows:
-
Initial Cooling: The sample is rapidly cooled from ambient temperature to a temperature below the expected glass transition (e.g., -150°C) at a controlled rate (e.g., 30°C/min).[10][11] This step is designed to vitrify the sample.
-
Isothermal Hold: The sample is held at the low temperature for a short period to ensure thermal equilibrium.
-
Heating Scan: The sample is then heated at a constant rate (e.g., 10°C/min) to a temperature above the glass transition and any melting events.[10][11]
-
Final Cooling: The sample is cooled back to the starting temperature.[10][11]
-
4. Data Analysis:
-
The glass transition temperature (Tg) is determined from the heating scan. It is typically taken as the midpoint of the step change in the heat flow curve. Alternatively, it can be determined as the inflection point of the transition.[11]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the glass transition temperature of a this compound solution using Differential Scanning Calorimetry.
Caption: Experimental workflow for Tg determination.
Signaling Pathways and Logical Relationships
The protective mechanism of trehalose is primarily physical, based on its vitrification properties, rather than involving specific signaling pathways. The key relationship is the inverse correlation between water content and the glass transition temperature, which is fundamental to its role as a cryo- and lyoprotectant.
Caption: Trehalose concentration and bioprotection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Properties of Aqueous Trehalose Mixtures: Glass Transition and Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. didatticagelato.it [didatticagelato.it]
- 5. Thermophysical Properties of Trehalose and Its Concentrated Aqueous Solutions - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Thermophysical properties of trehalose and its concentrated aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.chalmers.se [research.chalmers.se]
Methodological & Application
Application Notes and Protocols for D(+)-Trehalose Dihydrate in Mammalian Cell Cryopreservation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cryopreservation is an essential technique for the long-term storage of mammalian cells, crucial for research, cell therapies, and drug development. While cryoprotective agents (CPAs) like dimethyl sulfoxide (B87167) (DMSO) are effective, they often exhibit cytotoxicity. D(+)-Trehalose dihydrate, a naturally occurring non-reducing disaccharide, presents a promising, less toxic alternative or supplement to traditional CPAs.[1][2][3] Trehalose (B1683222) protects cells from freezing-induced damage by stabilizing proteins and cellular membranes.[1] This document provides detailed protocols and quantitative data for the application of this compound in mammalian cell cryopreservation.
The primary challenge with using trehalose is its low permeability across the mammalian cell membrane.[1][4] For optimal cryoprotection, trehalose should be present on both sides of the cell membrane.[5] This has led to the development of various methods to facilitate its intracellular delivery.[4][5]
Mechanisms of Cryoprotection
Trehalose employs two primary mechanisms to protect cells during cryopreservation:
-
Water Replacement Hypothesis: During dehydration associated with freezing, trehalose replaces water molecules, forming hydrogen bonds with phospholipids (B1166683) and proteins. This interaction helps to maintain the structural integrity of cellular components and prevents fusion and phase transitions in the cell membrane.[4]
-
Vitrification Hypothesis: Trehalose increases the glass transition temperature (Tg) of the cryopreservation solution.[4][6] This promotes the formation of a glassy, amorphous state (vitrification) at higher temperatures, which prevents the formation of damaging intracellular ice crystals.[4]
Data Presentation
The following tables summarize the quantitative data from various studies on the efficacy of trehalose in mammalian cell cryopreservation.
Table 1: Comparative Viability of Mammalian Cells Cryopreserved with Trehalose and/or DMSO
| Cell Type | Trehalose Concentration | Other CPAs | Post-Thaw Viability/Recovery with Trehalose | Post-Thaw Viability/Recovery with Standard CPA | Reference |
| 3T3 Fibroblasts | 0.2 M (intracellular) | None | >80% survival | Not specified | [7][8] |
| Human Keratinocytes | 0.2 M (intracellular) | None | 70% survival | Not specified | [7][8] |
| Rat Hepatocytes | 200 mM | None | 80% viability | 75% (with 5% DMSO) | [4] |
| Human Hepatocytes | 200 mM | 10% DMSO | 63% viability | 47% (with 10% DMSO alone) | [4] |
| Murine Spermatogonial Stem Cells | 50 mM | 10% DMSO | 90% viability | 76% (with 10% DMSO alone) | [4] |
| Human Adipose-Derived Stem Cells | 250 mM | None | 11% viability | 75% (with 5% DMSO) | [4] |
| Human Embryonic Kidney (HEK) Cells | 1200 mM (with pre-incubation) | None | 36.0 ± 7.4% viability | Significantly lower with DMSO/Glycerol (B35011) | [9][10] |
| Human CD34+ Cells | 1 M | None | Higher viability than 10% Me2SO | Lower viability | [11] |
| SAOS-2 (Human Osteosarcoma) | 0.2 M | None (with PP-50) | 60 ± 2% viable cells | 80 ± 3% (with Me2SO) | [12] |
| Fibroblasts | 250 mM | None | 62 ± 20% membrane intact cells | 37 ± 15% (without trehalose) | [6] |
Table 2: Optimal Trehalose Concentrations for Various Cell Types
| Cell Type | Optimal Trehalose Concentration | Key Findings | Reference |
| General Mammalian Cells | 100 mM - 400 mM | This range is a recurring trend for optimal cell recovery and proliferation. | [4] |
| Porcine Spermatogonial Stem Cells | 200 mM | Increased proliferation capacity and recovery of germ cells. | [4] |
| Trypanosoma brucei | 200 mM (in vitro) / 400 mM (in host blood) | Drastic increases in survival rate compared to DMSO. | [4] |
| Human Pluripotent Stem Cells | 500 mM | Used in combination with 10% glycerol to replace 10% DMSO, increasing relative viability by 20-30%. | [4] |
| CHO-TRET1 Cells | 0.4 M | Isotonic condition for these cells, suggesting optimal effect without dehydration stress. | [13] |
Experimental Protocols
The following protocols provide a general framework for using this compound in mammalian cell cryopreservation. Optimization for specific cell lines is recommended.
Protocol 1: Standard Cryopreservation with Extracellular Trehalose
This protocol uses trehalose as an additive to a standard cryopreservation medium.
Materials:
-
Complete cell culture medium
-
This compound (Sigma-Aldrich, Cat. No. T0167 or equivalent)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cryovials
-
Controlled-rate freezing container (e.g., "Mr. Frosty")
-
-80°C freezer
-
Liquid nitrogen storage tank
Procedure:
-
Prepare Cryopreservation Medium:
-
Prepare a 2x stock solution of the desired trehalose concentration (e.g., 400 mM) in complete cell culture medium.
-
Prepare a 2x cryopreservation medium containing 20% DMSO in complete cell culture medium.
-
Just before use, mix the 2x trehalose solution and the 2x cryopreservation medium in a 1:1 ratio to obtain a final concentration of, for example, 200 mM trehalose and 10% DMSO.
-
-
Cell Preparation:
-
Harvest cells during the exponential growth phase.
-
Centrifuge the cell suspension at a low speed (e.g., 100-300 x g) for 5 minutes to pellet the cells.
-
Resuspend the cell pellet in the prepared cryopreservation medium at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
Freezing:
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[14]
-
-
Storage:
-
Transfer the cryovials to a liquid nitrogen tank for long-term storage.
-
-
Thawing:
-
Rapidly thaw the cryovials in a 37°C water bath.
-
Transfer the cell suspension to a tube containing pre-warmed complete culture medium.
-
Centrifuge the cells to remove the cryopreservation medium.
-
Resuspend the cells in fresh, complete culture medium and plate as required.
-
Protocol 2: Cryopreservation with Intracellular Trehalose Loading via Pre-incubation
This method relies on the natural endocytosis process for trehalose uptake.
Materials:
-
Same as Protocol 1.
Procedure:
-
Pre-incubation:
-
Cell Preparation and Freezing:
-
Follow steps 2 and 3 from Protocol 1, using a cryopreservation medium that may or may not contain additional trehalose. Some protocols suggest a second equilibration step with a higher trehalose concentration before freezing.[9]
-
-
Storage and Thawing:
-
Follow steps 4 and 5 from Protocol 1.
-
Protocol 3: Cryopreservation with Freeze-Induced Trehalose Uptake
This method leverages changes in membrane permeability during the freezing process to load trehalose.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Cryopreservation Medium:
-
Prepare a cryopreservation medium containing the desired concentration of trehalose (e.g., 250 mM) in complete culture medium. DMSO may or may not be included.
-
-
Cell Preparation and Freezing:
-
Harvest and resuspend cells as described in Protocol 1, step 2, using the trehalose-containing cryopreservation medium.
-
The optimal cooling rate for this method may be faster than the standard -1°C/minute. A rate of -40°C/minute has been shown to be effective for fibroblasts.[15] This may require a programmable freezer.
-
-
Post-Thaw Dilution:
-
Crucial Step: After thawing, the intracellular trehalose can cause an osmotic imbalance. Therefore, it is important to dilute the cells in an isotonic or slightly hypertonic medium to prevent cell lysis.[15]
-
-
Storage and Thawing:
-
Follow steps 4 and 5 from Protocol 1, keeping the post-thaw dilution in mind.
-
Visualizations
Cryopreservation Workflow with Trehalose
References
- 1. benchchem.com [benchchem.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Delivery of Trehalose for Cell Banking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Freeze-drying of mammalian cells using trehalose: preservation of DNA integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular trehalose improves the survival of cryopreserved mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular trehalose improves the survival of cryopreserved mammalian cells | Scilit [scilit.com]
- 9. tandfonline.com [tandfonline.com]
- 10. scu.elsevierpure.com [scu.elsevierpure.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Amphipathic polymer-mediated uptake of trehalose for dimethyl sulfoxide-free human cell cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Freezing-induced uptake of trehalose into mammalian cells facilitates cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lyophilization with D(+)-Trehalose Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyophilization, or freeze-drying, is a well-established method for preserving a wide range of biological materials, including proteins, vaccines, and pharmaceuticals. The process involves freezing the material and then reducing the surrounding pressure to allow the frozen water in the material to sublimate directly from the solid phase to the gas phase. D(+)-Trehalose dihydrate is a non-reducing disaccharide that serves as a highly effective lyoprotectant.[1][2] It protects biomolecules from the stresses of freezing and dehydration by forming a stable, amorphous glassy matrix, which helps to maintain the native structure and function of the preserved material.[3][4] This document provides a detailed guide to the principles and practice of using this compound in lyophilization.
Mechanism of Action of this compound
Trehalose (B1683222) protects biological materials during lyophilization through several mechanisms:
-
Water Replacement Hypothesis: During the drying process, trehalose molecules replace the water molecules that form a hydration shell around biomolecules. This interaction helps to maintain the structural integrity of proteins and other macromolecules in the absence of water.[3][4]
-
Vitrification: Upon cooling and drying, trehalose forms a highly viscous, amorphous (glassy) solid.[2][5] This glassy matrix immobilizes the biomolecules, preventing denaturation, aggregation, and chemical degradation. The high glass transition temperature (Tg) of trehalose is a key factor in its effectiveness as a stabilizer.[2][3]
-
Cryoprotection: During the freezing stage, trehalose helps to mitigate the damaging effects of ice crystal formation.[6]
Quantitative Data Summary
The optimal parameters for lyophilization can vary depending on the specific product and formulation. The following tables provide a summary of typical ranges for key parameters when using this compound.
Table 1: this compound Concentration
| Application | Recommended Concentration (% w/v) | Reference |
| Proteins | 1 - 2% | [1] |
| Nanoparticles | 2% or higher | [7] |
| Platelets | 50 mmol/L | [8] |
| General Biologics | 5 - 20% | [9] |
Table 2: Typical Lyophilization Cycle Parameters
| Stage | Parameter | Typical Range | Reference |
| Freezing | Shelf Temperature | -40°C to -80°C | [10] |
| Cooling Rate | 0.5°C/min to 1°C/min | [11] | |
| Hold Time | 2 - 4 hours | [11] | |
| Primary Drying | Shelf Temperature | -30°C to -10°C | [2][11][12] |
| Chamber Pressure | 60 mTorr to 10 Pa | [2][11] | |
| Duration | 16 - 30 hours | [11][12] | |
| Secondary Drying | Shelf Temperature | 20°C to 40°C | [2][11] |
| Chamber Pressure | 0.5 Pa to 60 mTorr | [2][11] | |
| Duration | 6 - 20 hours | [11][12] |
Experimental Protocols
Protocol 1: General Lyophilization of a Protein Solution with this compound
This protocol provides a general procedure for the lyophilization of a protein solution. The specific parameters may require optimization for your particular protein and concentration.
Materials:
-
Purified protein solution
-
This compound
-
Water for Injection (WFI) or other suitable buffer
-
Sterile vials and stoppers
-
Lyophilizer
Procedure:
-
Formulation Preparation:
-
Dissolve this compound in WFI or buffer to the desired final concentration (e.g., 2% w/v).
-
Add the protein to the trehalose solution to achieve the target protein concentration.
-
Gently mix until all components are fully dissolved. Avoid vigorous shaking to prevent protein denaturation.
-
Sterilize the final formulation by passing it through a 0.22 µm filter.[13]
-
-
Filling and Stoppering:
-
Aseptically dispense the sterile formulation into sterile lyophilization vials.
-
Partially insert sterile stoppers onto the vials. This allows for water vapor to escape during the drying process.
-
-
Loading the Lyophilizer:
-
Transfer the filled and partially stoppered vials to the lyophilizer shelves. Ensure the shelves are at ambient temperature before loading.
-
-
Freezing:
-
Primary Drying (Sublimation):
-
Secondary Drying (Desorption):
-
Stoppering and Unloading:
-
Once secondary drying is complete, fully stopper the vials under vacuum or by introducing a sterile, inert gas like nitrogen.
-
Return the chamber to atmospheric pressure.
-
Remove the vials from the lyophilizer and seal with crimp caps.
-
-
Storage:
-
Store the lyophilized product at the recommended temperature (e.g., 2-8°C or room temperature), protected from light and moisture.
-
Visualizations
Caption: A step-by-step workflow of the lyophilization process.
References
- 1. Trehalose, Lyophilization Certified, for preserving proteins and biomolecules during freeze drying. [opsdiagnostics.com]
- 2. Increasing storage stability of freeze-dried plasma using trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Lyophilization Bead Formulation and Process for Enhanced Stability and Functionality | LYOPHILIZATION CORE [lyophilizationcore.com]
- 6. Trehalose Glycopolymers as Excipients for Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. [Optimization on trehalose loading technique as protective conditioning for lyophilization of human platelets] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lyophilization: Guide to Freeze Drying in Pharmaceuticals [adragos-pharma.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Effect of Trehalose and Lactose Treatments on the Freeze-Drying Resistance of Lactic Acid Bacteria in High-Density Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lyophilization of Parenteral (7/93) | FDA [fda.gov]
Application Notes and Protocols for Cryopreservation of Embryonic Stem Cells Using Trehalose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term storage of human embryonic stem cells (hESCs) is a cornerstone of regenerative medicine, drug discovery, and developmental biology research. Traditional cryopreservation methods often rely on high concentrations of dimethyl sulfoxide (B87167) (DMSO), a cryoprotectant that can be toxic to cells and may impact their differentiation potential.[1][2][3] Trehalose (B1683222), a naturally occurring non-reducing disaccharide, has emerged as a promising, less toxic alternative or supplement to DMSO for the cryopreservation of various cell types, including embryonic stem cells.[1][4][5] This document provides detailed application notes and protocols for the use of trehalose as a cryoprotectant for hESCs, based on findings from multiple studies.
Trehalose is thought to protect cells during freezing through several mechanisms, including stabilizing cell membranes and proteins, and by forming a glassy state at low temperatures, which prevents the formation of damaging ice crystals.[4][6] Studies have demonstrated that incorporating trehalose into cryopreservation media can significantly improve the post-thaw recovery and viability of hESCs, while maintaining their critical characteristics of pluripotency and normal karyotype.[7][8]
Data Presentation: Efficacy of Trehalose in Embryonic Stem Cell Cryopreservation
The following tables summarize quantitative data from various studies, comparing the effectiveness of trehalose-based cryopreservation protocols with traditional DMSO-based methods.
Table 1: Post-Thaw Recovery and Viability of Human Embryonic Stem Cells
| Cryoprotectant(s) | Cell Line | Post-Thaw Recovery Rate (%) | Post-Thaw Viability (%) | Reference |
| Conventional Method (with DMSO) | hES1 | 15 | Not Specified | [8] |
| Modified Method (with Trehalose) | hES1 | 48 | Not Specified | [8] |
| 10% DMSO | hESCs | Not Specified | Lower than Trehalose + DMSO | [6] |
| 10% DMSO + 200 mM Trehalose | hESCs | Greater number of undifferentiated cells surviving | Not Specified | [6] |
| 0.2 M Trehalose + 0.8 M DMSO | Fish ESCs | Not Specified | > 83 | [7][9] |
Table 2: Maintenance of Pluripotency Markers Post-Thaw
| Cryoprotectant(s) | Cell Line | Pluripotency Markers Assessed | Outcome | Reference |
| 0.2 M Trehalose + 0.8 M DMSO | Fish ESCs | SSEA-1, Alkaline Phosphatase (ALP) | No significant difference in expression post-thaw; >90% of colonies expressed markers. | [7] |
| Modified Method (with Trehalose) | hES1 | SSEA-3, SSEA-4, TRA-1-60, TRA-1-81, Oct-4, ALP, Telomerase | Cells expressed all markers post-thaw. | [8] |
| Trehalose-based solutions (with/without EG/GLY) | hESCs (RC17), hiPSCs (CTR2#6) | SOX2, NANOG, OCT4 | Retained expression of pluripotency markers. | [2][3] |
Experimental Protocols
This section provides a synthesized, detailed protocol for the cryopreservation of human embryonic stem cells using a trehalose-supplemented medium. This protocol is based on the slow-freezing, rapid-thawing methods described in the cited literature.
Materials:
-
Human embryonic stem cells cultured on a suitable substrate (e.g., Matrigel or feeder cells)
-
hESC culture medium
-
Trehalose (molecular biology grade)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Fetal Bovine Serum (FBS, optional, depending on culture conditions)
-
Cryovials
-
Controlled-rate freezer or isopropanol (B130326) freezing container
-
Water bath (37°C)
-
Sterile pipettes and other standard cell culture equipment
Cryopreservation Medium Formulation (Example):
-
Basal Medium: hESC culture medium
-
Trehalose Stock Solution: Prepare a sterile 1 M stock solution of trehalose in the basal medium.
-
Final Cryopreservation Medium:
-
To the basal medium, add trehalose to a final concentration of 0.1 M to 0.2 M.
-
Slowly add DMSO to a final concentration of 5-10%.
-
Some protocols may include FBS at a final concentration of 10-20%.
-
Protocol Steps:
-
Cell Preparation:
-
Culture hESCs to the desired confluency (typically 70-80%).
-
Harvest the cells using your standard, non-enzymatic passaging method to maintain cell clumps.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 3-5 minutes to pellet the cells.
-
Carefully aspirate the supernatant.
-
-
Resuspension in Cryopreservation Medium:
-
Gently resuspend the cell pellet in the pre-chilled (4°C) cryopreservation medium containing trehalose and DMSO.
-
The final cell concentration should be approximately 1-5 x 10^6 cells/mL.
-
-
Aliquoting:
-
Dispense 1 mL of the cell suspension into each cryovial.
-
-
Controlled Freezing:
-
Place the cryovials in a controlled-rate freezer programmed to cool at a rate of -1°C per minute down to -80°C.
-
Alternatively, place the cryovials in an isopropanol-filled freezing container and place the container in a -80°C freezer overnight.
-
-
Long-Term Storage:
-
Transfer the frozen cryovials to a liquid nitrogen vapor phase tank for long-term storage.
-
-
Thawing of Cells:
-
Rapidly thaw the cryovial by immersing it in a 37°C water bath until only a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol.
-
-
Post-Thaw Cell Culture:
-
Immediately and gently transfer the contents of the cryovial to a centrifuge tube containing 5-10 mL of pre-warmed hESC culture medium.
-
Centrifuge at a low speed (e.g., 200 x g) for 3-5 minutes.
-
Aspirate the supernatant containing the cryoprotectants.
-
Gently resuspend the cell pellet in fresh, pre-warmed hESC culture medium.
-
Plate the cells onto a new, prepared culture dish.
-
Change the medium the following day to remove any residual cryoprotectant and dead cells.
-
Visualizations
The following diagrams illustrate the cryopreservation workflow and the proposed mechanism of trehalose action.
Caption: A flowchart illustrating the key steps in the cryopreservation and recovery of embryonic stem cells using a trehalose-supplemented protocol.
References
- 1. Cryopreservation of stem cells using trehalose: evaluation of the method using a human hematopoietic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trehalose to cryopreserve human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryopreservation in Trehalose Preserves Functional Capacity of Murine Spermatogonial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the non-toxic cryoprotectant trehalose enhances recovery and function of fish embryonic stem cells following cryogenic storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved cryopreservation of human embryonic stem cells with trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of D(+)-Trehalose Dihydrate in 3D Cell Culture Cryopreservation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term storage of three-dimensional (3D) cell cultures, such as spheroids and organoids, is a critical challenge in drug discovery, regenerative medicine, and fundamental research. Traditional cryopreservation methods often rely on cryoprotectants like dimethyl sulfoxide (B87167) (DMSO), which can be toxic to cells and affect their functionality post-thaw. D(+)-Trehalose dihydrate, a naturally occurring disaccharide, has emerged as a promising non-toxic alternative or supplement to traditional cryoprotectants. Trehalose (B1683222) is known for its ability to stabilize proteins and cellular membranes, and to reduce the formation of damaging ice crystals during freezing. This document provides detailed application notes and protocols for the use of this compound in the cryopreservation of 3D cell cultures.
Principles of Trehalose Cryopreservation
Trehalose protects cells from cryoinjury through several mechanisms. As a non-permeating cryoprotectant, it primarily acts extracellularly, although methods to introduce it into the intracellular space are being explored to enhance its protective effects.
The primary cryoprotective mechanisms of trehalose include:
-
Vitrification: Trehalose promotes the formation of a glassy, amorphous state (vitrification) of water at low temperatures, which prevents the formation of sharp, damaging ice crystals.[1]
-
Membrane Stabilization: Trehalose interacts with the phospholipid bilayers of cell membranes, stabilizing them and preventing phase transitions and fusion during freezing and thawing.[2][3]
-
Protein Protection: It helps to maintain the native conformation of proteins by replacing water molecules, a phenomenon known as the "water replacement hypothesis."
-
Osmotic Balance: Extracellular trehalose helps to reduce the osmotic stress on cells during the freezing process.[2][3]
Data on Post-Thaw Viability of 3D Cell Cultures
The effectiveness of trehalose in cryopreservation can vary depending on the cell type, the 3D culture system, and the specific cryopreservation protocol. The following tables summarize quantitative data from various studies.
Table 1: Trehalose as the Sole Cryoprotectant
| 3D Cell Model | Cell Type | Trehalose Concentration | Post-Thaw Viability (%) | Reference |
| Alginate Microcapsules | Human Embryonic Kidney (HEK) | 0.2 M (200 mM) | ~18% | [4] |
| Alginate Microcapsules | Human Embryonic Kidney (HEK) | 0.8 M (800 mM) | ~30% | [4] |
| Alginate Microcapsules | Human Embryonic Kidney (HEK) | 1.2 M (1200 mM) | ~36% | [4][5] |
Table 2: Trehalose in Combination with Other Cryoprotectants
| 3D Cell Model | Cell Type | Trehalose Concentration | Other Cryoprotectants | Post-Thaw Viability (%) | Reference |
| Tissue-Engineered Epidermal Sheets | Human Keratinocytes | 0.4 M (400 mM) | - | Enhanced compared to DMSO | [6] |
| Human Pluripotent Stem Cells | hESCs, hiPSCs | 0.5 M (500 mM) | 10% Glycerol | 20-30% increase vs 10% DMSO | [1] |
| Human Pluripotent Stem Cells | hESCs, hiPSCs | 0.5 M (500 mM) | 2.5% Ethylene Glycol | Comparable to 10% DMSO | [7] |
| Human Pluripotent Stem Cells | hESCs, hiPSCs | 0.5 M (500 mM) | 10% Ethylene Glycol | Comparable to 10% DMSO | [7] |
Experimental Protocols
Protocol 1: Cryopreservation of Spheroids/Organoids using Trehalose as the Sole Cryoprotectant
This protocol is adapted from studies on HEK cells encapsulated in alginate and can be optimized for other 3D models.[8]
Materials:
-
This compound (cell culture grade)
-
Basal medium appropriate for the cell type (e.g., DMEM, DMEM/F-12)
-
Fetal Bovine Serum (FBS), if required for the cell type
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Preparation of Trehalose Solutions:
-
Prepare a 2 M stock solution of this compound in the basal medium.
-
Filter-sterilize the solution using a 0.22 µm filter.
-
Prepare working solutions of the desired concentrations (e.g., 150 mM for pre-incubation and 1.2 M for the cryopreservation medium) by diluting the stock solution with the basal medium.
-
-
Pre-incubation of 3D Cultures (Optional but Recommended):
-
Transfer the spheroids or organoids to a fresh culture plate.
-
Replace the culture medium with a pre-incubation medium containing a lower concentration of trehalose (e.g., 150 mM).
-
Incubate for 24 hours under standard culture conditions (37°C, 5% CO2). This step helps the cells to acclimatize to the presence of trehalose.
-
-
Cryopreservation:
-
Carefully collect the spheroids or organoids. For matrix-embedded cultures (e.g., Matrigel), it may be necessary to first depolymerize the matrix according to the manufacturer's instructions.
-
Centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the 3D structures.
-
Aspirate the supernatant and resuspend the pellet in the cryopreservation medium containing the final concentration of trehalose (e.g., 1.2 M).
-
Incubate the suspension at 4°C for 30-60 minutes to allow for equilibration.
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container.
-
Transfer the container to a -80°C freezer for at least 24 hours. This achieves a cooling rate of approximately -1°C/minute.
-
For long-term storage, transfer the cryovials to a liquid nitrogen dewar.
-
-
Thawing of 3D Cultures:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Transfer the contents of the vial to a sterile centrifuge tube.
-
Slowly add pre-warmed culture medium dropwise to the cell suspension to avoid osmotic shock.
-
Centrifuge at a low speed to pellet the spheroids or organoids.
-
Aspirate the supernatant containing trehalose and resuspend the pellet in fresh culture medium.
-
Plate the 3D cultures in a new culture vessel and incubate under standard conditions.
-
Protocol 2: Cryopreservation of Organoids with a Trehalose-supplemented Medium
This protocol is a general framework for using trehalose as an additive to a standard cryopreservation medium, potentially reducing the required concentration of DMSO.
Materials:
-
This compound (cell culture grade)
-
Standard cryopreservation medium (e.g., 90% FBS, 10% DMSO)
-
Basal medium appropriate for the cell type
-
Cryovials
-
Controlled-rate freezing container
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Preparation of Trehalose-supplemented Cryopreservation Medium:
-
Prepare a stock solution of trehalose in basal medium as described in Protocol 1.
-
Prepare the final cryopreservation medium by adding trehalose to the standard cryopreservation medium to achieve the desired final concentration (e.g., 100-400 mM trehalose). The concentration of DMSO may be reduced in this formulation.
-
-
Cryopreservation:
-
Collect and pellet the organoids as described in Protocol 1.
-
Resuspend the organoid pellet in the trehalose-supplemented cryopreservation medium.
-
Aliquot the suspension into cryovials.
-
Follow the controlled-rate freezing and long-term storage steps as outlined in Protocol 1.
-
-
Thawing:
-
Follow the thawing procedure as described in Protocol 1.
-
Post-Thaw Assessment of 3D Cell Cultures
It is crucial to assess the viability and functionality of 3D cell cultures after thawing.
Recommended Assays:
-
Live/Dead Staining: Use fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red) to visualize cell viability within the 3D structure.
-
Metabolic Assays: Assays like MTT, XTT, or PrestoBlue® measure the metabolic activity of the cells, which correlates with cell viability.
-
ATP Assays: Luminescence-based assays that quantify ATP levels provide a sensitive measure of cell viability.
-
Functional Assays: Depending on the 3D model, specific functional assays should be performed to ensure that the cryopreservation process has not altered the cellular function. This could include assessing secretion of specific markers, drug responsiveness, or differentiation potential.
Conclusion
This compound is a valuable tool for the cryopreservation of 3D cell cultures, offering a less toxic alternative to traditional methods. The protocols provided here serve as a starting point, and optimization of trehalose concentration, incubation times, and freezing rates may be necessary for specific 3D models and cell types. Careful post-thaw assessment is essential to validate the success of the cryopreservation protocol. The use of trehalose has the potential to significantly improve the storage and transport of complex 3D cell models, thereby advancing research and development in various biomedical fields.
References
- 1. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trehalose-Based Polyethers for Cryopreservation and Three-Dimensional Cell Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scu.elsevierpure.com [scu.elsevierpure.com]
- 5. "Trehalose effectiveness as a cryoprotectant in 2D and 3D cell culture" by Jared Hara, Jordan Tottori et al. [scholarcommons.scu.edu]
- 6. Cryopreservation of tissue-engineered epithelial sheets in trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Sterile D(+)-Trehalose Dihydrate Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
D(+)-Trehalose dihydrate is a naturally occurring, non-reducing disaccharide composed of two glucose molecules. Its high stability, resistance to hydrolysis, and unique ability to protect cellular structures and biomolecules from environmental stresses such as desiccation and freezing have made it an invaluable excipient in cell culture and biopharmaceutical applications.[1][2][3] In cell culture, trehalose (B1683222) is primarily utilized as a cryoprotectant, safeguarding cells during freezing and thawing by stabilizing cell membranes and proteins.[1][4] Unlike dimethyl sulfoxide (B87167) (DMSO), trehalose is a non-penetrating cryoprotectant, offering protection at the extracellular level.[1] This document provides a detailed protocol for the preparation of a sterile this compound solution for use in cell culture applications.
Data Presentation
The following table summarizes key quantitative data for the preparation and use of this compound solutions.
| Parameter | Value | Reference |
| Molecular Weight | 378.33 g/mol | [1] |
| Solubility in Water | 50-150 mg/mL | [1][4][5][6] |
| Typical Working Concentration | 5% (w/v) or 50 mg/mL | |
| pH of 5% Solution | 5.0 - 7.0 | [1] |
| Sterilization Method | Sterile filtration with a 0.22 µm filter | [1][6][7] |
| Storage Temperature | 2-8°C | [1][7] |
Experimental Protocols
This section details the materials and methodology for preparing a sterile this compound solution.
Materials
-
This compound (cell culture grade, ≥99% purity)
-
High-purity, sterile water (e.g., Water for Injection (WFI), cell culture grade water)
-
Sterile glassware (e.g., beaker, graduated cylinder)
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filter or vacuum filtration unit
-
Sterile storage bottles
-
Analytical balance
-
pH meter (optional)
-
Laminar flow hood or biological safety cabinet
Protocol for Preparation of a 10% (w/v) Sterile this compound Stock Solution
This protocol describes the preparation of 100 mL of a 10% (w/v) sterile trehalose solution. Adjust volumes as needed.
-
Preparation: Perform all subsequent steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh 10.0 g of this compound powder using an analytical balance.
-
Dissolution:
-
Transfer the weighed trehalose powder into a sterile beaker containing a sterile magnetic stir bar.
-
Add approximately 80 mL of sterile, high-purity water.
-
Place the beaker on a magnetic stir plate and stir until the trehalose is completely dissolved. The solution should be clear and colorless.[1][5]
-
-
Volume Adjustment:
-
Carefully transfer the dissolved trehalose solution to a 100 mL sterile graduated cylinder.
-
Bring the final volume to 100 mL with sterile, high-purity water.
-
Transfer the solution back to the beaker and stir to ensure homogeneity.
-
-
pH Measurement (Optional): If required, measure the pH of the solution. It should fall within the range of 5.0-7.0.[1] Adjust with sterile, dilute HCl or NaOH if necessary, though this is typically not required with high-purity reagents.
-
Sterile Filtration:
-
Aseptically draw the trehalose solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile storage bottle. For larger volumes, a sterile vacuum filtration unit with a 0.22 µm membrane is recommended.
-
Note: Do not autoclave trehalose solutions, as this is not the recommended sterilization method.
-
-
Storage and Quality Control:
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing a sterile this compound solution.
Caption: Workflow for sterile trehalose solution preparation.
References
- 1. himedialabs.com [himedialabs.com]
- 2. Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-(+)-海藻糖 二水合物 from Saccharomyces cerevisiae, powder, BioReagent, suitable for cell culture, suitable for insect cell culture, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. D -(+)-Trehalose for microbiology, = 99.0 6138-23-4 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bostonbioproducts.com [bostonbioproducts.com]
Application of D(+)-Trehalose Dihydrate in Solid-Surface Vitrification of Oocytes
Introduction
D(+)-Trehalose dihydrate, a non-reducing disaccharide, has emerged as a significant cryoprotectant in the vitrification of oocytes. Its ability to stabilize cell membranes and proteins during extreme dehydration and temperature changes makes it a valuable component in cryopreservation media.[1] This document provides detailed application notes and protocols for the use of this compound in the solid-surface vitrification of oocytes, targeted towards researchers, scientists, and professionals in drug development.
Solid-surface vitrification is a technique that facilitates an ultra-rapid cooling rate by bringing oocytes in a small volume of vitrification solution into direct contact with a pre-cooled metal surface.[2][3] This method, in combination with effective cryoprotectants like trehalose (B1683222), aims to minimize intracellular ice crystal formation, a major cause of cellular damage during cryopreservation.[3]
Application Notes
This compound is primarily used as an extracellular cryoprotectant in oocyte vitrification, often in combination with penetrating cryoprotectants such as dimethyl sulfoxide (B87167) (DMSO) and ethylene (B1197577) glycol (EG).[4] The optimal concentration for extracellular trehalose is frequently cited as 0.5 M.[5][6] Some studies have also explored the microinjection of trehalose to act as an intracellular cryoprotectant, which has shown to improve cryosurvival rates.[7][8]
The combination of intracellular and extracellular trehalose, along with low concentrations of conventional penetrating cryoprotectants (e.g., 0.5 M DMSO), has been demonstrated to yield high survival, fertilization, and embryonic development rates, comparable to untreated controls.[7][8] Trehalose is considered superior to other sugars like sucrose (B13894) in some studies due to its effectiveness in membrane stabilization.[6] Research has shown that a vitrification medium containing 0.5 mol/l trehalose, combined with 16.5% EG and 16.5% DMSO, resulted in lower apoptosis rates in vitrified oocytes compared to a sucrose-based medium.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of this compound in oocyte vitrification.
Table 1: Oocyte Survival and Developmental Competence with Trehalose
| Treatment Group | Extracellular Trehalose Conc. | Other Cryoprotectants | Survival Rate (%) | Fertilization Rate (%) | Cleavage Rate (%) | Blastocyst Rate (%) | Reference |
| Trehalose + DMSO | 0.5 M | 0.5 M DMSO | 96 | 87 | - | - | [7] |
| Extracellular Trehalose | 0.5 M | None | 14 (at -60°C) | - | - | - | [7] |
| Trehalose Vitrification | 0.5 mol/l | 16.5% EG, 16.5% DMSO | - | - | - | 15.7 | [5][9] |
| HPC + Trehalose | Not Specified | Hydroxypropyl cellulose (B213188) | 91.3 | - | - | 30.2 (per injected oocyte) | [10] |
| Trehalose Maturation & Vitrification | 100 mM (in maturation) | 0.5M Sucrose, 16.5% DMSO, 16.5% EG | - | 55.3 | 41 | - | [11] |
Table 2: Comparison of Trehalose and Sucrose in Oocyte Vitrification
| Cryoprotectant Medium | Apoptotic Rate (%) | Embryo Development (2-cell) | Embryo Development (8-cell) | Reference |
| Trehalose (0.5 mol/l) + EG + DMSO | 16 | Superior to Sucrose | Superior to Sucrose | [4][5] |
| Sucrose (0.5 mol/l) + EG + DMSO | 28 | Inferior to Trehalose | Inferior to Trehalose | [4][5] |
Experimental Protocols
Protocol 1: Solid-Surface Vitrification of Mouse Oocytes with Intracellular and Extracellular Trehalose
This protocol is based on the methodology described by Eroglu et al. (2009).[7][8]
Materials:
-
Metaphase II (MII) mouse oocytes
-
HEPES-buffered DMEM/F-12
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Microinjection system
-
Solid surface for vitrification (e.g., pre-cooled metal block)
-
Liquid nitrogen
Procedure:
-
Oocyte Preparation: Collect MII oocytes and maintain them in HEPES-buffered DMEM/F-12.
-
Intracellular Trehalose Loading (Optional):
-
Prepare a 0.15 M trehalose solution in the injection buffer.
-
Microinject the trehalose solution into the oocytes. The final intracellular concentration should be between 0.05 and 0.08 M.[7]
-
-
Equilibration:
-
Prepare an equilibration solution of 0.5 M DMSO in DMEM/F-12.
-
Incubate the oocytes (with or without intracellular trehalose) in the equilibration solution.
-
-
Vitrification:
-
Prepare a vitrification solution containing 0.5 M extracellular trehalose and 0.5 M DMSO in DMEM/F-12.
-
Transfer the equilibrated oocytes into a small droplet (1-2 µL) of the vitrification solution.
-
Place the droplet onto a pre-cooled solid surface submerged in liquid nitrogen.
-
-
Storage: Store the vitrified oocytes in liquid nitrogen.
Warming Procedure:
-
Warming Solution Preparation: Prepare warming solutions with decreasing concentrations of trehalose (e.g., 0.5 M, 0.25 M, 0.125 M, and 0 M) in DMEM/F-12.
-
Warming:
-
Rapidly transfer the carrier with the vitrified oocytes from liquid nitrogen into the 0.5 M trehalose warming solution at 37°C.
-
Sequentially move the oocytes through the decreasing concentrations of trehalose solutions to allow for gradual rehydration.
-
-
Post-Warming Culture: Culture the warmed oocytes in an appropriate medium for further assessment.
Protocol 2: Vitrification of Oocytes using Trehalose, EG, and DMSO
This protocol is based on the methods described in studies comparing trehalose and sucrose.[4][5]
Materials:
-
MII oocytes
-
Base medium (e.g., TCM 199 with 20% FCS)
-
Ethylene glycol (EG)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Solid surface for vitrification
-
Liquid nitrogen
Procedure:
-
Equilibration Solution (ES): Prepare an equilibration solution containing 7.5% EG and 7.5% DMSO in the base medium.
-
Vitrification Solution (VS): Prepare a vitrification solution containing 16.5% EG, 16.5% DMSO, and 0.5 M trehalose in the base medium.[4][5]
-
Equilibration:
-
Place the oocytes in the equilibration solution for 5-10 minutes.
-
-
Vitrification:
-
Transfer the equilibrated oocytes to a droplet of the vitrification solution for 25-30 seconds.
-
Load the oocytes in a minimal volume of VS onto a cryo-device (e.g., Cryotop).
-
Plunge the cryo-device directly into liquid nitrogen.
-
-
Storage: Store in liquid nitrogen.
Warming Procedure:
-
Warming Solution Preparation: Prepare a series of warming solutions with decreasing concentrations of trehalose and cryoprotectants.
-
TS1: 1.0 M trehalose in base medium.
-
TS2: 0.5 M trehalose in base medium.
-
WS: Base medium.
-
-
Warming:
-
Quickly move the cryo-device from liquid nitrogen into the TS1 solution at 37°C for 1 minute.
-
Transfer the oocytes to TS2 for 3 minutes.
-
Transfer the oocytes to WS for 5 minutes.
-
Wash the oocytes in fresh WS for another 5 minutes.
-
-
Post-Warming Culture: Culture the oocytes as required.
Visualizations
Caption: Workflow for Oocyte Vitrification with Trehalose and DMSO.
Caption: Vitrification Workflow with Trehalose, EG, and DMSO.
References
- 1. imrpress.com [imrpress.com]
- 2. Appendix B: Solid Surface Vitrification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-surface vitrification is an appropriate and convenient method for cryopreservation of isolated rat follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sucrose ‘Versus’ Trehalose Cryoprotectant Modification in Oocyte Vitrification : A Study of Embryo Development – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. An Update of Oocyte Vitrification: A Modification of Sucrose and Trehalose as Extracellular Cryoprotectant – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Successful Cryopreservation of Mouse Oocytes by Using Low Concentrations of Trehalose and Dimethylsulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of trehalose vitrification and artificial oocyte activation on the development competence of human immature oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A combination of hydroxypropyl cellulose and trehalose as supplementation for vitrification of human oocytes: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of trehalose co-incubation on in vitro matured prepubertal ovine oocyte vitrification - PubMed [pubmed.ncbi.nlm.nih.gov]
Preserving the Power of Biology: Application Notes and Protocols for Trehalose-Based Stabilization of Enzymes and Antibodies
For Researchers, Scientists, and Drug Development Professionals
The long-term storage of enzymes and antibodies is a critical challenge in research, diagnostics, and therapeutic development. Maintaining the structural integrity and biological activity of these sensitive biomolecules is paramount for reproducible experimental outcomes and the efficacy of biopharmaceuticals. Trehalose (B1683222), a naturally occurring disaccharide, has emerged as a highly effective stabilizer, protecting proteins from the stresses of desiccation and temperature fluctuations.
These application notes provide a comprehensive guide to the use of trehalose for the long-term preservation of enzymes and antibodies. Detailed protocols for lyophilization, reconstitution, and activity assessment are provided to enable researchers to implement this powerful stabilization strategy.
The Science of Stability: How Trehalose Protects
Trehalose employs a multi-faceted mechanism to protect biomolecules during drying and storage. The primary theories behind its stabilizing effects include:
-
Water Replacement Hypothesis: During dehydration, trehalose molecules form hydrogen bonds with the protein, effectively replacing the water molecules that are essential for maintaining its native conformation. This prevents the protein from unfolding and aggregating.[1]
-
Vitrification: Upon drying, trehalose forms a glassy, amorphous matrix. This highly viscous environment severely restricts the molecular mobility of the embedded proteins, preventing both conformational changes and aggregation.
-
Preferential Hydration: In aqueous solutions, trehalose is preferentially excluded from the protein surface. This phenomenon thermodynamically favors the folded, compact state of the protein, thereby increasing its stability.[2]
Visualizing the Preservation Process
The following workflow illustrates the key stages of preserving biological samples using trehalose-based lyophilization.
Caption: Experimental workflow for trehalose-based preservation.
Quantitative Stability Data
The following tables summarize the stabilizing effects of trehalose on representative enzymes and antibodies under various storage conditions.
Table 1: Stability of Lyophilized Enzymes with Trehalose
| Enzyme | Trehalose Concentration | Storage Condition | Duration | Remaining Activity (%) | Reference |
| Lactoperoxidase | 500 mM | Lyophilized, room temp. | 40 days | ~91% | |
| Marine Lysozyme | 0.5 M (+ 20 mg/L Tween 80) | Lyophilized, 25°C | 1 month | >92% | [3][4] |
| Horseradish Peroxidase (HRP) | 4% (w/v) (+ 0.1% BSA, 0.01 M Fe-EDTA) | Dry-stored, 45°C | 5 months | ~80% | |
| RNase A | 2 M (in solution) | Incubated at high temp. | N/A | Increased Tm by 18°C | [5][6] |
| Vegetal Diamine Oxidase | Not specified | Lyophilized, 4°C | 18 months | ~70% | [7] |
Table 2: Stability of Antibodies in Trehalose Formulations
| Antibody Type | Trehalose Concentration | Storage Condition | Duration | Observation | Reference |
| IgG1 (Trastuzumab) | 230 mM | Liquid, thermal stress | Not specified | 4.89% HMW vs 38.80% without trehalose | |
| IgG1 (Rituximab) | 230 mM | Liquid, thermal stress | Not specified | 21.90% HMW vs higher in control | |
| IgG1 (Bevacizumab) | 230 mM | Liquid, thermal stress | Not specified | 29.90% HMW vs higher in control | |
| IgG2 mAb | 84 mg/mL | Frozen, -20°C | Long-term | Increased aggregation over time (due to crystallization) | [8][9] |
| IgG2 mAb | 84 mg/mL | Frozen, -40°C | Long-term | No increase in aggregation | [8][9] |
| Polyclonal IgG | 80% (w/w) | Lyophilized, 40°C | 3 months | Minimal aggregation (rate constant 0.16/month) | [10] |
| IgM | 0.25 M | Lyophilized, 4°C | 20 years | No loss of binding activity | [1] |
| anti-CD8-RPE conjugate | Not specified | Lyophilized, 45°C | 4 weeks | No significant loss of functionality | [8] |
Experimental Protocols
The following are detailed protocols for the preservation and subsequent analysis of enzymes and antibodies using trehalose.
Protocol 1: Lyophilization of Enzymes and Antibodies with Trehalose
This protocol provides a general procedure for the freeze-drying of protein samples in a trehalose-containing formulation.
Materials:
-
Purified enzyme or antibody solution
-
D-(+)-Trehalose dihydrate (Lyophilization certified)
-
Formulation Buffer (e.g., 20 mM Histidine, pH 6.0; or 10 mM Sodium Phosphate, pH 7.4)
-
Sterile, nuclease-free water
-
Lyophilizer
-
Lyophilization vials and stoppers
-
-80°C freezer
Procedure:
-
Prepare Trehalose Stock Solution: Prepare a sterile-filtered stock solution of trehalose (e.g., 1 M) in the desired formulation buffer.
-
Formulation Preparation:
-
Dialyze or buffer-exchange the purified protein into the chosen formulation buffer.
-
Determine the protein concentration.
-
Add the trehalose stock solution to the protein solution to achieve the desired final trehalose concentration (e.g., 0.25 M to 0.5 M). A typical protein to trehalose weight ratio can range from 1:1 to 1:4.
-
Gently mix the solution. Avoid vigorous vortexing or shaking to prevent protein denaturation.
-
-
Aliquoting: Dispense the formulated protein solution into lyophilization vials. The fill volume should not exceed one-third of the vial's total volume.
-
Freezing:
-
Place the vials on the lyophilizer shelf and cool the shelf to -40°C to -50°C.
-
Alternatively, slowly freeze the samples in a -80°C freezer to ensure complete freezing. An annealing step (raising the temperature to just below the glass transition temperature and holding) can be included to create larger ice crystals, which can shorten the primary drying time.[11]
-
-
Primary Drying (Sublimation):
-
Once the samples are completely frozen, apply a vacuum (e.g., 50-150 mTorr).
-
Set the shelf temperature to a point below the glass transition temperature of the frozen solute (Tg'), typically between -10°C and -40°C.
-
Continue primary drying until all the ice has sublimated. This can take 24-48 hours depending on the sample volume and formulation.
-
-
Secondary Drying (Desorption):
-
Gradually increase the shelf temperature to 20-25°C while maintaining the vacuum.
-
Hold for several hours (e.g., 6-12 hours) to remove residual bound water.
-
-
Vial Stoppering and Storage:
-
Backfill the chamber with an inert gas like nitrogen before stoppering the vials under vacuum.
-
Remove the vials from the lyophilizer and seal with aluminum caps.
-
Store the lyophilized product at the desired temperature (e.g., room temperature, 4°C, or -20°C).
-
Protocol 2: Reconstitution of Lyophilized Proteins
Proper reconstitution is crucial to recover the full activity of the preserved protein.
Materials:
-
Lyophilized protein vial
-
Sterile, nuclease-free water or appropriate reconstitution buffer
-
Syringe and sterile needle (if vial is sealed)
-
Low-protein-binding tubes for aliquoting
Procedure:
-
Equilibration: Allow the lyophilized vial to come to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to collect all the lyophilized powder at the bottom.[1]
-
Reconstitution:
-
Carefully open the vial.
-
Add the recommended volume of sterile water or buffer to the vial.[12]
-
Gently swirl or rock the vial to dissolve the contents. Avoid vigorous shaking.
-
Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, the reconstituted protein can be used immediately.
-
For long-term storage of the reconstituted protein, it is recommended to aliquot the solution into single-use, low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 3: Enzyme Activity Assay (Example: β-Galactosidase)
This protocol is for determining the activity of reconstituted β-galactosidase.
Materials:
-
Reconstituted β-galactosidase solution
-
Z-Buffer (0.06 M Na₂HPO₄·7H₂O, 0.04 M NaH₂PO₄·H₂O, 0.01 M KCl, 0.001 M MgSO₄, 0.05 M β-mercaptoethanol, pH 7.0)
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)
-
1 M Na₂CO₃ solution
-
Spectrophotometer
-
37°C water bath or incubator
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Dilute the reconstituted β-galactosidase in Z-buffer to a concentration that will give a linear reaction rate over the desired time course.
-
Reaction Setup:
-
In a microcentrifuge tube, add 800 µL of Z-buffer.
-
Add 100 µL of the diluted enzyme solution.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding 200 µL of the ONPG solution.
-
Mix gently and start a timer.
-
Incubate at 37°C.
-
-
Stop Reaction:
-
After a predetermined time (e.g., 10, 20, or 30 minutes, when a faint yellow color has developed), stop the reaction by adding 400 µL of 1 M Na₂CO₃ solution.
-
-
Measurement:
-
Measure the absorbance of the solution at 420 nm (A₄₂₀) using a spectrophotometer. Use a blank containing all reagents except the enzyme.
-
-
Calculation of Activity:
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of o-nitrophenol (4,500 M⁻¹cm⁻¹ at pH 11).
-
Units of activity can be expressed as µmol of ONPG hydrolyzed per minute per mg of protein.
-
Protocol 4: Antibody Binding Activity Assay (ELISA)
This protocol describes a standard indirect ELISA to assess the binding activity of a reconstituted antibody.
Materials:
-
Reconstituted antibody (primary antibody)
-
Antigen specific to the antibody
-
96-well ELISA plate
-
Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)
-
HRP-conjugated secondary antibody (specific for the primary antibody isotype)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the reconstituted primary antibody in Blocking Buffer.
-
Add 100 µL of the diluted primary antibody to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature until a blue color develops (typically 15-30 minutes).
-
-
Stop Reaction and Read:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes.
-
Protocol 5: Antibody Binding Activity Assay (Flow Cytometry)
This protocol is for assessing the binding of a reconstituted antibody to cell surface antigens.
Materials:
-
Reconstituted antibody (conjugated to a fluorophore)
-
Cell suspension expressing the target antigen
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with Flow Cytometry Staining Buffer.
-
Resuspend the cells to a concentration of 1 x 10⁷ cells/mL in staining buffer.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.
-
Add the reconstituted, fluorophore-conjugated antibody at a predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Repeat the wash step twice.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.
-
Logical Relationships in Trehalose-Based Preservation
The interplay between the components and processes in trehalose-based preservation can be visualized as follows:
Caption: Key factors influencing protein stability.
References
- 1. cusabio.com [cusabio.com]
- 2. assaybiotechnology.com [assaybiotechnology.com]
- 3. faculty.salisbury.edu [faculty.salisbury.edu]
- 4. biotium.com [biotium.com]
- 5. Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 7. ELISA Protocol | Rockland [rockland.com]
- 8. Frozen state storage instability of a monoclonal antibody: aggregation as a consequence of trehalose crystallization and protein unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. stratech.co.uk [stratech.co.uk]
Application Notes: The Role of D(+)-Trehalose Dihydrate in Spermatozoa Cryopreservation
Introduction
Cryopreservation of spermatozoa is a critical technology in reproductive medicine, animal breeding, and conservation efforts. However, the freeze-thaw process can inflict significant damage to spermatozoa, leading to reduced motility, viability, and DNA integrity. D(+)-Trehalose dihydrate, a non-reducing disaccharide, has emerged as a valuable cryoprotectant in freezing media, offering significant protection to spermatozoa against cryoinjury. These application notes provide a comprehensive overview of the mechanisms, applications, and protocols for incorporating this compound into sperm freezing media.
Mechanism of Action
Trehalose (B1683222) primarily acts as an extracellular cryoprotectant, as it does not readily permeate the sperm plasma membrane.[1][2] Its protective effects are attributed to several mechanisms:
-
Membrane Stabilization: During dehydration, a primary stressor in cryopreservation, trehalose is thought to replace water molecules in the vicinity of the plasma membrane. It forms hydrogen bonds with the polar head groups of phospholipids, thereby maintaining the structural and functional integrity of the membrane.[3] This interaction helps to prevent lipid phase transitions and the subsequent loss of membrane fluidity that can occur at low temperatures.[4]
-
Protein and Macromolecule Stabilization: Trehalose has a remarkable ability to stabilize proteins and other macromolecules in their native conformation, preventing denaturation and aggregation during the stresses of freezing and thawing.[3][5]
-
Osmotic Dehydration: Prior to freezing, the hypertonic environment created by the addition of trehalose to the extender medium causes a controlled osmotic dehydration of the spermatozoa.[3] This reduction in intracellular water content minimizes the formation of damaging intracellular ice crystals during the freezing process.[4]
-
Antioxidant Properties: The cryopreservation process can induce oxidative stress through the generation of reactive oxygen species (ROS), which can damage sperm membranes and DNA.[2] Trehalose has been shown to possess antioxidant properties, helping to mitigate this oxidative damage and reduce lipid peroxidation.[2][6]
-
Glass Transition: Trehalose increases the glass transition temperature of the freezing medium.[7] This property promotes vitrification, a state where the extracellular medium solidifies into a glass-like structure without the formation of ice crystals, further protecting the cells from mechanical damage.[7]
Data Presentation: Efficacy of Trehalose in Sperm Cryopreservation
The optimal concentration of trehalose in freezing media varies depending on the species and the specific composition of the extender. The following tables summarize quantitative data from various studies on the effects of trehalose on post-thaw sperm parameters.
Table 1: Effect of Trehalose on Post-Thaw Sperm Motility
| Species | Trehalose Concentration | Base Extender | Post-Thaw Motility Improvement | Reference |
| Human | 50 mM | Human sperm-preserving medium | Superior progressive and total motility compared to 50 mM sucrose. | [8] |
| Human | 0.025 - 0.2 M | Custom freezing medium | Higher total and progressive motility compared to frozen control. | [9][10][11] |
| Ram | 100 mM | Soybean lecithin-based | Greatest sperm motility when combined with 7% glycerol. | [12] |
| Ram | 50-100 mM | Tris-based | Improved post-thaw motility. | [1][13] |
| Buffalo | 100 mM | Tris-based | Most favorable total and progressive motility. | [14] |
| Rabbit | 100 mM | With 4% DMSO | Increased motility (43% vs. 25%). | [7] |
| Goat | 100-150 mM | Tris-based | Enhanced sperm motility. | [1][4][13] |
| Honey Bee | Not specified | Not specified | Higher percentages of sperm motility post-cryopreservation compared to DMSO and glycerol. | [15] |
Table 2: Effect of Trehalose on Post-Thaw Sperm Viability and Membrane Integrity
| Species | Trehalose Concentration | Base Extender | Post-Thaw Viability/Membrane Integrity Improvement | Reference |
| Human | Not specified | Custom freezing medium | Higher percentage of viable sperm and membrane integrity compared to frozen control. | [9][10][11] |
| Human | 0.2 M | Not specified | Significantly higher sperm viability and acrosome integrity. | [16] |
| Ram | 100 mM | Soybean lecithin-based | Highest membrane integrity. | [12] |
| Ram | 50-100 mM | Tris-based | Improved viability and membrane integrity. | [1][13] |
| Buffalo | 100 mM | Tris-based | Preserved plasma membrane integrity. | [14] |
| Rabbit | 100 mM | With 4% DMSO | Increased membrane integrity (45% vs. 24%). | [7] |
| Goat | 150 mM | Tris-citric acid-egg yolk-fructose | Higher viability and plasma membrane integrity. | [2] |
| Portuguese Oyster | 0.45 M | With 10% DMSO | Improved plasma membrane integrity. | [6] |
Table 3: Effect of Trehalose on Post-Thaw Sperm DNA and Acrosome Integrity
| Species | Trehalose Concentration | Base Extender | Post-Thaw DNA/Acrosome Integrity Improvement | Reference |
| Human | Not specified | Custom freezing medium | Higher DNA and acrosome integrity compared to frozen control. | [9][10][11] |
| Human | 0.2 M | Not specified | Higher rate of intact acrosomes. | [16] |
| Boar (freeze-dried) | 15 mM | EGTA-containing medium | Significantly lower DNA damage. | [5] |
| Buffalo | 100 mM | Tris-based | Preserved acrosome integrity. | [14] |
| Portuguese Oyster | 0.45 M | With 10% DMSO | Improved acrosome integrity and did not increase DNA damage compared to control. | [6] |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into sperm freezing media. It is crucial to optimize these protocols for the specific species and laboratory conditions.
Protocol 1: Preparation of Trehalose-Supplemented Freezing Extender
Objective: To prepare a base freezing extender supplemented with a working concentration of this compound.
Materials:
-
Base extender (e.g., Tris-citric acid-egg yolk, soybean lecithin-based)
-
This compound (molecular weight: 378.33 g/mol )
-
Glycerol or other permeating cryoprotectant
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Calculate the required amount of trehalose. For example, to prepare 100 mL of a 100 mM trehalose solution: 0.1 L * 0.1 mol/L * 378.33 g/mol = 3.7833 g of this compound.
-
Prepare the base extender according to the established laboratory protocol.
-
Dissolve the calculated amount of this compound in a portion of the prepared base extender. Use a magnetic stirrer to ensure complete dissolution.
-
Add the trehalose solution to the remaining base extender and mix thoroughly.
-
Incorporate the permeating cryoprotectant (e.g., glycerol) to the final desired concentration. This is often done in a stepwise manner to minimize osmotic shock to the spermatozoa.
-
Adjust the pH of the final extender to the optimal range for the species (typically 6.8-7.2).
-
Sterile filter the complete freezing extender using a 0.22 µm filter.
-
Store the extender at 4°C until use.
Protocol 2: Cryopreservation of Spermatozoa with Trehalose-Supplemented Medium
Objective: To cryopreserve spermatozoa using a two-step dilution with a trehalose-containing extender.
Materials:
-
Freshly collected semen sample
-
Trehalose-supplemented freezing extender (prepared as in Protocol 1), divided into two aliquots (Extender A without glycerol, Extender B with the final concentration of glycerol).
-
Water bath
-
Centrifuge
-
Cryovials or straws
-
Programmable freezer or liquid nitrogen vapor shipper
-
Liquid nitrogen storage dewar
Procedure:
-
Semen Evaluation: Assess the initial quality of the semen sample (motility, concentration, morphology).
-
Initial Dilution (Step 1): Dilute the semen sample with Extender A (without glycerol) at a 1:1 to 1:4 ratio (semen:extender) at 37°C. The exact ratio depends on the initial sperm concentration.
-
Equilibration: Gradually cool the diluted semen sample to 4°C over a period of 1-2 hours.
-
Second Dilution (Step 2): Add an equal volume of Extender B (containing glycerol) to the cooled, diluted semen in a stepwise manner (e.g., in 3-4 aliquots every 15-20 minutes) to reach the final desired sperm concentration and cryoprotectant concentration.
-
Final Equilibration: Allow the final diluted sample to equilibrate at 4°C for an additional 30-60 minutes.
-
Packaging: Load the equilibrated semen into cryovials or straws.
-
Freezing: Place the straws or vials in a programmable freezer and freeze using a controlled-rate cooling protocol (e.g., -5°C/min to -20°C, then -20°C/min to -140°C) before plunging into liquid nitrogen. Alternatively, freeze in liquid nitrogen vapor at a specific height above the liquid nitrogen for a defined period before immersion.
-
Storage: Store the cryopreserved samples in liquid nitrogen (-196°C).
Protocol 3: Thawing and Post-Thaw Evaluation
Objective: To thaw cryopreserved spermatozoa and assess their post-thaw quality.
Materials:
-
Water bath set to 37°C
-
Microscope with a heated stage
-
Computer-Assisted Sperm Analysis (CASA) system (optional)
-
Stains for viability (e.g., Eosin-Nigrosin) and acrosome integrity (e.g., FITC-PNA)
-
Reagents for DNA integrity assessment (e.g., TUNEL assay, SCSA)
Procedure:
-
Thawing: Quickly transfer the cryovial or straw from liquid nitrogen to the 37°C water bath for 30-60 seconds, or until all ice has melted.
-
Drying and Mixing: Gently dry the vial or straw and mix the contents by gentle inversion.
-
Post-Thaw Evaluation:
-
Motility: Place a drop of the thawed semen on a pre-warmed microscope slide and assess the percentage of motile and progressively motile spermatozoa, preferably using a CASA system.
-
Viability: Use a viability stain (e.g., Eosin-Nigrosin) to differentiate between live (unstained) and dead (stained) spermatozoa.
-
Membrane and Acrosome Integrity: Employ fluorescent probes and flow cytometry or fluorescence microscopy to assess the integrity of the plasma and acrosomal membranes.
-
DNA Integrity: Evaluate DNA fragmentation using assays such as the TUNEL assay or Sperm Chromatin Structure Assay (SCSA).
-
Visualizations
Caption: Proposed mechanisms of this compound in protecting spermatozoa.
Caption: Experimental workflow for sperm cryopreservation with trehalose.
References
- 1. A review on the functional roles of trehalose during cryopreservation of small ruminant semen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A review on the functional roles of trehalose during cryopreservation of small ruminant semen [frontiersin.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Effects of glucose and trehalose on tris-citric acid-egg yolk-fructose diluents for semen cryopreservation in goat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of trehalose on DNA integrity of freeze-dried boar sperm, fertilization, and embryo development after intracytoplasmic sperm injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Trehalose and Sucrose in Post-thaw Quality of Crassostrea angulata Sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Trehalose and Sucrose on Human Sperm Motility, Vitality and Morphology after Cryopreservation | Suksai | Journal of Health Science and Medical Research [jhsmr.org]
- 9. Beneficial effects of trehalose and gentiobiose on human sperm cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beneficial effects of trehalose and gentiobiose on human sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beneficial effects of trehalose and gentiobiose on human sperm cryopreservation | PLOS One [journals.plos.org]
- 12. connectsci.au [connectsci.au]
- 13. Effects of trehalose supplementation on Pesisir bull sperm quality during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preservation of Blood Products and Platelets Using Trehalose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The preservation of blood products, particularly platelets, is a critical challenge in transfusion medicine and research. Standard storage at 20-24°C limits the shelf-life of platelets to a mere 5 days, increasing the risk of bacterial contamination and posing logistical challenges. While cryopreservation using dimethyl sulfoxide (B87167) (DMSO) allows for longer storage, it is associated with platelet activation and the need for DMSO removal before transfusion.[1][2] Trehalose (B1683222), a naturally occurring non-reducing disaccharide, has emerged as a promising alternative for the preservation of platelets through both cryopreservation and lyophilization (freeze-drying).
Trehalose is known for its ability to stabilize biological structures, such as membranes and proteins, during freezing and dehydration.[3] Its mechanism of action in platelet preservation involves several key aspects: it replaces water, inhibits the solid-liquid phase transition of the platelet membrane at low temperatures, and prevents the polymerization of Glycoprotein Ibα (GPIbα), a key receptor involved in platelet clearance.[4] Furthermore, trehalose has been shown to reduce apoptosis and subsequent clearance of platelets stored at cold temperatures.[4] These properties make trehalose a valuable tool for extending the viability and functionality of platelets for various research and potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy of trehalose in preserving platelets, comparing it to other methods where data is available.
Table 1: Efficacy of Trehalose in Platelet Cryopreservation
| Preservation Method | Recovery of Intact Membranes (%) | Non-Activated Platelets (%) | Metabolic Activity | Aggregation Response to Thrombin | Reference |
| Trehalose | 98% | 76% | Superior to trehalose alone when combined with phosphate (B84403) | Similar to fresh platelets | [1][5] |
| DMSO (6%) | 94% | 54% | Not specified | Not specified | [1] |
| Trehalose + Phosphate | Not specified | 23% ± 1.2% | Superior to trehalose alone | Similar to fresh platelets | [5] |
| Trehalose alone | Not specified | 9.8% ± 0.26% | Lower than Trehalose + Phosphate | Not specified | [5] |
Table 2: Efficacy of Trehalose in Cold Storage of Platelets (4°C)
| Storage Condition | Platelet Count & Viability | LDH Release | Active Caspase-3 Levels | Phosphatidylserine (PS) Expression | Ingestion by HepG2 Cells | Reference |
| Trehalose-treated (4°C) | Higher | Lower | Lower than 4°C alone | Lower | Reduced rate | [4] |
| Non-treated (4°C) | Lower | Higher | Highest | Higher | Enhanced rate | [4] |
| Room Temperature (22°C) | Lowest | Highest | Not specified | Not specified | Not specified | [4] |
Table 3: Efficacy of Trehalose in Lyophilized Platelets
| Preservation Method | Survival Rate (%) | Aggregation Response to Thrombin (1 U/ml) | Reference |
| Intracellular Trehalose (13mM) + Extracellular Protectants (1% BSA + 1% Trehalose) | ~85% (after 40 days) | 97.3% | [6][7] |
| Trehalose-loaded (Vapor Phase Rehydration) | 85% | Almost identical to fresh platelets | [8][9] |
Experimental Protocols
Protocol 1: Cryopreservation of Platelets Using Trehalose
This protocol is a synthesized methodology based on findings from studies investigating the cryoprotective effects of trehalose on human platelets.
1. Platelet Preparation:
-
Start with platelet concentrates (PCs).
-
Centrifuge the PCs to pellet the platelets.
-
Resuspend the platelet pellet in a suitable buffer.
2. Trehalose Loading (Intracellular):
-
Incubate the platelet suspension with a solution containing trehalose. A study has shown that trehalose is taken up by platelets at 37°C, potentially through fluid-phase endocytosis.[8]
-
The final concentration of intracellular trehalose to aim for can be around 13 mM.[6][7]
3. Addition of Cryoprotective Solution:
-
Prepare a cryopreservation solution containing trehalose and potentially other components like phosphate. A combination of trehalose and phosphate has been shown to be more effective than trehalose alone.[5]
-
Add the cryoprotective solution to the trehalose-loaded platelet suspension.
4. Cooling/Freezing:
-
Cool the platelet suspension at an intermediate cooling rate of 20°C per minute, as this has been found to be optimal for survival.[1][2]
-
Store the frozen platelets at -80°C or in liquid nitrogen for long-term storage.
5. Thawing and Reconstitution:
-
Thaw the cryopreserved platelets rapidly in a 37°C water bath.
-
Reconstitute the thawed platelets in an appropriate physiological buffer or plasma.
6. Post-Thaw Analysis:
-
Assess platelet viability and function using various assays:
-
Membrane Integrity: Flow cytometry using markers like Annexin V.
-
Activation Status: Flow cytometry for P-selectin (CD62P) expression.
-
Metabolic Activity: Assays such as the alamarBlue assay.[5]
-
Aggregation Function: Platelet aggregometry in response to agonists like thrombin, ADP, or collagen.[5][8]
-
Protocol 2: Lyophilization (Freeze-Drying) of Platelets Using Trehalose
This protocol outlines a general procedure for the freeze-drying of platelets with trehalose, based on established research.
1. Platelet Preparation and Trehalose Loading:
-
Follow steps 1 and 2 from Protocol 1 to prepare and load platelets with intracellular trehalose.
2. Addition of Extracellular Protectants:
-
Resuspend the trehalose-loaded platelets in a lyophilization medium containing extracellular protectants. A combination of 1% bovine serum albumin (BSA) and 1% trehalose has been shown to be effective.[6][7]
3. Freezing:
-
Freeze the platelet suspension. The specific freezing rate may need to be optimized.
4. Primary Drying (Sublimation):
-
Place the frozen samples in a freeze-dryer.
-
Apply a vacuum and control the shelf temperature to allow the frozen water to sublimate directly from a solid to a gas.
5. Secondary Drying (Desorption):
-
Increase the shelf temperature to remove any residual unfrozen water molecules.
6. Rehydration:
-
Rehydrate the lyophilized platelet powder. Rehydration from the vapor phase has been shown to result in a high survival rate.[8][9]
-
Subsequently, resuspend the platelets in a suitable buffer for analysis or use.
7. Post-Rehydration Analysis:
-
Perform the same post-thaw analyses as described in step 6 of Protocol 1 to evaluate the quality of the rehydrated platelets.
Visualizations
Caption: Workflow for platelet cryopreservation using trehalose.
Caption: Workflow for platelet lyophilization using trehalose.
Caption: Mechanisms of trehalose-mediated platelet protection.
References
- 1. Cryopreservation of platelets using trehalose: the role of membrane phase behavior during freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trehalose An Additive Solution for Platelet Concentrate to Protect Platelets from Apoptosis and Clearance during Their Storage at 4°C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet cryopreservation using a trehalose and phosphate formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Freeze-drying of human platelets: influence of intracellular trehalose and extracellular protectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Human platelets loaded with trehalose survive freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing D(+)-Trehalose Dihydrate for Enhanced Cell Viability Post-Thaw
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing D(+)-Trehalose dihydrate to maximize cell viability following cryopreservation. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and supporting data to optimize your cryopreservation success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it protect cells during freezing?
A1: this compound is a non-reducing disaccharide of glucose. Its cryoprotective properties are attributed to several mechanisms. Extracellularly, it increases the viscosity of the surrounding medium, which inhibits the formation of damaging ice crystals.[1][2] It also helps to dehydrate the cells osmotically, reducing the amount of intracellular water available to form ice. When delivered intracellularly, trehalose (B1683222) can stabilize proteins and cellular membranes, protecting them from denaturation and fusion during the freezing and thawing process.[3][4] This is often referred to as the "water replacement hypothesis," where trehalose molecules form hydrogen bonds with macromolecules, acting as a substitute for water.
Q2: What is the optimal concentration of this compound to use for cryopreservation?
A2: The optimal concentration of trehalose is highly dependent on the cell type. However, a general effective range is between 100 mM and 400 mM when used as a supplement to standard cryoprotectants like DMSO.[3] Exceeding the optimal concentration can lead to detrimental effects on cell viability, likely due to excessive osmotic stress.[3] For some specific applications, concentrations as high as 1.0 M have been used successfully, particularly with slow addition of the freezing medium.[3]
Q3: Can this compound be used as the sole cryoprotectant?
A3: While trehalose is an effective cryoprotectant, it is most commonly used in conjunction with a penetrating cryoprotectant like dimethyl sulfoxide (B87167) (DMSO).[3] Trehalose alone can provide some protection, especially when methods are employed to introduce it into the cytoplasm.[5][6][7] However, for many cell types, a combination of trehalose and a reduced concentration of DMSO often yields the best results, minimizing DMSO toxicity while maximizing post-thaw viability.[3]
Q4: How can I get trehalose inside the cells for better protection?
A4: Since trehalose does not readily cross the cell membrane, various techniques have been developed to facilitate its intracellular delivery.[2][3] These methods include:
-
Pore-forming proteins: Genetically engineered proteins, such as a mutant of Staphylococcus aureus alpha-hemolysin, can create temporary pores in the cell membrane to allow trehalose to enter.[5][7]
-
Electroporation: Applying controlled electrical pulses can transiently permeabilize the cell membrane.[6]
-
Transporter proteins: Genetically modifying cells to express trehalose-specific transporters (e.g., TRET1) can enable its uptake.[3][8]
-
Endocytosis: While less efficient, some level of trehalose uptake can occur through fluid-phase endocytosis.[6]
Troubleshooting Guide
Issue 1: Low cell viability after thawing.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Trehalose Concentration | The optimal trehalose concentration is cell-type specific. Perform a dose-response experiment to determine the ideal concentration for your cells, typically starting within the 100 mM to 400 mM range.[3] |
| Inefficient Intracellular Trehalose Delivery | If using trehalose as a primary cryoprotectant, ensure your chosen method for intracellular delivery (e.g., electroporation, pore-forming proteins) is optimized for your cell type.[5][6] |
| Incorrect Freezing Rate | A slow, controlled cooling rate of approximately -1°C per minute is generally recommended to minimize intracellular ice formation.[9] |
| Improper Thawing Technique | Thaw cells rapidly in a 37°C water bath to minimize ice recrystallization. Promptly dilute the thawed cells in pre-warmed culture medium to reduce the toxic effects of the cryoprotectant. |
| Poor Cell Health Pre-Freezing | Ensure cells are in the logarithmic growth phase and have high viability before cryopreservation.[10] |
Issue 2: Poor cell attachment and proliferation after thawing.
| Possible Cause | Troubleshooting Suggestion |
| Cryoprotectant Toxicity | High concentrations of cryoprotectants, including trehalose, can be toxic. After thawing, promptly remove the cryopreservation medium by gentle centrifugation and resuspend the cells in fresh, pre-warmed culture medium. |
| Osmotic Stress | The addition and removal of cryoprotectants can cause significant osmotic stress. Add the cryopreservation medium to the cells slowly and in a stepwise manner before freezing. Similarly, dilute the cryoprotectant slowly after thawing. |
| Sub-lethal Cellular Damage | Even if cells appear viable immediately after thawing (e.g., by trypan blue exclusion), they may have sustained damage that impairs their ability to attach and proliferate. Allow cells 24-48 hours to recover post-thaw before assessing attachment and proliferation. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of this compound on post-thaw cell viability.
Table 1: Effect of Trehalose Concentration on Post-Thaw Viability of Various Cell Types
| Cell Type | Trehalose Concentration | Other Cryoprotectants | Post-Thaw Viability/Outcome | Reference |
| Murine Spermatogonial Stem Cells | 50 mM | 10% DMSO | ~90% viability (vs. 76% with DMSO alone) | [4] |
| Murine Spermatogonial Stem Cells | 200 mM | 10% DMSO | Improved long-term proliferation (49% vs. 28%) | [4] |
| Human Foetal Skin | 500 mM | 10% DMSO | 65% live cell count (vs. 44% with DMSO alone) | [3] |
| Rabbit Spermatozoa | 100 mM | 4% DMSO | 43% motility (vs. 25% with DMSO alone) | [3] |
| Trypanosoma brucei | 200 mM | None | Optimal for in vitro cryopreservation | [3] |
| Human Hematopoietic Stem Cells | 200 mM (intracellular) | None | 91% post-thaw viability | [3] |
| 3T3 Fibroblasts | 200 mM (intracellular) | None | >80% post-thaw survival | [5] |
| Human Keratinocytes | 200 mM (intracellular) | None | 70% post-thaw survival | [5] |
Table 2: Comparison of Trehalose with Other Cryoprotectants
| Cell Type | Cryoprotectant 1 | Cryoprotectant 2 | Outcome | Reference |
| Rat Hepatocytes | 200 mM Trehalose | 5% DMSO | Slightly higher viability with Trehalose (80% vs. 75%) | [3] |
| HEK Cells (3D culture) | Trehalose | DMSO or Glycerol | ~75% higher viability with Trehalose | [11] |
| Human Adipose-Derived Stem Cells | 250 mM Trehalose | 5% DMSO | Poor viability with Trehalose alone (11% vs. 75%) | [3] |
| Human Umbilical Cord Blood Stem Cells | 30 mM Trehalose + 2.5% DMSO | 10% DMSO | At least as good as 10% DMSO | [3] |
Experimental Protocols
Protocol 1: General Cryopreservation Protocol using Trehalose and DMSO
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells using standard trypsinization or cell scraping methods.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh culture medium to a concentration of 1-5 x 10^6 cells/mL.
-
-
Cryopreservation Medium Preparation:
-
Prepare a 2X cryopreservation medium containing the desired final concentration of this compound and DMSO in your cell culture medium. For example, for a final concentration of 100 mM Trehalose and 10% DMSO, prepare a 2X solution with 200 mM Trehalose and 20% DMSO.
-
-
Freezing Procedure:
-
Slowly add an equal volume of the 2X cryopreservation medium to the cell suspension. Add the medium dropwise while gently swirling the tube to minimize osmotic shock.
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C overnight. This will achieve a cooling rate of approximately -1°C/minute.
-
Transfer the cryovials to a liquid nitrogen tank for long-term storage.
-
-
Thawing Procedure:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Immediately transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at a low speed (e.g., 100-200 x g) for 5-7 minutes to pellet the cells.
-
Discard the supernatant containing the cryoprotectant and gently resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Plate the cells in a new culture flask and incubate under standard conditions.
-
Visualizations
Caption: General workflow for cell cryopreservation using this compound.
Caption: Mechanisms of cryoprotection by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryopreservation in Trehalose Preserves Functional Capacity of Murine Spermatogonial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular trehalose improves the survival of cryopreserved mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular Delivery of Trehalose for Cell Banking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryopreservation of stem cells using trehalose: evaluation of the method using a human hematopoietic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cellculturedish.com [cellculturedish.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
How to prevent cytotoxicity with high concentrations of trehalose.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trehalose (B1683222) in their experiments. The focus is on preventing cytotoxicity, particularly at high concentrations, to ensure experimental success and data integrity.
Troubleshooting Guide: High Trehalose Concentration-Induced Cytotoxicity
High concentrations of trehalose, while beneficial for inducing autophagy and protecting against various cellular stresses, can sometimes lead to cytotoxicity. This guide provides a step-by-step approach to troubleshoot and mitigate these effects.
Problem: Increased Cell Death or Reduced Viability After Trehalose Treatment
Possible Cause 1: Osmotic Stress
High extracellular trehalose concentrations can create a hyperosmotic environment, leading to cell shrinkage and apoptosis.
-
Solution 1: Gradual Adaptation: Instead of exposing cells directly to a high concentration of trehalose, gradually increase the concentration in the culture medium over 24-48 hours. This allows the cells to adapt to the changing osmotic pressure.
-
Solution 2: Optimize Concentration: Determine the optimal, non-toxic concentration of trehalose for your specific cell line and experimental goals. This can be achieved by performing a dose-response curve and assessing cell viability using assays like MTT or LDH release.[1][2]
Possible Cause 2: "Over-stabilization" of Proteins
While trehalose is known to stabilize protein structure, excessively high concentrations may lead to an "over-stabilization" effect, which can paradoxically promote protein precipitation and aggregation, contributing to cytotoxicity.[3]
-
Solution: Titrate Trehalose Concentration: Perform experiments with a range of trehalose concentrations to find the lowest effective concentration that achieves the desired biological effect (e.g., autophagy induction) without causing significant cytotoxicity.
Possible Cause 3: Cell Line-Specific Sensitivity
Different cell lines exhibit varying sensitivities to trehalose.
-
Solution: Cell Line-Specific Optimization: Consult literature for recommended trehalose concentrations for your specific cell line. If such information is unavailable, a thorough dose-response and time-course experiment is crucial to establish a safe and effective working concentration. For example, PC-12 cells have shown good viability at concentrations of 12.5, 25, and 50 mM.[1][2]
Experimental Workflow for Optimizing Trehalose Concentration
Caption: Workflow for optimizing trehalose concentration to minimize cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of trehalose-induced autophagy?
A1: Trehalose induces autophagy through a mechanism that is independent of the mTOR signaling pathway, a key regulator of cell growth and metabolism.[4][5][6][7][8] It is understood that trehalose is taken up by cells via endocytosis and accumulates in lysosomes.[9][10] This leads to a mild lysosomal stress, which in turn activates the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[9][10][11][12] Activated TFEB translocates to the nucleus and promotes the expression of autophagy-related genes.[11][12]
Signaling Pathway of Trehalose-Induced Autophagy
Caption: Trehalose induces autophagy via mTOR-independent TFEB activation.
Q2: Can trehalose protect cells from oxidative stress?
A2: Yes, multiple studies have demonstrated that trehalose can protect cells from oxidative stress.[3][13][14] It acts as a free radical scavenger, reducing the accumulation of reactive oxygen species (ROS).[3] Trehalose can also preserve the activity of key antioxidant enzymes like superoxide (B77818) dismutase.[3] Additionally, it can regulate the Keap1-Nrf2 pathway, which is crucial for the cellular antioxidant response.[13]
Q3: What are typical concentrations of trehalose used in cell culture experiments?
A3: The concentration of trehalose used in cell culture can vary significantly depending on the cell type and the intended application. For neuroprotection and inhibition of protein aggregation, concentrations often range from 12.5 mM to 100 mM.[1][2][15] For cryopreservation, much higher concentrations, from 200 mM up to 1.2 M, have been explored, often in combination with other cryoprotectants.[16][17][18] It is crucial to empirically determine the optimal concentration for your specific experimental setup.
Table 1: Trehalose Concentrations in Different Cell Lines and Applications
| Cell Line/Application | Trehalose Concentration | Outcome | Reference |
| PC-12 Cells | 12.5, 25, 50 mM | Protection against H2O2-induced cytotoxicity | [1][2] |
| SH-SY5Y Cells | 50, 100 mM | Protection against 6-OHDA toxicity | [15] |
| Human Corneal Epithelial Cells | 0.5% - 1.5% (approx. 14.6 - 43.8 mM) | Suppression of hyperosmolarity-induced inflammation | [19][20] |
| HEK Cells (Cryopreservation) | 200, 800, 1200 mM | Cryoprotection | [16][18] |
| Red Blood Cells (Cryopreservation) | 800 mM | Optimal for loading before freeze-drying | [21] |
| Melanoma Cells (A375, SK-Mel-28) | Not specified | Enhanced temozolomide (B1682018) and radiation-induced cytotoxicity | [22] |
Q4: Are there any known inhibitors of trehalose's effects?
A4: The effects of trehalose on autophagy can be inhibited. For instance, 3-methyladenine (B1666300) (3-MA), a well-known inhibitor of autophagy, can block the trehalose-induced activation of this process.[23] This can be a useful tool to confirm that the observed cellular effects are indeed mediated by autophagy.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of trehalose for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
Protocol 2: Western Blot for LC3-II to Monitor Autophagy
This protocol is used to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
-
Cell Lysis: After trehalose treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (recognizing both LC3-I and LC3-II) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.
Logical Relationship of Troubleshooting Cytotoxicity
Caption: Logical steps to troubleshoot and prevent trehalose-induced cytotoxicity.
References
- 1. Protective Effect of Trehalose Against H2O2-induced Cytotoxicity and Oxidative Stress in PC-12 Cell Line and the Role of Heat Shock Protein-27 - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 2. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. MTOR-independent, autophagic enhancer trehalose prolongs motor neuron survival and ameliorates the autophagic flux defect in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Trehalose, an mTOR-Independent Inducer of Autophagy, Inhibits Human Cytomegalovirus Infection in Multiple Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Trehalose protects against oxidative stress by regulating the Keap1-Nrf2 and autophagy pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trehalose accumulation during cellular stress protects cells and cellular proteins from damage by oxygen radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trehalose Attenuates In Vitro Neurotoxicity of 6-Hydroxydopamine by Reducing Oxidative Stress and Activation of MAPK/AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scu.elsevierpure.com [scu.elsevierpure.com]
- 19. Trehalose Induces Autophagy Against Inflammation by Activating TFEB Signaling Pathway in Human Corneal Epithelial Cells Exposed to Hyperosmotic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [Optimization of trehalose loading in red blood cells before freeze-drying] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Trehalose inhibits cell proliferation and amplifies long-term temozolomide- and radiation-induced cytotoxicity in melanoma cells: A role for autophagy and premature senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Trehalose Induces Autophagy Against Inflammation by Activating TFEB Signaling Pathway in Human Corneal Epithelial Cells Exposed to Hyperosmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal trehalose to protein ratio for stabilization.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trehalose (B1683222) to enhance protein stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal trehalose to protein ratio for stabilization?
The optimal trehalose-to-protein ratio is not a single fixed value and is highly dependent on the specific protein, the formulation, and the type of stress (e.g., thermal, freeze-thaw, lyophilization).[1] However, studies have shown that a weight ratio of trehalose to protein of at least 1:1 is often a good starting point for lyophilized formulations.[1] For spray-dried lysozyme (B549824), a mass ratio of 1-2 (sugar:enzyme) has been shown to provide near-maximum stabilization.[2] For monoclonal antibodies (mAbs) in frozen storage, an optimal range of trehalose-to-mAb weight/weight ratio of 0.2-2.4 has been identified to confer physical stability, even under fast cooling conditions.[3] It is crucial to experimentally determine the optimal ratio for each specific protein and application.
Q2: How does trehalose concentration affect protein aggregation?
Higher concentrations of trehalose have been reported to reduce the loss of monomeric protein at elevated temperatures.[4] For instance, in studies with lysozyme, trehalose concentrations of 150 mM and 300 mM were shown to almost completely block the formation of amyloid fibrils in the absence of salt.[5] However, the effectiveness of trehalose in preventing aggregation can be significantly influenced by other formulation components, such as ionic strength.[5][6]
Q3: When should I add trehalose during my protein purification and formulation workflow?
The point of addition depends on the stability of your protein. For proteins prone to aggregation, it can be beneficial to include trehalose during the dialysis step to prevent potential aggregation.[7] However, if your protein is relatively stable, it may be more economical to add trehalose after dialysis and concentration.[7] For lyophilization, trehalose should be added to the protein solution before freezing.
Q4: Can I use trehalose in combination with other excipients?
Yes, trehalose is often used in combination with other excipients to enhance protein stability. For example, it can be used with amino acids like arginine, which has been shown to have a stabilizing effect and can reduce reconstitution time for dried protein formulations.[8][9] The combination of trehalose with other sugars or polyols like mannitol (B672) can also be effective.[1] However, it is important to note that synergistic effects are not always observed.[10]
Troubleshooting Guide
Issue: My protein is still aggregating even in the presence of trehalose.
-
Possible Cause 1: Suboptimal Trehalose Concentration.
-
Solution: The stabilizing effect of trehalose is concentration-dependent.[2] You may need to screen a range of trehalose-to-protein ratios to find the optimal concentration for your specific protein. Refer to the quantitative data tables below for typical ranges.
-
-
Possible Cause 2: High Ionic Strength.
-
Possible Cause 3: pH is close to the protein's isoelectric point (pI).
-
Possible Cause 4: Trehalose Crystallization during Freeze-Drying.
-
Solution: If trehalose crystallizes during the freezing or annealing steps of lyophilization, it can no longer protect the protein, leading to aggregation.[12][13] This can be influenced by the cooling rate and storage temperature.[3][12] Storing frozen solutions below the glass transition temperature (Tg) of the formulation can help prevent crystallization.[12]
-
Issue: I am observing poor recovery of protein activity after lyophilization with trehalose.
-
Possible Cause 1: Incomplete Water Replacement.
-
Solution: One of the mechanisms by which trehalose protects proteins during drying is by replacing water molecules and forming hydrogen bonds with the protein.[2] Ensure that the trehalose is fully dissolved and homogeneously mixed with the protein solution before freezing.
-
-
Possible Cause 2: Inappropriate Lyophilization Cycle.
-
Solution: The lyophilization cycle (freezing rate, primary drying temperature, and secondary drying time) needs to be optimized for your specific formulation. A primary drying temperature above the collapse temperature of the formulation can lead to loss of cake structure and protein denaturation.
-
Quantitative Data on Trehalose:Protein Ratios
Table 1: Effect of Trehalose Concentration on Lysozyme Aggregation
| Trehalose Concentration (mM) | Salt Condition | Observation on Aggregation |
| 150 | No NaCl | Amyloid fibril formation almost completely blocked[5] |
| 300 | No NaCl | Amyloid fibril formation almost completely blocked[5] |
| 150 | 25 mM NaCl | Slight slowdown of elongation phase, minor reduction in final fibril amount[5] |
| 300 | 25 mM NaCl | Slight slowdown of elongation phase, minor reduction in final fibril amount[5] |
| 150 | 50 mM NaCl | Only slows down the very beginning of aggregation[5] |
| 300 | 50 mM NaCl | Only slows down the very beginning of aggregation[5] |
Table 2: Trehalose to Protein Ratios Used in Various Studies
| Protein | Trehalose:Protein Ratio (w/w) | Application | Finding |
| Lysozyme | 1:1 to 2:1 | Spray-drying | Close to maximum stabilization observed[2] |
| Monoclonal Antibody (mAb) | 0.2:1 to 2.4:1 | Frozen Storage | Optimal range for physical stability[3] |
| Recombinant Humanized Monoclonal Antibody (rhuMAb HER2) | ~1:1 (360:1 molar ratio) | Lyophilization | Required for storage stability[1] |
| β-Galactosidase | 1:1, 5:1, 10:1 | Lyophilization | Increased activity retention with higher ratios[14] |
| Bovine Serum Albumin (BSA) | Not specified, but addition reduced aggregation | Moist Storage | Significant reduction in aggregation[15] |
Experimental Protocols
Protocol 1: Determining Optimal Trehalose Concentration using a Thermal Shift Assay (TSA)
This protocol outlines the use of Differential Scanning Fluorimetry (DSF) to rapidly screen for the optimal trehalose concentration that enhances protein thermal stability.[16][17]
Materials:
-
Purified protein of interest
-
Trehalose stock solution (e.g., 2 M)
-
Protein buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well qPCR plate
-
Real-time PCR instrument capable of fluorescence detection
Procedure:
-
Prepare a master mix: For each trehalose concentration to be tested, prepare a master mix containing your protein and buffer.
-
Prepare SYPRO Orange dilution: Dilute the SYPRO Orange stock to 200x in your protein buffer.
-
Set up the 96-well plate:
-
In each well, add your protein master mix.
-
Add varying volumes of the trehalose stock solution to achieve a range of final concentrations (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1 M, 1.5 M).
-
Add a constant volume of the diluted SYPRO Orange dye to each well.
-
Adjust the final volume of each well to be the same with the protein buffer.
-
Include a no-protein control.
-
-
Seal and centrifuge the plate: Seal the plate and centrifuge briefly to mix the contents.
-
Run the thermal shift assay:
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition.
-
An increase in Tm in the presence of trehalose indicates protein stabilization. The concentration that provides the highest Tm is considered optimal under these conditions.
-
Protocol 2: Lyophilization of a Protein with Trehalose
This protocol provides a general workflow for freeze-drying a protein with trehalose as a lyoprotectant.
Materials:
-
Purified protein in a suitable buffer (e.g., 10 mM Tris, pH 7.4)
-
Trehalose
-
Lyophilization vials
-
Freeze-dryer
Procedure:
-
Formulation Preparation:
-
Determine the desired final concentrations of protein and trehalose.
-
Add the calculated amount of solid trehalose to the protein solution and gently mix until fully dissolved. Alternatively, add a concentrated stock solution of trehalose.
-
-
Filling Vials:
-
Dispense the formulated protein solution into lyophilization vials.
-
Partially insert the stoppers onto the vials.
-
-
Freezing:
-
Place the vials on the shelves of the freeze-dryer.
-
Cool the shelves to a temperature well below the glass transition temperature of the formulation (e.g., -40°C to -50°C). The cooling rate can influence the ice crystal structure and should be controlled.
-
-
Primary Drying (Sublimation):
-
Once the product is completely frozen, apply a vacuum to the chamber (e.g., 100-200 mTorr).
-
Raise the shelf temperature to a point that is below the collapse temperature of the formulation (e.g., -20°C to -10°C). This will cause the ice to sublimate.
-
Hold at this temperature until all the ice has been removed.
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature (e.g., to 20°C or 25°C) to remove the remaining unfrozen water molecules.
-
Maintain the vacuum until the desired final moisture content is reached.
-
-
Stoppering and Sealing:
-
Backfill the chamber with an inert gas (e.g., nitrogen).
-
Fully stopper the vials under vacuum or partial vacuum.
-
Remove the vials from the freeze-dryer and secure the stoppers with aluminum seals.
-
Visualization of Trehalose Stabilization Mechanisms
Below are diagrams illustrating the key theoretical mechanisms by which trehalose stabilizes proteins.
Caption: Vitrification Theory of Protein Stabilization by Trehalose.
Caption: Water Replacement Theory of Protein Stabilization.
Caption: Preferential Exclusion Theory of Protein Stabilization.
Caption: Experimental Workflow for Determining Optimal Trehalose Concentration using TSA.
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. Effects of sucrose and trehalose on the preservation of the native structure of spray-dried lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Aggregation in Frozen Trehalose Formulations: Effects of Composition, Cooling Rate, and Storage Temperature. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Trehalose Effect on The Aggregation of Model Proteins into Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trehalose Effect on the Aggregation of Model Proteins into Amyloid Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncodesign.com [oncodesign.com]
- 9. Formulating monoclonal antibodies as powders for reconstitution at high concentration using spray-drying: Trehalose/amino acid combinations as reconstitution time reducing and stability improving formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Frozen state storage instability of a monoclonal antibody: aggregation as a consequence of trehalose crystallization and protein unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Trehalose Glycopolymers as Excipients for Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of trehalose in moisture-induced aggregation of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D(+)-Trehalose Dihydrate Solubility in Complex Media
Welcome to the technical support center for D(+)-Trehalose Dihydrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the solubility of this compound in complex experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is highly soluble in water. Its solubility increases with temperature. It is also soluble in dimethyl sulfoxide (B87167) (DMSO) but is only slightly soluble in ethanol (B145695) and methanol, and practically insoluble in dehydrated alcohol.[1]
Q2: How does temperature affect the solubility of this compound in aqueous solutions?
A2: The solubility of this compound in water increases as the temperature rises.[1] This property can be utilized to dissolve higher concentrations of trehalose (B1683222).
Q3: Can I autoclave solutions containing this compound for sterilization?
A3: It is not recommended to autoclave trehalose solutions. The preferred method for sterilization is sterile filtration through a 0.22 µm or smaller porosity membrane filter.[2]
Q4: How does the pH of the medium affect the stability of this compound in solution?
A4: this compound is stable under a wide range of pH conditions, even at elevated temperatures.[2] Unlike reducing sugars, it does not readily hydrolyze or participate in Maillard reactions with amino acids and proteins.[2]
Q5: What is the typical concentration of this compound used in cell culture media for cryopreservation?
A5: For cryopreservation of mammalian and insect cells, this compound is often used at concentrations ranging from 100 mM to 400 mM as a supplement to standard cryoprotectants like DMSO.[3] In some protocols for peripheral blood stem cells, concentrations as high as 1M have been used.
Troubleshooting Guide
Issue 1: this compound is not dissolving completely in my complex medium (e.g., cell culture medium, protein solution).
| Possible Cause | Troubleshooting Step |
| Concentration exceeds solubility limit: The desired concentration may be too high for the specific medium and temperature. | - Gently warm the solution to 37°C to increase solubility. Avoid excessive heat which could degrade other media components. - If warming is not possible or effective, prepare a more concentrated stock solution in water or a simple buffer and add it to the complex medium to achieve the final desired concentration, being mindful of dilution effects. - Consider using sonication to aid dissolution.[4] |
| Presence of other solutes: High concentrations of salts, proteins, or other macromolecules in the complex medium can reduce the amount of free water available to dissolve the trehalose. | - Add the this compound to the aqueous component of your medium first, before adding other solutes like salts and proteins. - If possible, slightly dilute the complex medium to increase the relative amount of solvent. |
| Low temperature: Attempting to dissolve trehalose at a low temperature (e.g., 4°C) will significantly reduce its solubility. | - Prepare the solution at room temperature or slightly warmer before cooling it down for storage or experimental use. |
| Slow dissolution rate: Even if the concentration is below the solubility limit, the dissolution process can be slow. | - Increase the surface area of the solute by using a fine powder form of this compound. - Use continuous and gentle agitation (e.g., a magnetic stirrer) to facilitate dissolution. |
Issue 2: A precipitate forms in my trehalose-containing complex medium after preparation or during storage.
| Possible Cause | Troubleshooting Step |
| Supersaturation and crystallization: The solution was prepared at a higher temperature and then cooled, leading to supersaturation and subsequent crystallization of the trehalose. | - Store the solution at the temperature at which it was prepared, if experimentally feasible. - If the solution must be stored at a lower temperature, prepare it at a concentration known to be stable at that temperature. - Briefly warming the solution may redissolve the precipitate, but be aware that it may re-form upon cooling. |
| Interaction with other components: A component added after the trehalose may have caused it to precipitate. | - Review the order of addition of your media components. Try adding the trehalose at a different stage of the preparation. - Perform a small-scale test to identify which component is causing the precipitation. |
| Phase separation: In very complex mixtures, especially with high concentrations of other solutes, trehalose can sometimes phase separate. | - This is a complex phenomenon. Consider consulting literature specific to your formulation or reducing the concentration of one or more components. |
Quantitative Data on Solubility
| Solvent | Temperature | Solubility | Molar Concentration (approx.) |
| Water | 20°C | 68.9 g / 100 g water | 1.82 M |
| Water | Not Specified | 50 mg/mL | 0.13 M |
| Water | Not Specified | 100 mg/mL | 0.26 M |
| Water | Not Specified | 150 mg/mL (with sonication) | 0.40 M |
| PBS (pH 7.2) | Not Specified | 50 mg/mL | 0.13 M |
| DMSO | Not Specified | 75 mg/mL | 0.20 M |
Note: The solubility in complex media like DMEM/F-12 will generally be lower than in pure water and is highly dependent on the specific formulation of the medium and the presence of supplements like serum.
Experimental Protocols
Protocol for Preparing a High-Concentration (1M) this compound Stock Solution in Water
Materials:
-
This compound (MW: 378.33 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinder or volumetric flask
-
Sterile 0.22 µm filter unit
Procedure:
-
Weigh out 37.83 g of this compound for every 100 mL of final solution volume.
-
In a sterile container, add approximately 80% of the final volume of high-purity water.
-
Place the sterile magnetic stir bar in the container and place it on a stir plate.
-
Slowly add the weighed this compound to the water while stirring.
-
Continue stirring until the trehalose is completely dissolved. Gentle warming (up to 37°C) can be applied to expedite dissolution.
-
Once dissolved, bring the solution to the final volume with high-purity water.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage container.
-
Store the solution at room temperature or as required for your experiment.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions in complex media.
Caption: Logical relationships illustrating factors that influence this compound solubility and the consequences of solubility issues.
References
Technical Support Center: Minimizing Ice Crystal Formation with Trehalose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trehalose (B1683222) to minimize ice crystal formation during slow freezing protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which trehalose minimizes ice crystal formation during slow freezing?
A1: Trehalose minimizes ice crystal formation through several key mechanisms:
-
Water Replacement Hypothesis: Trehalose replaces water molecules that normally hydrate (B1144303) and stabilize biological structures like proteins and membranes. By forming hydrogen bonds with these macromolecules, it prevents their denaturation when water crystallizes.[1][2]
-
Vitrification Hypothesis: Trehalose increases the glass transition temperature (Tg) of the solution.[1][3] This means that as the solution is cooled and water freezes out, the remaining unfrozen portion containing concentrated trehalose can turn into a glassy, non-crystalline solid (vitrify) at a higher temperature, thus protecting the cells embedded within this vitrified matrix.[1]
-
Ice Growth Inhibition: Trehalose has been shown to be more effective than other sugars, such as sucrose (B13894), at inhibiting the growth of ice crystals.[1][4][5] It is believed to achieve this by ordering water molecules around itself, disrupting the hydrogen bond network necessary for ice formation.[1]
-
Membrane Stabilization: During freezing, trehalose can interact with and stabilize cell membranes by hydrogen bonding to phospholipids, which is particularly important in preventing damage during dehydration and rehydration.[1]
Q2: What is the optimal concentration of trehalose for cryopreservation?
A2: The optimal trehalose concentration is highly dependent on the cell type and the specific cryopreservation protocol. However, a general range of 100-400 mM is often cited as effective for many cell types.[1] In some cases, concentrations as high as 1 M have been used successfully, particularly when combined with a slow addition of the freezing medium to minimize osmotic stress.[1][6] It is crucial to empirically determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Is intracellular trehalose necessary for effective cryoprotection?
A3: Yes, the presence of trehalose both inside and outside the cell generally provides the most effective cryoprotection.[1][7] Intracellular trehalose can inhibit intracellular ice formation, prevent cellular dehydration, and stabilize intracellular proteins.[1] Since trehalose does not readily cross the cell membrane of most mammalian cells, methods to facilitate its intracellular delivery are often required for optimal results.[1][8][9][10]
Q4: Can trehalose be used as the sole cryoprotectant?
A4: Yes, trehalose can be used as the sole cryoprotectant in some applications, offering a non-toxic alternative to conventional cryoprotective agents (CPAs) like dimethyl sulfoxide (B87167) (DMSO) and glycerol.[8][11] However, its effectiveness as a standalone agent varies depending on the cell type. In many protocols, trehalose is used in combination with lower concentrations of traditional CPAs to reduce toxicity while maintaining high cell viability.[1][7]
Q5: How does trehalose compare to other sugars like sucrose for cryopreservation?
A5: Trehalose is generally considered a superior cryoprotectant to sucrose for several reasons. It has a higher glass transition temperature, forms stronger hydrogen bonds with water, and is a more effective inhibitor of ice crystal growth.[1][4] Trehalose is approximately twice as effective as sucrose in suppressing the growth rate of ice crystals.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low post-thaw cell viability | Suboptimal trehalose concentration. | Empirically test a range of trehalose concentrations (e.g., 100 mM to 1 M) to determine the optimal concentration for your specific cell type.[1] |
| Inefficient intracellular trehalose loading. | Consider pre-incubating cells with trehalose for a period (e.g., 24 hours) before freezing to allow for uptake.[1][11] Alternatively, explore methods for active intracellular delivery.[9][10] | |
| Inappropriate cooling rate. | For slow freezing protocols with trehalose, a cooling rate of approximately 1°C/min is often used.[11] However, the optimal rate can vary, so testing different cooling rates may be beneficial. | |
| Osmotic shock during thawing and dilution. | Thaw cells rapidly in a 37°C water bath.[6][11] Dilute the thawed cell suspension slowly and stepwise with fresh, pre-warmed medium to minimize osmotic stress. | |
| Visible ice crystal formation in samples | Insufficient trehalose concentration. | Increase the trehalose concentration in the cryopreservation medium. |
| Cooling rate is too slow. | While slow cooling is generally recommended, an excessively slow rate can allow for larger ice crystals to form. Experiment with slightly faster, controlled cooling rates. | |
| Poor cell attachment or proliferation post-thaw | Sublethal cellular damage. | Optimize the entire cryopreservation protocol, including trehalose concentration, pre-incubation time, cooling rate, and thawing procedure. |
| Trehalose toxicity at high concentrations. | While less toxic than DMSO, very high concentrations of trehalose can still be detrimental. Ensure the chosen concentration is not cytotoxic to your cells. | |
| Inconsistent results between experiments | Variability in protocol execution. | Standardize all steps of the cryopreservation protocol, including cell density, volume of cryopreservation medium, and timing of each step. Use a controlled-rate freezer for consistent cooling. |
| Quality and purity of trehalose. | Use high-purity, sterile-filtered trehalose solutions for all experiments. |
Quantitative Data Summary
Table 1: Effect of Trehalose Concentration on Cell Viability
| Cell Type | Trehalose Concentration | Other CPAs | Post-Thaw Viability/Outcome | Reference |
| Human Embryonic Kidney (HEK) Cells | 200 mM | None | Increased protection in alginate encapsulation. | [11] |
| Human Embryonic Kidney (HEK) Cells | 800 mM | None | Increased protection in alginate encapsulation. | [11] |
| Human Embryonic Kidney (HEK) Cells | 1200 mM | None | ~17.9% viability (2D culture), ~14.0% (3D culture). | [11] |
| Human Embryonic Kidney (HEK) Cells | 1200 mM (with pre-incubation) | None | 36.0 ± 7.4% viability in alginate microcapsules. | [11] |
| Murine Spermatogonial Stem Cells | 50 mM | 10% DMSO | 90% viability (vs. 76% with DMSO alone). | [1] |
| Murine Spermatogonial Stem Cells | 200 mM | 10% DMSO | No improvement in viability, but improved long-term proliferation. | [1] |
| Human Hepatocytes | 200 mM | 10% DMSO | 63% viability (vs. 47% with DMSO alone). | [1] |
| Human Adipose-Derived Stem Cells | 250 mM | None | 11% viability (vs. 75% with 5% DMSO). | [1] |
| Mouse Oocytes | 0.5 M (extracellular) | None | 17% survival. | [7] |
| Mouse Oocytes | 0.15 M (intra) + 0.5 M (extra) | None | 84% survival. | [7] |
| Mouse Oocytes | 0.5 M (extracellular) | 0.5 M DMSO | 77% survival. | [7] |
| Mouse Oocytes | 0.15 M (intra) + 0.5 M (extra) | 0.5 M DMSO | 96% survival. | [7] |
| Human Peripheral Blood Stem Cells | 1 M | None | Higher long- and short-term viability than DMSO alone. | [1] |
Table 2: Comparison of Trehalose and Sucrose Properties
| Property | Trehalose | Sucrose | Reference |
| Glass Transition Temperature (Tg) of Pure Sugar | 115°C | ~60°C | [1][3] |
| Tg of Maximally Freeze Concentrated Solution | -39.5°C (40% w/w) | -47°C (40% w/w) | [3] |
| Ice Crystal Growth Inhibition | Approximately twice as effective as sucrose. | Less effective than trehalose. | [4][5] |
Experimental Protocols
Protocol 1: Slow Freezing of Adherent Cells with Extracellular Trehalose
-
Cell Preparation: Culture cells to ~80-90% confluency. Harvest cells using standard trypsinization methods and perform a cell count.
-
Cryopreservation Medium Preparation: Prepare a freezing medium consisting of your standard cell culture medium supplemented with a predetermined optimal concentration of trehalose (e.g., 200-400 mM) and, if desired, a low concentration of DMSO (e.g., 5%). Ensure the medium is sterile-filtered and pre-chilled to 4°C.
-
Cell Resuspension: Centrifuge the cell suspension and resuspend the cell pellet in the cold cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.
-
Aliquoting: Dispense 1 mL of the cell suspension into each cryovial.
-
Controlled Cooling: Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") that provides a cooling rate of approximately -1°C/min.[11] Place the container in a -80°C freezer and leave overnight.
-
Long-Term Storage: Transfer the cryovials to a liquid nitrogen freezer (-196°C) for long-term storage.
-
Thawing: To recover cells, rapidly thaw the vial in a 37°C water bath until a small ice crystal remains.
-
Dilution and Plating: Immediately and slowly dilute the thawed cells with pre-warmed culture medium. Centrifuge the cells to remove the cryopreservation medium, resuspend in fresh medium, and plate in a culture dish.
Protocol 2: Cryopreservation with Intracellular Trehalose Loading (Conceptual)
Note: This is a generalized protocol; specific methods for intracellular delivery will vary.
-
Pre-incubation (Passive Loading): Culture cells in a medium supplemented with trehalose (e.g., 100-200 mM) for 24 hours prior to cryopreservation to allow for passive uptake.[1][11]
-
Active Loading (e.g., using pore-forming agents): Briefly expose cells to a reversible pore-forming agent in the presence of trehalose to facilitate its entry into the cytoplasm.[10] This step requires careful optimization to ensure cell viability.
-
Freezing Protocol: Following intracellular loading, proceed with the slow freezing protocol as described in Protocol 1. The extracellular cryopreservation medium should also contain trehalose.
Visualizations
Caption: Experimental workflow for slow freezing of cells using trehalose.
Caption: Mechanisms of trehalose-mediated cryoprotection.
Caption: Conceptual overview of trehalose interaction with stress signaling pathways.
References
- 1. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trehalose Metabolism: From Osmoprotection to Signaling | MDPI [mdpi.com]
- 3. didatticagelato.it [didatticagelato.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Successful Cryopreservation of Mouse Oocytes by Using Low Concentrations of Trehalose and Dimethylsulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trehalose in Biomedical Cryopreservation-Properties, Mechanisms, Delivery Methods, Applications, Benefits, and Problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular trehalose improves the survival of cryopreserved mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
How to effectively remove residual trehalose after thawing.
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for effectively removing residual trehalose (B1683222) from thawed biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove residual extracellular trehalose after thawing?
While trehalose is an effective cryoprotectant used to stabilize cells and proteins during freezing, residual amounts in the sample after thawing can be problematic.[1][2] Key reasons for removal include:
-
Preventing Osmotic Stress: A high concentration of extracellular trehalose creates a hypertonic environment, which can induce osmotic shock and damage to fragile, newly thawed cells when they are transferred to isotonic culture media.[3][4]
-
Avoiding Assay Interference: Trehalose can interfere with downstream applications, particularly metabolic assays, cell proliferation assays that use tetrazolium salts (e.g., MTS), or any process sensitive to carbohydrate concentrations.
-
Ensuring Formulation Consistency: For cell therapy and biopharmaceutical products, removing cryoprotectants is a critical step to ensure the final product is in the correct formulation buffer and meets regulatory requirements for purity.
Q2: What are the primary methods for removing trehalose?
The most common methods separate the cells or macromolecules from the trehalose-containing cryopreservation medium based on size and density. The main techniques are:
-
Serial Centrifugation: A straightforward method ideal for cell suspensions where cells are pelleted, and the trehalose-containing supernatant is removed.[3][5]
-
Dialysis: Primarily used for protein or other macromolecular solutions, this technique involves exchanging the trehalose-containing buffer with a new buffer across a semi-permeable membrane.[6][7][8]
-
Tangential Flow Filtration (TFF) / Diafiltration: An efficient and scalable method for both cell and protein solutions, where the sample is washed with a new buffer that passes across a filter membrane, removing the smaller trehalose molecules.[9][10][11]
Q3: What is a safe level of residual trehalose for my cells?
The acceptable concentration of residual trehalose is highly dependent on the cell type and the intended downstream application. While some robust cell lines may tolerate low millimolar concentrations, sensitive primary cells or stem cells may be more susceptible to osmotic imbalances.[12] For cell therapies, regulatory guidelines often require cryoprotectant removal to the lowest practicable levels. It is recommended to perform a dose-response experiment to determine the specific tolerance of your cell line if it is a concern for your experiments.
Method Selection & Workflow
Choosing the right removal method depends on your sample type, volume, and process requirements. The workflow diagram below illustrates the general post-thaw process, and the subsequent decision tree can help you select the most appropriate removal technique.
Caption: General workflow for post-thaw sample processing.
Caption: Decision tree for selecting a trehalose removal method.
Troubleshooting Guide
Problem: Low Cell Viability or Recovery After Washing
Low cell viability is a common issue after thawing and washing, often peaking 24 hours post-thaw due to apoptosis induced by stress.[13]
Caption: Troubleshooting logic for low cell viability post-wash.
Problem: Inefficient Trehalose Removal
If downstream assays indicate interference, residual trehalose levels may be too high.
-
Possible Cause: Insufficient wash volume or number of washes. For centrifugation, the volume of supernatant retained after aspiration can re-contaminate the cell pellet.
-
Solution: Increase the wash buffer volume to at least 10x the initial sample volume for each wash step. Perform an additional wash step (e.g., three washes instead of two). For TFF/Diafiltration, increase the number of diavolumes (DV) used for the exchange; 5-7 DVs can remove over 99% of the initial solute.[14]
Comparison of Removal Methods
| Feature | Serial Centrifugation | Dialysis (Protein) | Tangential Flow Filtration (TFF) |
| Principle | Sedimentation of cells by centrifugal force. | Passive diffusion of small molecules across a semi-permeable membrane.[7][15] | Convective removal of small molecules as buffer passes tangentially across a filter membrane.[9][10] |
| Typical Scale | Lab Scale (< 50 mL) | Lab Scale (< 20 mL) | Lab to Process Scale (> 20 mL) |
| Processing Time | Fast (10-15 min per cycle) | Slow (4 hours to overnight) | Fast & Controllable (0.5 - 2 hours) |
| Pros | - Simple, widely available equipment- Low cost- Fast for small volumes | - Very gentle on proteins- High removal efficiency with sufficient time[15]- Simple setup | - Highly efficient and rapid[16]- Scalable and reproducible[14]- Minimizes filter fouling[11]- Can concentrate and wash in one system |
| Cons | - High mechanical stress on cells[3]- Potential for significant cell loss- Not easily scalable | - Very slow process- Risk of sample dilution- Not suitable for cells | - High initial equipment cost- Requires process optimization- Potential for shear stress on cells if not optimized |
Detailed Experimental Protocols
Protocol 1: Trehalose Removal by Serial Centrifugation (for Cells)
This protocol is adapted for a standard 1 mL cryovial of cells.
-
Preparation: Pre-warm your complete culture medium and a separate wash buffer (e.g., PBS or basal medium) to 37°C.[3]
-
Thawing: Remove the cryovial from storage and immediately immerse it in a 37°C water bath until only a small ice crystal remains (typically 1-2 minutes).[17]
-
Dilution:
-
Disinfect the vial with 70% ethanol (B145695) before opening.
-
Using a sterile pipette, slowly transfer the entire content of the vial into a 15 mL conical tube.
-
Add 9 mL of pre-warmed wash buffer drop-by-drop while gently swirling the tube to minimize osmotic shock.[3][4]
-
-
First Wash:
-
Centrifuge the tube at a low g-force (e.g., 200 x g) for 5-7 minutes.[3] Sensitive cells may require lower speeds (100 x g).
-
Carefully aspirate the supernatant, leaving the cell pellet undisturbed.
-
-
Second Wash (Optional but Recommended):
-
Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed wash buffer. Avoid vigorous pipetting.
-
Repeat the centrifugation step (Step 4).
-
Aspirate the supernatant.
-
-
Final Resuspension:
-
Gently resuspend the final cell pellet in your desired volume of complete culture medium.
-
Perform a cell count and viability assessment (e.g., using trypan blue).[3]
-
Plate the cells at the recommended seeding density.
-
Protocol 2: Trehalose Removal by Dialysis (for Proteins)
This protocol is for removing trehalose and performing a buffer exchange on a protein sample.
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein) but much larger than trehalose (MW: 342.3 g/mol ).[6]
-
Membrane Preparation: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This often involves rinsing with DI water to remove preservatives.
-
Sample Loading: Load your protein sample into the dialysis tubing/cassette, ensuring to leave some headspace (approx. 10-20%) for potential volume changes. Securely seal the tubing with clamps.
-
Dialysis Setup:
-
Place the sealed dialysis bag into a beaker containing the desired final buffer (the "dialysate").
-
The volume of the dialysate should be at least 100-200 times the volume of your sample to ensure a sufficient concentration gradient for efficient removal.[15]
-
Place the beaker on a magnetic stir plate with a stir bar and stir gently at 4°C. Stirring ensures the concentration of trehalose near the membrane remains low.
-
-
Buffer Exchange:
-
Allow dialysis to proceed for at least 4 hours.
-
For maximum removal efficiency, perform at least two changes of the dialysate buffer. A common schedule is one 4-hour dialysis, followed by a buffer change and an overnight dialysis.
-
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, wipe the exterior, and recover your protein sample.
Protocol 3: Trehalose Removal by Tangential Flow Filtration (TFF)
TFF, or diafiltration, is ideal for larger volumes and provides a more controlled, faster alternative to centrifugation or dialysis.[16]
-
System Preparation: Select a TFF membrane (hollow fiber or cassette) with an appropriate MWCO (e.g., 30-100 kDa for proteins, or a microfiltration membrane like 0.2 µm for cells). Sanitize and equilibrate the system with the final desired buffer according to the manufacturer's protocol.
-
Sample Loading: Load the thawed and diluted cell or protein solution into the system's reservoir.
-
Concentration (Optional): If desired, first concentrate the sample to a smaller volume by running the TFF system to remove permeate.
-
Diafiltration (Washing):
-
Begin the diafiltration process by adding the final buffer to the reservoir at the same rate that permeate is being removed. This maintains a constant volume in the reservoir while continuously washing out the trehalose.
-
The goal is to exchange 5-7 diavolumes (1 DV = the volume of the product in the reservoir). For example, for a 1 L sample, adding and removing 5 L of new buffer constitutes 5 diavolumes.
-
-
Final Concentration & Recovery: Once the diafiltration is complete, concentrate the sample to the desired final volume and then recover it from the system.
-
QC: Perform necessary quality control checks, such as viability counts for cells or concentration and purity analysis for proteins.
References
- 1. Freeze-drying of mammalian cells using trehalose: preservation of DNA integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. Improving Cell Recovery: Freezing and Thawing Optimization of Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5441644A - Method of isolation and purification of trehalose - Google Patents [patents.google.com]
- 6. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 7. fishersci.com [fishersci.com]
- 8. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. repligen.com [repligen.com]
- 11. blog.cpsgrp.com [blog.cpsgrp.com]
- 12. Development and evaluation of a trehalose-contained solution formula to preserve hUC-MSCs at 4°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rocker.com.tw [rocker.com.tw]
- 15. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 16. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. researchgate.net [researchgate.net]
Factors affecting the stability of D(+)-Trehalose dihydrate solutions in storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the stability of D(+)-Trehalose dihydrate solutions during storage.
Troubleshooting Guides
This section addresses common issues encountered during the storage and handling of this compound solutions.
| Problem | Possible Causes | Recommended Actions & Solutions |
| Discoloration (Yellowing/Browning) of the Solution | Maillard Reaction: Although trehalose (B1683222) is a non-reducing sugar and highly resistant to the Maillard reaction, trace impurities or extreme storage conditions (high temperature in the presence of amino acids or proteins) could potentially lead to discoloration.[1] Contamination: Introduction of impurities during solution preparation. | Control Storage Conditions: Store solutions at recommended temperatures (see FAQ section). Avoid prolonged exposure to high temperatures, especially in the presence of reactive substances.Use High-Purity Trehalose: Ensure the use of high-purity, low-endotoxin trehalose to minimize reactive impurities.[2]Aseptic Technique: Utilize sterile filtration (0.22 µm filter) and aseptic techniques during preparation to prevent microbial or particulate contamination. |
| Decrease in pH of the Solution | Acidic Degradation: While highly stable, very low pH (below 3.5) combined with high temperatures can lead to slow hydrolysis of trehalose into glucose, which can be further degraded to acidic compounds.[1] Buffer Instability: The buffer system used in the formulation may be unstable over time. | pH Monitoring: Regularly monitor the pH of the solution during storage. Optimal pH Range: Maintain the solution pH between 3.5 and 10 for maximal stability.[1] Buffer Selection: Use a stable and appropriate buffer system for the intended application and storage duration. |
| Precipitation or Crystal Formation | Supersaturation: The concentration of trehalose may exceed its solubility limit at the storage temperature. Temperature Fluctuations: Repeated freeze-thaw cycles or significant temperature drops can lead to crystallization. | Concentration Check: Ensure the trehalose concentration is within its solubility limit at the intended storage temperature. Controlled Storage: Maintain a constant and controlled storage temperature. Avoid repeated freeze-thaw cycles. If freezing is necessary, aliquot the solution into single-use volumes. |
| Loss of Potency of Active Ingredient (in Biopharmaceutical Formulations) | Suboptimal Trehalose Concentration: The concentration of trehalose may not be sufficient to provide adequate stabilization to the active pharmaceutical ingredient (API). Degradation of Trehalose: Although unlikely under normal conditions, degradation of trehalose would compromise its cryoprotectant and lyoprotectant properties. | Formulation Optimization: The optimal concentration of trehalose should be determined for each specific biologic to ensure maximum stabilization.[3] Stability-Indicating Assays: Regularly perform assays to confirm the integrity and concentration of both the API and trehalose. |
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary factors affecting the stability of this compound solutions?
A1: The primary factors include temperature, pH, and the presence of other reactive molecules. Trehalose solutions are known for their exceptional stability, particularly their resistance to hydrolysis and the Maillard reaction due to the unique α,α-1,1 glycosidic bond.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For long-term storage, freezing the solution is recommended. For shorter durations, refrigeration is suitable. Specific recommendations can vary, so it is always best to consult the manufacturer's datasheet.
| Storage Condition | Recommended Temperature |
| Long-Term | -20°C to -80°C |
| Short-Term | 2-8°C |
| Room Temperature | For brief periods, protected from light and humidity[4] |
Q3: How stable is trehalose to pH changes?
A3: D(+)-Trehalose is remarkably stable over a wide pH range. Aqueous solutions show resistance to degradation between pH 3.5 and 10, even at elevated temperatures (100°C for 24 hours).[1] However, at a pH below 3.5, hydrolysis can occur, although at a much slower rate compared to other disaccharides like sucrose.[2]
Chemical Stability & Interactions
Q4: Is D(+)-Trehalose prone to the Maillard reaction?
A4: No. D(+)-Trehalose is a non-reducing sugar because its anomeric carbons are involved in the glycosidic bond. This structure makes it highly resistant to the Maillard reaction, which is a significant advantage in formulations containing amino acids or proteins.[1]
Q5: Can trehalose solutions be autoclaved?
A5: Yes, trehalose solutions are heat-stable and can be autoclaved. Studies have shown no significant degradation of trehalose content in solutions heated to 122°C for up to 120 minutes.[5]
Q6: What is the hydrolytic stability of trehalose?
A6: Trehalose is kinetically very stable against hydrolysis. The spontaneous hydrolysis half-life of trehalose at 25°C is estimated to be 6.6 x 10^6 years, highlighting its exceptional stability in aqueous solutions.
Q7: Is trehalose compatible with common buffers and excipients used in biopharmaceutical formulations?
A7: Yes, trehalose is compatible with a wide range of common buffers (e.g., phosphate, citrate, histidine) and other excipients like amino acids (e.g., arginine, glycine), surfactants, and salts.[6][7] It is widely used as a stabilizer for proteins, lipids, and carbohydrates.[8]
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: pH Stability of Trehalose Solutions
| pH | Temperature (°C) | Duration | Remaining Trehalose (%) |
| 3.5 - 10 | 100 | 24 hours | > 99%[1] |
| 3.5 | Room Temperature | 1 hour | > 99%[2] |
Table 2: Thermal Stability of Trehalose Solutions
| Temperature (°C) | Duration | Trehalose Content (%) |
| 120 | 90 minutes | > 99%[1] |
| 122 | 120 minutes | No significant change[5] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound for Assay and Related Substances
This method is used to determine the purity of trehalose and to quantify any related substances (impurities).
1. Materials and Reagents:
-
This compound reference standard
-
Maltotriose (B133400) and Glucose reference standards
-
HPLC grade water (mobile phase and diluent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a Refractive Index (RI) detector
-
Column: Strong acidic ion-exchange resin (e.g., Shodex SUGAR KS-801)[9]
2. Preparation of Solutions:
-
Diluent: HPLC grade water.
-
Resolution Solution (5.0 mg/mL each): Accurately weigh and dissolve 50 mg each of Maltotriose, Glucose, and Trehalose reference standards in a 10 mL volumetric flask with diluent.[10]
-
Calibration Standard Solution (0.25 mg/mL each): Accurately weigh and dissolve 25 mg each of Trehalose, Maltotriose, and Glucose reference standards into a 100 mL volumetric flask with diluent.[10]
-
Test Sample (50 mg/mL): Accurately weigh approximately 550 mg of the trehalose sample into a 10 mL volumetric flask and dissolve with diluent.[10]
3. HPLC Conditions:
-
Column: Shodex SUGAR KS-801 (or equivalent)
-
Mobile Phase: HPLC grade water
-
Flow Rate: 0.35 mL/min[10]
-
Column Temperature: 65°C[10]
-
Detector: Refractive Index (RI) Detector at 40°C[10]
-
Injection Volume: 20 µL
4. System Suitability:
-
Inject the resolution solution. The resolution between maltotriose and trehalose, and between trehalose and glucose should be adequate as per pharmacopeial requirements.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent as a blank.
-
Inject the calibration standard solution.
-
Inject the test sample solution.
-
Calculate the assay of trehalose and the percentage of related substances based on the peak areas obtained from the chromatograms of the standard and sample solutions.
Protocol 2: Water Content Determination by Karl Fischer Titration
This protocol determines the water content in this compound.
1. Materials and Reagents:
-
Karl Fischer titrator (coulometric or volumetric)
-
Karl Fischer reagent (e.g., Composite 5)
-
Methanol (B129727) for Karl Fischer analysis
-
Formamide (if needed for sample dissolution)
-
Water standard for titer determination
-
Analytical balance
2. Procedure (Volumetric Method):
-
Add an appropriate volume of methanol to the titration vessel.
-
Titrate the solvent with the Karl Fischer reagent to a stable endpoint to remove any residual water.
-
Accurately weigh approximately 0.1 g of the trehalose sample.[11]
-
Quickly transfer the sample to the titration vessel.
-
Stir to dissolve the sample completely.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
Record the volume of titrant consumed.
-
Calculate the water content using the following formula: Water Content (%) = (Volume of KF reagent (mL) × KF reagent factor (mg/mL)) / (Sample weight (mg)) × 100
Visualizations
References
- 1. Trehalose and Trehalose-based Polymers for Environmentally Benign, Biocompatible and Bioactive Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trehalose: A Powerful Excipient in the Formulation Toolbox [drug-dev.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. group.nagase.com [group.nagase.com]
- 6. Preferential interactions of trehalose, L-arginine.HCl and sodium chloride with therapeutically relevant IgG1 monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trehalose Glycopolymers as Excipients for Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. shodex.com [shodex.com]
- 10. biospectra.us [biospectra.us]
- 11. biospectra.us [biospectra.us]
Technical Support Center: Optimizing Trehalose Loading into Red Blood Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing incubation time for loading trehalose (B1683222) into red blood cells (RBCs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for loading trehalose into RBCs?
A1: The optimal incubation time for trehalose loading is a balance between maximizing intracellular trehalose concentration and minimizing cell damage, such as hemolysis. Research indicates that trehalose uptake increases with incubation time.[1][2] A study suggests that an incubation time of 8 hours at 37°C in an 800 mmol/L trehalose solution is optimal for achieving a high cytoplasmic trehalose concentration.[1][3] Another study showed that a 7-hour incubation was sufficient to reach an intracellular trehalose concentration of 40 mM.[2][4] However, longer incubation times can also lead to increased hemolysis.[2]
Q2: How does incubation temperature affect trehalose loading?
A2: Incubation temperature is a critical factor in trehalose loading. Higher temperatures generally lead to increased trehalose uptake.[1] Studies have shown that incubation at 37°C results in more efficient loading compared to lower temperatures like 4°C or 22°C.[1][5] However, incubation at 37°C can also exacerbate cellular injury, leading to higher levels of hemolysis, methemoglobin, and lipid peroxidation compared to incubation at 4°C.[5]
Q3: What is the impact of extracellular trehalose concentration on loading efficiency?
A3: The concentration of trehalose in the extracellular solution directly influences the amount of trehalose loaded into RBCs. Higher extracellular concentrations lead to higher intracellular concentrations.[1][6] One study found that increasing the trehalose concentration from 200 mM to 1000 mM significantly increased uptake, with concentrations of 800 mM and 1000 mM resulting in cytoplasmic trehalose levels of approximately 34 mM and 75 mM, respectively.[6] However, high concentrations of trehalose (e.g., 800 mM and 1000 mM) can also lead to a significant increase in hemolysis.[6]
Q4: What are the expected intracellular trehalose concentrations after optimal loading?
A4: Under optimal conditions, intracellular trehalose concentrations can range from approximately 40 mM to over 100 mM. For example, incubation in 800 mmol/L trehalose at 37°C for 8 hours can result in a cytoplasmic trehalose concentration of about 65.5 mmol/L.[1] Other methods, such as those using pore-forming agents, have achieved concentrations as high as 123 mM.[2][5]
Troubleshooting Guide
Issue 1: Low Intracellular Trehalose Concentration
-
Possible Cause: Suboptimal incubation time, temperature, or extracellular trehalose concentration.
-
Troubleshooting Steps:
-
Increase Incubation Time: If hemolysis rates are low, consider extending the incubation period. Trehalose uptake is time-dependent.[2]
-
Increase Incubation Temperature: Increasing the temperature to 37°C can enhance loading efficiency.[1][5]
-
Increase Extracellular Trehalose Concentration: Higher external concentrations drive more trehalose into the cells.[1][6]
-
Verify Solution Preparation: Ensure the trehalose solution is prepared correctly and at the intended concentration.
-
Issue 2: High Hemolysis Rate
-
Possible Cause: Excessive incubation time, high incubation temperature, or high extracellular trehalose concentration can cause cell damage.[2][5][6]
-
Troubleshooting Steps:
-
Reduce Incubation Time: Shorter incubation periods can decrease the extent of cell damage.
-
Optimize Temperature: While 37°C is efficient for loading, it can also increase oxidative injury.[5] Consider if a slightly lower temperature could provide a better balance.
-
Adjust Trehalose Concentration: High concentrations of trehalose can be hypertonic and induce hemolysis.[6] Try a slightly lower concentration.
-
Washing Procedure: Ensure that post-incubation washing steps are gentle and use an iso-osmotic medium to remove damaged cells and free hemoglobin.[4]
-
Issue 3: Altered Red Blood Cell Morphology
-
Possible Cause: Exposure to hypertonic trehalose solutions can cause RBCs to change shape and size.[2]
-
Troubleshooting Steps:
-
Post-Loading Recovery: After loading, resuspending the RBCs in an iso-osmotic medium can help restore normal morphology.[4]
-
Optimize Loading Conditions: The same factors that cause hemolysis (time, temperature, concentration) can also affect morphology. Fine-tuning these parameters can mitigate morphological changes.
-
Microscopic Examination: Regularly examine the cells under a microscope to monitor their morphology throughout the optimization process.
-
Data Presentation
Table 1: Effect of Incubation Time on Intracellular Trehalose Concentration and Hemolysis
| Incubation Time (hours) | Incubation Temperature (°C) | Extracellular Trehalose (mM) | Intracellular Trehalose (mM) | Hemolysis (%) | Reference |
| 2 | 37 | 800 | - | <5 | [1] |
| 4 | 37 | 800 | - | <5 | [1] |
| 6 | 37 | 800 | - | ~5 | [1] |
| 7 | 37 | 800 | ~40 | - | [4][7] |
| 8 | 37 | 800 | 65.5 ± 6.3 | ~10 | [1] |
| 10 | 37 | 800 | - | >10 | [1] |
Table 2: Effect of Incubation Temperature on Intracellular Trehalose Concentration
| Incubation Temperature (°C) | Incubation Time (hours) | Extracellular Trehalose (mM) | Intracellular Trehalose (mM) | Reference |
| 4 | 8 | 800 | Low | [1] |
| 22 | 8 | 800 | Moderate | [1] |
| 37 | 8 | 800 | 65.5 ± 6.3 | [1] |
Table 3: Effect of Extracellular Trehalose Concentration on Intracellular Trehalose Concentration and Hemolysis
| Extracellular Trehalose (mM) | Incubation Time (hours) | Incubation Temperature (°C) | Intracellular Trehalose (mM) | Hemolysis (%) | Reference |
| 200 | 7 | 37 | Low | <2 | [6] |
| 400 | 7 | 37 | Low | <2 | [6] |
| 600 | 7 | 37 | Low | <2 | [6] |
| 800 | 7 | 37 | ~34 | ~10 | [6] |
| 1000 | 7 | 37 | ~75 | ~20 | [6] |
Experimental Protocols
Protocol 1: Standard Trehalose Loading via Incubation
This protocol is based on the findings of Cui et al. (2007).[1]
-
Prepare RBCs: Obtain fresh red blood cells and wash them three times with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare Trehalose Solution: Prepare an 800 mmol/L trehalose solution in a suitable buffer.
-
Incubation: Resuspend the washed RBCs in the trehalose solution to a hematocrit of 30%. Incubate the cell suspension at 37°C for 8 hours with gentle agitation.
-
Washing: After incubation, centrifuge the RBCs and remove the supernatant. Wash the cells three times with an iso-osmotic buffer to remove extracellular trehalose and any released hemoglobin.
-
Analysis: Measure the intracellular trehalose concentration using a suitable assay (e.g., enzymatic assay after cell lysis). Assess hemolysis by measuring the absorbance of free hemoglobin in the supernatant.
Mandatory Visualizations
Caption: Experimental workflow for loading trehalose into red blood cells.
Caption: Troubleshooting logic for common issues in trehalose loading.
References
- 1. [Optimization of trehalose loading in red blood cells before freeze-drying] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular Delivery of Trehalose for Cell Banking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Loading red blood cells with trehalose: a step towards biostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Impact of cooling rate on the efficacy of trehalose as a cryoprotectant.
Welcome to the technical support center for the effective use of trehalose (B1683222) as a cryoprotectant. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cryopreservation protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of cooling rate when using trehalose for cryopreservation?
A1: The cooling rate is a critical parameter that dictates the mechanism by which trehalose protects cells during freezing. At slow cooling rates, trehalose primarily acts as an extracellular cryoprotectant, stabilizing cell membranes and proteins.[1] Faster cooling rates can facilitate the uptake of trehalose, allowing it to also protect intracellular components.[2][3] The optimal cooling rate is highly dependent on the cell type and the desired cryopreservation outcome (vitrification vs. slow freezing).[4]
Q2: How does the optimal trehalose concentration change with different cooling rates?
A2: Generally, slower cooling rates are effective with lower concentrations of extracellular trehalose (e.g., 0.1-0.3 M), often in combination with a small amount of a penetrating cryoprotectant like DMSO.[5] For vitrification, which requires ultra-fast cooling, higher concentrations of cryoprotectants are typically necessary to prevent ice crystal formation.[2][6] However, the use of extremely rapid cooling techniques, such as those employing microcapillaries, can enable vitrification with lower concentrations of trehalose.[6] There is a recurring trend that trehalose has an optimal concentration, usually between 100 mM to 400 mM, beyond which it can be detrimental.[2][3]
Q3: Can trehalose be used as the sole cryoprotectant?
A3: Yes, in some cases, trehalose can be used as the sole cryoprotectant, eliminating the need for potentially toxic agents like DMSO.[3][5] For example, human T lymphocytes have been successfully cryopreserved using a 0.2 M trehalose solution with a slow cooling rate and ice seeding.[5] The success of such protocols is often linked to optimizing the cooling rate and other parameters for the specific cell type.
Q4: What is the difference between slow freezing and vitrification with trehalose?
A4: Slow freezing involves cooling cells at a controlled, slow rate (e.g., 1°C/minute) to allow for gradual dehydration and minimize intracellular ice formation.[7] Trehalose in the extracellular medium helps to stabilize the cell membrane during this process. Vitrification, on the other hand, is an ultra-rapid cooling process that solidifies the sample into a glass-like state without the formation of ice crystals.[8] This typically requires higher concentrations of cryoprotectants and very high cooling rates.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low post-thaw cell viability | - Suboptimal cooling rate for the cell type and trehalose concentration. - Trehalose concentration is too high or too low. - Inadequate incubation time with trehalose for intracellular uptake (if desired). - Osmotic shock during addition or removal of trehalose. | - Optimize the cooling rate. For many cell types, a rate between 5-20 K/min is optimal.[9] For bull sperm, an optimal range is 76-140°C/min.[4] - Titrate the trehalose concentration, typically within the 100-400 mM range.[2][3] - If intracellular protection is needed, consider methods to facilitate trehalose uptake, such as electroporation or the use of transporter proteins.[2][10] - Add and remove the trehalose solution in a stepwise manner to minimize osmotic stress.[2] |
| Protein aggregation in the formulation | - Trehalose crystallization during freezing due to a very fast cooling rate (>100°C/min).[11] - Inappropriate ratio of trehalose to the protein. | - Utilize a slower cooling rate (≤1°C/min) to keep trehalose in an amorphous state.[11] - Adjust the trehalose-to-protein weight ratio. An optimal range of 0.2-2.4 has been identified for monoclonal antibodies.[11] |
| Evidence of intracellular ice crystal formation | - Cooling rate is too slow for vitrification protocols. - Insufficient concentration of cryoprotectants to achieve vitrification. | - Increase the cooling rate significantly. This can be achieved using smaller sample volumes or specialized containers like microcapillaries.[6] - Increase the concentration of trehalose and/or other cryoprotectants.[2] |
| Poor cell recovery after thawing | - Suboptimal thawing rate. - Ice recrystallization during warming. | - For vitrified samples, rapid thawing is crucial to prevent ice crystal formation.[12] For slowly frozen samples, a slower, controlled thawing may be beneficial.[13] - The addition of molecules with ice recrystallization inhibition (IRI) activity, like certain glycoproteins, can be considered.[9] |
Quantitative Data Summary
Table 1: Effect of Cooling Rate and Trehalose Concentration on Cell Viability
| Cell Type | Trehalose Concentration | Cooling Rate | Other Cryoprotectants | Post-Thaw Viability/Outcome | Reference |
| Bull Sperm | 0.2 M | 76-140°C/min | Tris-egg yolk medium | Optimal motility and integrity | [4] |
| Human T Lymphocytes | 0.2 M | Slow (with ice seeding) | 4% (w/v) HSA | ~96.3% relative viability | [5] |
| CHO-TRET1 Cells | 250-500 mM | 5-20 K/min | None | High viability | [9][10] |
| Mouse Oocytes | 0.5 M (extracellular) + 0.15 M (intracellular) | 1°C/min to -60°C | None | High survival rate | [13] |
| Murine Spermatogonial Stem Cells | 50 mM | Not specified | DMSO | Significantly higher cell viability compared to DMSO alone | [1] |
| Human Sperm | 0.25 M | Rapid freezing (direct plunge) | None | 38.6% total motility | [12] |
| Human Sperm | 0.25 M | Vitrification (0.5 mL straw) | None | 26.1% total motility | [12] |
Experimental Protocols
Protocol 1: Slow-Rate Freezing of Human T Lymphocytes with Trehalose
This protocol is adapted from a study demonstrating successful cryopreservation of human T lymphocytes with low-concentration extracellular trehalose.[5]
Materials:
-
Cryoprotective Solution: 0.2 M trehalose and 4% (w/v) human serum albumin (HSA) in normal saline.
-
Controlled-rate freezer.
-
Cryovials.
Procedure:
-
Prepare the cell suspension of human T lymphocytes.
-
Resuspend the cells in the cryoprotective solution.
-
Transfer the cell suspension to cryovials.
-
Place the cryovials in a controlled-rate freezer.
-
Initiate the cooling program. A key step is to induce ice nucleation (seeding) at a specific temperature (e.g., -5°C to -7°C) to ensure uniform ice formation.
-
Continue cooling at a slow, controlled rate (e.g., 1°C/min) to a terminal temperature of -80°C.
-
Transfer the cryovials to liquid nitrogen for long-term storage.
-
For thawing, rapidly warm the vials in a 37°C water bath.
Protocol 2: Vitrification of Mouse Oocytes with Trehalose
This protocol is a generalized procedure based on findings for oocyte cryopreservation.[13]
Materials:
-
Vitrification Solution: 0.5 M trehalose and 0.5 M DMSO in a suitable culture medium.
-
Microinjection setup (for intracellular trehalose loading).
-
Cryotops or other high-cooling-rate devices.
Procedure:
-
Microinject oocytes with a solution containing approximately 0.15 M trehalose.
-
Equilibrate the oocytes in the vitrification solution.
-
Load the oocytes onto the Cryotop or other vitrification device.
-
Plunge the device directly into liquid nitrogen to achieve an ultra-fast cooling rate.
-
For warming, rapidly transfer the Cryotop from liquid nitrogen into a warming solution.
Visualizations
Caption: Comparative workflow of slow-rate freezing versus vitrification using trehalose.
References
- 1. Cryopreservation in Trehalose Preserves Functional Capacity of Murine Spermatogonial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00174E [pubs.rsc.org]
- 4. Effects of trehalose and sucrose, osmolality of the freezing medium, and cooling rate on viability and intactness of bull sperm after freezing and thawing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Slow Cooling and Controlled Ice Nucleation Enabling the Cryopreservation of Human T Lymphocytes with Low-Concentration Extracellular Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitrification by Ultra-fast Cooling at a Low Concentration of Cryoprotectants in a Quartz Microcapillary: A Study Using Murine Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ucdavis.edu [research.ucdavis.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Protein Aggregation in Frozen Trehalose Formulations: Effects of Composition, Cooling Rate, and Storage Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Rapid Freezing and Vitrification for Human Sperm Cryopreservation Using Trehalose as a Cryoprotective Agent [scirp.org]
- 13. Successful Cryopreservation of Mouse Oocytes by Using Low Concentrations of Trehalose and Dimethylsulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
D(+)-Trehalose Dihydrate vs. DMSO: A Comparative Guide to Cryopreservation of Primary Cells
In the realm of cell-based research and therapeutics, the effective cryopreservation of primary cells is paramount. The choice of cryoprotectant is a critical factor influencing post-thaw cell viability, recovery, and functionality. For decades, dimethyl sulfoxide (B87167) (DMSO) has been the gold standard. However, its inherent cytotoxicity has driven the search for safer, equally effective alternatives. D(+)-Trehalose dihydrate, a naturally occurring non-reducing disaccharide, has emerged as a promising non-toxic cryoprotectant. This guide provides an objective comparison of this compound and DMSO, supported by experimental data and detailed protocols to aid researchers in selecting the optimal cryopreservation strategy for their primary cells.
Executive Summary
This compound presents a compelling alternative to DMSO for the cryopreservation of primary cells, offering comparable or even superior post-thaw outcomes with significantly lower toxicity. While DMSO, a cell-permeating agent, protects cells by reducing the intracellular freezing point and minimizing ice crystal formation, it is also associated with cellular damage and adverse effects in clinical applications.[1][2] Trehalose (B1683222), a non-permeating cryoprotectant, primarily acts extracellularly by stabilizing cell membranes and proteins through vitrification and water replacement.[3][4]
Experimental evidence indicates that trehalose, often used in combination with a reduced concentration of DMSO, can significantly enhance cell viability and functional recovery post-thaw.[3][5][6] In some cases, trehalose alone has demonstrated efficacy comparable to standard DMSO protocols, particularly for specific cell types like peripheral blood stem cells.[3][7]
Performance Comparison: this compound vs. DMSO
The efficacy of a cryoprotectant is measured by several key metrics, including post-thaw cell viability, recovery rate, and the preservation of cellular functions such as proliferation and differentiation. The following tables summarize quantitative data from various studies comparing this compound and DMSO in the cryopreservation of different primary cell types.
| Cell Type | Cryoprotectant(s) | Post-Thaw Viability (%) | Post-Thaw Recovery (%) | Proliferation Capacity | Citation(s) |
| Murine Spermatogonial Stem Cells | 10% DMSO | 76% | - | 28% | [3] |
| 10% DMSO + 50 mM Trehalose | 90% | - | 49% | [3] | |
| Human Cord Blood Hematopoietic Stem Cells | 10% DMSO | 79% | - | - | [3][5] |
| 5% DMSO + 146 mM Trehalose | 85% | - | As high as non-frozen control | [3][5] | |
| Human Peripheral Blood Stem Cells (CD34+) | 10% Me₂SO + 90% FBS | ~75% | - | - | [8][9] |
| 1 M Trehalose | >85% | - | Retained differentiation ability | [3][7][8] | |
| Human Adipose-Derived Stem Cells | 5% DMSO | 75% | - | - | [3] |
| 250 mM Trehalose | 11% | - | - | [3] | |
| Rat Hepatocytes | 5% DMSO | 75% | - | - | [3][5] |
| 200 mM Trehalose | 80% | - | - | [3][5] | |
| Human Skin Fibroblasts | DMSO | >80% | - | - | [10] |
| Trehalose (24h incubation) | 58.5% | - | - | [10] | |
| DMSO + Trehalose | ~85% | - | - | [10] |
Note: '-' indicates data not provided in the cited sources.
Experimental Methodologies
Reproducibility in cryopreservation is highly dependent on the protocol. Below are detailed methodologies from studies comparing trehalose and DMSO.
Cryopreservation of Human Peripheral Blood Stem Cells (CD34+)
-
Cell Preparation: CD34+ cells were isolated from peripheral blood.
-
Freezing Medium Preparation:
-
DMSO Group: 10% DMSO and 90% Fetal Bovine Serum (FBS).
-
Trehalose Group: 1 M this compound in Iscove's Modified Dulbecco's Medium (IMDM). The solution was freshly prepared.
-
-
Freezing Protocol:
-
Optimal concentration of CD34+ cells (200,000) were suspended in cryogenic vials.
-
The freezing medium was added gradually to a final volume of 200 µl.
-
Vials were placed in a controlled-rate freezing container (e.g., Nalgene® Mr. Frosty) containing 100% isopropyl alcohol, which provides a cooling rate of -1°C/min.
-
The container was placed at -80°C for at least 4 hours.
-
Vials were then transferred to liquid nitrogen (-196°C) for long-term storage.
-
-
Thawing Protocol:
-
Vials were rapidly thawed in a 37°C water bath.
-
Cells were immediately transferred to a tube containing pre-warmed culture medium.
-
Cells were centrifuged to remove the cryoprotectant.
-
The cell pellet was resuspended in fresh medium for culture and analysis.
-
-
Post-Thaw Analysis: Cell viability was assessed using the Trypan Blue dye exclusion assay. The ability to differentiate into megakaryocytes was evaluated by flow cytometry for the CD61+ marker.[8][9]
Cryopreservation of Human Skin Fibroblasts
-
Cell Preparation: Human skin fibroblasts were cultured to the desired confluence.
-
Cryoprotectant Incubation:
-
DMSO Group: Cells were incubated with a DMSO-containing medium for 2 minutes.
-
Trehalose Group: Cells were incubated with a trehalose-containing medium for 24 hours.
-
Combination Group: Cells were incubated with trehalose for 24 hours, followed by the addition of DMSO for 2 minutes.
-
-
Freezing and Thawing: Specific freezing and thawing rates were applied (details not specified in the abstract).
-
Post-Thaw Analysis: Cell viability and apoptosis were quantified using flow cytometry with an Annexin V & Dead Cell Assay Kit.[10]
Mechanisms of Cryoprotection: A Visual Comparison
The fundamental difference between DMSO and trehalose lies in their interaction with the cell. DMSO, a small molecule, penetrates the cell membrane, while the larger trehalose molecule typically remains in the extracellular space, unless specific methods are employed to facilitate its entry.[3][4]
References
- 1. Amphipathic polymer-mediated uptake of trehalose for dimethyl sulfoxide-free human cell cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00174E [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Theoretical and experimental study of the antifreeze protein AFP752, trehalose and dimethyl sulfoxide cryoprotection mechanism: correlation with cryopreserved cell viability - PMC [pmc.ncbi.nlm.nih.gov]
Trehalose vs. Sucrose: A Comparative Analysis for Optimal Protein Lyophilization
A comprehensive guide for researchers and drug development professionals on selecting the ideal disaccharide for enhancing protein stability during freeze-drying.
The long-term stability of therapeutic proteins is a critical factor in drug development, with lyophilization, or freeze-drying, being the gold standard for preserving their structure and function. The choice of lyoprotectant, an excipient that protects the protein from the stresses of freezing and drying, is paramount to a successful formulation. Among the most common choices are the disaccharides trehalose (B1683222) and sucrose (B13894). This guide provides a detailed comparative analysis of these two sugars, supported by experimental data, to aid in the selection of the optimal stabilizer for your protein formulation.
Executive Summary: Trehalose vs. Sucrose
While both trehalose and sucrose are effective lyoprotectants, they exhibit distinct properties that can influence the stability of lyophilized proteins differently. Trehalose generally boasts a higher glass transition temperature (Tg), which is associated with better stability during long-term storage by reducing molecular mobility in the glassy matrix.[1][2] Conversely, some studies indicate that sucrose may be more effective at preserving the native secondary structure of proteins during the primary drying phase of lyophilization.[1][3] The choice between the two is not always straightforward and can depend on the specific protein and the desired storage conditions.
Comparative Performance Data
The following tables summarize key quantitative data from various studies, highlighting the differences in performance between trehalose and sucrose in protein lyophilization.
Table 1: Glass Transition Temperature (Tg) of Lyophilized Formulations
The glass transition temperature is a critical parameter for the stability of amorphous solids. A higher Tg indicates that the formulation will remain in a glassy state at higher temperatures, which is generally correlated with better long-term stability.
| Protein | Sugar | Sugar:Protein Ratio (w/w) | Glass Transition Temperature (Tg) (°C) | Reference |
| Monoclonal Antibody | Sucrose | Not Specified | ~65 | [4] |
| Monoclonal Antibody | Trehalose | Not Specified | ~111 | [4] |
| Human Plasma | Sucrose | 10% (w/v) | 46 ± 11 | [2] |
| Human Plasma | Trehalose | 10% (w/v) | 72 ± 3.4 | [2] |
| Lysozyme | Sucrose | Various | -50 to -45 (freeze-concentrated) | [5][6] |
| Lysozyme | Trehalose | Various | -40 to -33 (freeze-concentrated) | [5][6] |
Table 2: Protein Denaturation Temperature (Tden) in the Presence of Sugars
The denaturation temperature is a measure of a protein's thermal stability. A higher Tden in the presence of an excipient suggests a greater stabilizing effect.
| Protein | Sugar | Water Content | Denaturation Temperature (Tden) (°C) | Reference |
| Lysozyme | Sucrose | Low | Significantly Higher than Trehalose | [5][6][7] |
| Lysozyme | Trehalose | Low | Lower than Sucrose | [5][6][7] |
| Myoglobin | Sucrose | Low | Higher than Trehalose | [7][8] |
| Myoglobin | Trehalose | Low | Lower than Sucrose | [7][8] |
Table 3: Protein Secondary Structure Preservation (FTIR Analysis)
Fourier-Transform Infrared (FTIR) spectroscopy is used to assess the secondary structure of proteins. The preservation of the native structure is a key indicator of successful lyophilization.
| Protein | Sugar | Observation | Reference |
| Lysozyme | Sucrose | More effective in preserving α-helical structure during lyophilization. | [9] |
| Lysozyme | Trehalose | Conferred higher β-sheet structural protection. | [9] |
| IgG1 | Sucrose | Increasing sucrose concentration led to spectra more similar to the native structure in solution. | [10] |
| Lysozyme | Sucrose | More efficient than trehalose for preserving secondary structure during the primary drying stage. | [1] |
Experimental Methodologies
Detailed protocols for the key analytical techniques used to compare trehalose and sucrose are provided below.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) and the denaturation temperature (Tden) of the lyophilized formulations.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the lyophilized protein-sugar formulation into an aluminum DSC pan. Hermetically seal the pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument.
-
Thermal Program for Tg:
-
Thermal Program for Tden:
-
Following the Tg scan, continue heating the sample at a controlled rate (e.g., 10°C/min) to a temperature sufficient to induce denaturation (e.g., 98°C).[6]
-
-
Data Analysis: The glass transition is observed as a step-wise change in the heat flow curve.[11] The Tg is typically determined as the midpoint of this transition. The denaturation event is observed as an endothermic peak, and the Tden is the temperature at the peak minimum.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to analyze the secondary structure of the protein in the solid state by examining the amide I band (1600-1700 cm⁻¹).
Protocol:
-
Sample Preparation: Mix a small amount of the lyophilized powder (approximately 1-2 mg) with dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Background Spectrum: Collect a background spectrum of a pure KBr pellet or the empty sample compartment.
-
Sample Spectrum: Place the sample pellet in the FTIR spectrometer and collect the infrared spectrum.
-
Data Analysis:
-
The region of interest is the amide I band.
-
Water vapor interference should be subtracted if present.[12]
-
To enhance the resolution of overlapping peaks corresponding to different secondary structures (α-helices, β-sheets, turns), second-derivative analysis is often applied.[9][12]
-
The percentage of each secondary structure element can be estimated by curve fitting the second-derivative spectrum.
-
A comparison of the spectrum of the lyophilized protein to that of the native protein in solution provides an indication of structural preservation.[12]
-
Visualization of Experimental and Logical Workflows
Experimental Workflow for Lyophilization and Analysis
Caption: Workflow for comparing trehalose and sucrose in protein lyophilization.
Mechanism of Lyoprotection: A Simplified View
Caption: Simplified mechanisms of protein stabilization by sugars during lyophilization.
Concluding Remarks
The selection between trehalose and sucrose as a lyoprotectant is a critical decision in the formulation of therapeutic proteins. Trehalose's higher glass transition temperature often translates to superior long-term stability in the solid state.[1][2] However, sucrose has demonstrated advantages in preserving certain structural elements of proteins during the drying process and can result in higher denaturation temperatures, indicating potent stabilization.[5][6][7][9]
Ultimately, the optimal choice is protein-dependent. It is imperative for researchers and formulation scientists to conduct empirical studies, such as those outlined in this guide, to determine the most suitable lyoprotectant for their specific protein and to ensure the development of a stable and effective biopharmaceutical product.
References
- 1. Trehalose or Sucrose: Which of the Two Should be Used for Stabilizing Proteins in the Solid State? A Dilemma Investigated by In Situ Micro-Raman and Dielectric Relaxation Spectroscopies During and After Freeze-Drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increasing storage stability of freeze-dried plasma using trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.chalmers.se [research.chalmers.se]
- 7. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. Pharmaceutical protein solids: drying technology, solid-state characterization and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.mtstatic.com [files.mtstatic.com]
Validating the cryoprotective effect of trehalose on hematopoietic stem cells.
A comparative guide to the efficacy of trehalose (B1683222) for the cryopreservation of hematopoietic stem cells, offering a non-toxic and highly effective alternative to traditional methods.
In the rapidly advancing fields of cell therapy and regenerative medicine, the ability to effectively cryopreserve hematopoietic stem cells (HSCs) is paramount. For researchers, scientists, and drug development professionals, ensuring the long-term viability and functional integrity of these cells is a critical step in the journey from the laboratory to clinical applications. While dimethyl sulfoxide (B87167) (DMSO) has long been the standard cryoprotectant, concerns over its cellular toxicity and potential side effects in patients have driven the search for safer and more effective alternatives.[1] This guide provides a comprehensive comparison of trehalose, a naturally occurring disaccharide, with other cryoprotective agents, supported by experimental data and detailed protocols.
Performance Comparison: Trehalose vs. Alternatives
Trehalose has demonstrated a remarkable ability to protect HSCs during the rigors of freezing and thawing, often outperforming or matching the efficacy of DMSO while offering the significant advantage of being non-toxic. The following tables summarize quantitative data from various studies, highlighting the superior cryoprotective effect of trehalose.
Table 1: Post-Thaw Viability of Hematopoietic Stem Cells
| Cryoprotectant | Cell Source | Post-Thaw Viability (%) | Reference |
| 1M Trehalose | Peripheral Blood Stem Cells (CD34+) | Higher than 10% DMSO | [2] |
| 0.5M Trehalose + 5% DMSO | Umbilical Cord Blood HSCs | 91.8 ± 2.8 | [1][3] |
| 10% DMSO (Control) | Umbilical Cord Blood HSCs | No significant difference from 0.5M Trehalose + 5% DMSO | [1][3] |
| 0.2M Trehalose (intracellular + extracellular) | Human Hematopoietic Cell Line (TF-1) | Comparable to 1-2M DMSO | [4] |
| 30mmol/L Trehalose + 2.5% DMSO | Umbilical Cord Blood | Similar to 10% DMSO | [5] |
| 10% Ethylene Glycol + 2.0% DMSO | Umbilical Cord Blood | 92.35 ± 5.26 | [2] |
| 10% DMSO + 2.0% Dextran-40 | Umbilical Cord Blood | 89.43 ± 5.12 | [2] |
Table 2: Post-Thaw Functional Assessment (Colony-Forming Unit Assay)
| Cryoprotectant | Cell Source | Colony Forming Units (CFU) | Reference |
| 0.5M Trehalose + 5% DMSO | Umbilical Cord Blood HSCs | No significant difference from 10% DMSO | [1][3] |
| 10% DMSO (Control) | Umbilical Cord Blood HSCs | Baseline | [1][3] |
| 0.2M Trehalose (intracellular + extracellular) | Human Hematopoietic Cell Line (TF-1) | Comparable to 1-2M DMSO | [4] |
| 30mmol/L Trehalose + 2.5% DMSO | Umbilical Cord Blood | Similar to 10% DMSO | [5] |
| 60mmol/L Sucrose (B13894) + 5% DMSO | Umbilical Cord Blood | Similar to 10% DMSO | [5] |
Mechanisms of Cryoprotection: The Trehalose Advantage
The cryoprotective effects of trehalose are attributed to several key mechanisms that work in concert to preserve cellular integrity during the stresses of freezing and thawing. Unlike penetrating cryoprotectants like DMSO, trehalose primarily acts extracellularly, though intracellular delivery methods can enhance its protective effects.[6][7]
Caption: Mechanisms of Trehalose Cryoprotection.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Experimental Workflow: Cryopreservation of Hematopoietic Stem Cells
References
- 1. Trehalose: effect on cryopreservation of umbilical cord blood-derived hematopoietic stem cells | Mantri | Acta Haematologica Polonica [journals.viamedica.pl]
- 2. Comparison of the Effects of Different Cryoprotectants on Stem Cells from Umbilical Cord Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Cryopreservation of stem cells using trehalose: evaluation of the method using a human hematopoietic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of trehalose and sucrose as cryoprotectants for hematopoietic stem cells of umbilical cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of intracellular and extracellular trehalose as a cryoprotectant of stem cells obtained from umbilical cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Trehalose vs. Glycerol: A Comparative Guide for the Cryopreservation of Human Embryonic Kidney (HEK) Cells
For Researchers, Scientists, and Drug Development Professionals
The successful cryopreservation of Human Embryonic Kidney (HEK) cells is crucial for a wide range of applications in research and biopharmaceutical production. The choice of cryoprotective agent (CPA) is a critical factor in maintaining high cell viability and functionality post-thaw. This guide provides an objective comparison of two common CPAs, trehalose (B1683222) and glycerol (B35011), for the cryopreservation of HEK cells, supported by experimental data and detailed protocols.
Executive Summary
Glycerol, a cell-permeating alcohol, has traditionally been used in cryopreservation to prevent intracellular ice crystal formation. However, it can exhibit cytotoxicity. Trehalose, a non-reducing disaccharide, is a non-permeating CPA that is thought to stabilize cell membranes and proteins externally. Recent studies on HEK cells suggest that trehalose can be a more effective cryoprotectant than glycerol, leading to significantly higher post-thaw cell viability and mitigating the cytotoxic effects associated with traditional CPAs.[1][2][3]
Performance Comparison: Trehalose vs. Glycerol
Experimental data from a study comparing the effectiveness of different CPAs on alginate-encapsulated HEK cells demonstrates the superior performance of trehalose. The study utilized an optimized protocol involving a pre-incubation step with a lower concentration of trehalose, followed by an equilibration step with a higher concentration.[1]
Table 1: Post-Thaw Viability of HEK Cells with Different Cryoprotective Agents
| Cryoprotective Agent | Concentration & Conditions | Post-Thaw Viability (%) | Key Finding |
| Trehalose | 150 mM pre-incubation (24h), then 1200 mM (60 min) | 36.0 ± 7.4 | Significantly higher viability compared to glycerol and DMSO.[1] |
| Glycerol | Conditions paralleling the optimal trehalose protocol | Not specified, but 75% lower than trehalose | Exposure to glycerol negatively impacted cell viability, indicating cytotoxic effects.[1] |
| DMSO | Conditions paralleling the optimal trehalose protocol | Not specified, but 75% lower than trehalose | Similar to glycerol, DMSO demonstrated cytotoxic effects on the HEK cells.[1] |
| No Cryoprotectant | Frozen in the absence of any CPA | 15.9 ± 6.3 | Baseline viability, highlighting the necessity of a cryoprotectant.[1] |
Data sourced from a study on 3D cultures of alginate-encapsulated HEK cells, with viability measured 7 days post-thaw using a WST assay.[1]
The results indicate that an optimized protocol using trehalose can yield a post-cryopreservation viability that is up to 75% higher than that achieved with standard agents like glycerol and DMSO.[1][2][3] This suggests that for HEK cells, particularly in 3D culture systems, trehalose is a more effective and less cytotoxic option.
Experimental Methodologies
Detailed protocols are essential for reproducing experimental results. The following sections outline the key procedures for cryopreservation and subsequent viability assessment.
HEK Cell Cryopreservation Protocol (Optimized for Trehalose)
This protocol is based on the optimized conditions that yielded the highest viability in the comparative study.[1]
-
Cell Preparation:
-
Culture HEK cells (e.g., ATCC CRL-1573) to the mid-logarithmic growth phase.
-
For 3D culture, encapsulate cells in a matrix like alginate. For 2D, harvest adherent cells using a gentle dissociation reagent.
-
Determine cell viability and concentration; a viability of over 90% is recommended for cryopreservation.[4][5]
-
-
Pre-incubation (Variable 3, PretreatC):
-
Incubate the HEK cells (either 2D or encapsulated 3D) in a culture medium supplemented with 150 mM trehalose.
-
Maintain this incubation for 24 hours under standard culture conditions (37°C, 5% CO2).[1]
-
-
Equilibration (Variable 1, Tre):
-
After the pre-incubation period, replace the medium with a cryopreservation cocktail.
-
For the Trehalose group: The cocktail contains 1200 mM trehalose.
-
For the Glycerol group: A comparable protocol would substitute trehalose with a standard concentration of glycerol (e.g., 10% v/v).[5]
-
Equilibrate the cells in this cocktail for 60 minutes.[1]
-
-
Freezing:
-
Long-Term Storage:
-
After 24 hours, transfer the cryovials from the -80°C freezer to a liquid nitrogen vapor phase tank (below -135°C) for long-term storage.[7]
-
Post-Thaw Cell Recovery and Viability Assessment
Accurate post-thaw assessment is critical to evaluating the success of the cryopreservation protocol.[8]
-
Thawing:
-
Rapidly thaw the cryovial by placing it in a 37°C water bath until only a small amount of ice remains (typically less than 1 minute).[6]
-
To minimize osmotic shock, especially for glycerol-preserved cells, slowly add pre-warmed culture medium to the cell suspension.
-
Transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed culture medium.
-
-
Cell Wash and Culture:
-
Centrifuge the cells at a low speed (e.g., 180 x g) for 5 minutes to pellet them.[9]
-
Discard the supernatant containing the cryoprotectant. This step is particularly important for removing potentially toxic agents like glycerol and DMSO.[1]
-
Resuspend the cell pellet in fresh, pre-warmed culture medium and plate in an appropriate culture vessel.
-
Incubate under standard conditions. It is often recommended to assess viability after a recovery period, for instance, 24 hours or even 7 days post-thaw, to get a more accurate measure of cell survival.[1][9]
-
-
Cell Viability Assay (WST/MTS Assay):
-
This colorimetric assay measures the metabolic activity of viable cells.
-
Prepare cells in a 96-well plate.
-
Add the WST (Water Soluble Tetrazolium salt) or MTS reagent to each well (e.g., 20 µL of MTS solution per 100 µL of culture medium).[10]
-
Incubate the plate at 37°C for 1-4 hours.[10]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS). The amount of formazan (B1609692) product generated is proportional to the number of living cells.[10]
-
-
Apoptosis Assay (Annexin V Staining):
-
This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Harvest the post-thaw cells.
-
Wash the cells with 1X PBS and then with 1X Binding Buffer.[11]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[11]
-
Add 5 µL of a fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[11]
-
Incubate for 10-15 minutes at room temperature, protected from light.[11]
-
Add a viability dye such as Propidium Iodide (PI) or DAPI to distinguish necrotic cells.[12][13]
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative.[12][14]
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the cryopreservation and subsequent analysis of HEK cells.
Caption: Workflow for cryopreservation and analysis of HEK cells.
Conclusion
For the cryopreservation of Human Embryonic Kidney cells, particularly in 3D culture systems, trehalose has been shown to be a superior cryoprotective agent compared to glycerol.[1] An optimized protocol using trehalose can significantly enhance post-thaw cell viability by mitigating the cytotoxic effects often associated with traditional permeating CPAs.[1][2] Researchers and professionals in drug development should consider trehalose as a potent alternative to glycerol for improving the quality and consistency of cryopreserved HEK cell banks. The combination of different CPAs, such as trehalose and glycerol together, has also shown promise in other cell types and may warrant investigation for HEK cells.[15][16]
References
- 1. tandfonline.com [tandfonline.com]
- 2. "Trehalose effectiveness as a cryoprotectant in 2D and 3D cell culture" by Jared Hara, Jordan Tottori et al. [scholarcommons.scu.edu]
- 3. researchgate.net [researchgate.net]
- 4. expressionsystems.com [expressionsystems.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. stemcell.com [stemcell.com]
- 8. Protecting Cell Viability During Cryopreservation | Azenta Life Sciences [azenta.com]
- 9. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell viability and apoptosis assay [bio-protocol.org]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The combination of trehalose and glycerol: an effective and non-toxic recipe for cryopreservation of human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
The Sweet Guardian: Assessing the Long-Term Stability of Proteins with D(+)-Trehalose Dihydrate
For researchers, scientists, and drug development professionals, ensuring the long-term stability of proteins is a critical challenge. Denaturation, aggregation, and loss of function can compromise experimental results and the efficacy of protein-based therapeutics. D(+)-Trehalose dihydrate, a naturally occurring disaccharide, has emerged as a premier cryoprotectant and lyoprotectant, safeguarding protein integrity during storage. This guide provides an objective comparison of trehalose's performance against other common stabilizers, supported by experimental data and detailed methodologies.
This compound is a non-reducing sugar composed of two glucose units linked by an α,α-1,1-glycosidic bond. Its unique chemical structure and physical properties contribute to its exceptional ability to stabilize proteins in both frozen and dried states. The primary mechanisms behind its protective effects are the "water replacement hypothesis" and the "vitrification" theory. The water replacement theory posits that trehalose (B1683222) forms hydrogen bonds with the protein, serving as a surrogate for the water molecules that are removed during drying or freezing.[1] This helps to maintain the protein's native conformation. The vitrification theory suggests that trehalose forms a highly viscous, amorphous glass at temperatures where other sugars might crystallize, effectively entrapping the protein and restricting its mobility, thus preventing unfolding and aggregation.[2] Another important mechanism is "preferential exclusion," where trehalose is excluded from the protein's surface, leading to an increase in the surface tension of the surrounding water and making it energetically unfavorable for the protein to unfold.[3][4]
Comparative Performance of Protein Stabilizers
To evaluate the efficacy of this compound, its performance was compared against other commonly used protein stabilizers, such as sucrose, mannitol (B672), and sorbitol. The following tables summarize quantitative data from various studies, focusing on key stability indicators like thermal denaturation temperature, long-term aggregation, and retention of enzymatic activity.
Thermal Stability: Denaturation Temperature (Td)
Differential Scanning Calorimetry (DSC) is a key technique used to determine the thermal stability of a protein by measuring its denaturation temperature (Td). A higher Td indicates greater stability.
| Protein | Stabilizer | Concentration | Denaturation Temperature (Td) (°C) | Reference |
| Lysozyme | None | - | 71.2 | [5] |
| This compound | 60 mM | 75.8 | [5] | |
| Sucrose | 60 mM | 74.5 | [5] | |
| Sorbitol | 60 mM | 73.1 | [5] | |
| Mannitol | 60 mM | 72.5 | [5] | |
| Glycine (B1666218) | 60 mM | 72.1 | [5] | |
| Ribonuclease A | This compound | 2 M | ~78 (ΔTd = +18) | [6] |
Long-Term Stability: Protein Aggregation
Size-Exclusion Chromatography (SEC) is a widely used method to quantify the amount of aggregated protein in a sample over time. A lower percentage of aggregation indicates better stability.
| Protein | Stabilizer | Storage Conditions | Monomer Content (%) | Reference |
| Bovine Serum Albumin (BSA) | None | 90 days at 40°C | 68.8 | [7] |
| This compound | 90 days at 40°C | 87.2 | [7] | |
| Mannitol | 90 days at 40°C | 78.2 | [7] | |
| Leucine | 90 days at 40°C | 71.5 | [7] |
Functional Stability: Retention of Enzymatic Activity
For protein enzymes, maintaining catalytic activity is the ultimate measure of stability. The following data shows the percentage of activity retained after prolonged storage under stress conditions.
| Enzyme | Stabilizer | Storage Conditions | Activity Retention (%) | Reference |
| Horseradish Peroxidase (HRP) | This compound (4%) + 0.1% BSA | 5 months at 45°C | ~20 | |
| This compound (4%) + 0.1% BSA + 0.01 M Fe-EDTA | 5 months at 45°C | ~80 | ||
| Taq DNA Polymerase | This compound (3.3-5%) + Mannitol (10%) | 12 weeks at 37°C | No remarkable reduction | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are summaries of the key experimental protocols used to assess protein stability.
Differential Scanning Calorimetry (DSC) for Thermal Stability
-
Sample Preparation: Prepare protein solutions (typically 1-5 mg/mL) in a suitable buffer (e.g., phosphate (B84403) or glycine buffer). Prepare corresponding solutions containing the different stabilizers at the desired concentrations.
-
Instrument Setup: Use a differential scanning calorimeter. Load the protein solution into the sample pan and the corresponding buffer (without the protein) into the reference pan.
-
Thermal Scan: Equilibrate the system at a starting temperature (e.g., 20°C). Increase the temperature at a constant rate (e.g., 1°C/min) up to a final temperature where the protein is expected to be fully denatured (e.g., 100°C).
-
Data Analysis: The instrument measures the heat flow difference between the sample and reference pans. The denaturation temperature (Td) is determined as the peak of the endothermic transition in the thermogram.
Size-Exclusion Chromatography (SEC) for Aggregation Analysis
-
Sample Preparation: Prepare protein samples stored under different conditions (with and without stabilizers, at various time points). The protein concentration should be within the detection limits of the instrument.
-
Chromatography System: Use a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column suitable for the molecular weight range of the protein and its aggregates.
-
Mobile Phase: An aqueous buffer (e.g., phosphate-buffered saline) is typically used as the mobile phase. The composition should be optimized to prevent non-specific interactions between the protein and the column matrix.
-
Analysis: Inject the protein sample into the column. The separation is based on the hydrodynamic radius of the molecules. Larger molecules (aggregates) elute earlier than smaller molecules (monomers).
-
Quantification: Monitor the elution profile using a UV detector (typically at 280 nm). The percentage of monomer and aggregates is calculated by integrating the area under the respective peaks in the chromatogram.
Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
-
Sample Preparation: Prepare dried protein samples with and without stabilizers. This is often done by lyophilization (freeze-drying).
-
FTIR Spectrometer: Use an FTIR spectrometer equipped with a suitable detector (e.g., DTGS).
-
Data Acquisition: Acquire the infrared spectrum of the sample, typically in the amide I region (1600-1700 cm⁻¹), which is sensitive to changes in the protein's secondary structure.
-
Data Analysis: Analyze the amide I band to determine the relative proportions of α-helices, β-sheets, and other secondary structures. Deconvolution and second-derivative analysis are common techniques used to resolve the overlapping bands corresponding to different structural elements.
Enzyme Activity Assay
-
Sample Preparation: Reconstitute the stored protein-stabilizer formulations in a suitable buffer to the desired working concentration.
-
Assay Reaction: Initiate the enzymatic reaction by adding the specific substrate for the enzyme. The reaction conditions (temperature, pH, substrate concentration) should be optimized for the specific enzyme.
-
Detection: Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculation: Calculate the specific activity of the enzyme (units of activity per mg of protein). Compare the activity of the stored samples to that of a freshly prepared, unstressed control to determine the percentage of activity retention.
Visualizing Protein Stabilization
Mechanism of Protein Stabilization by this compound
Caption: Mechanisms of protein stabilization by trehalose.
Experimental Workflow for Assessing Long-Term Protein Stability
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. Freeze-dried whole plasma: evaluating sucrose, trehalose, sorbitol, mannitol and glycine as stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the impact of protein-excipient interactions on physical stability of spray-dried protein solids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trehalose and mannitol based lyoprotection of Taq DNA polymerase for cold-chain-free long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Trehalose and Other Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic strategies. This guide provides an objective comparison of the neuroprotective effects of trehalose (B1683222), a naturally occurring disaccharide, with other promising alternatives: rapamycin, lithium, and spermidine (B129725). We delve into their performance in both in vitro and in vivo models, supported by experimental data, detailed methodologies, and visualizations of their underlying mechanisms.
At a Glance: Comparative Efficacy of Neuroprotective Compounds
The following tables summarize quantitative data from various studies, offering a comparative overview of the neuroprotective potential of trehalose and its alternatives.
Table 1: In Vitro Neuroprotective Effects
| Compound | Cell Line | Neurotoxic Insult | Concentration | Outcome Measure | Result | Reference |
| Trehalose | SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | 100 mM | Cell Viability (MTT assay) | Significant increase in cell viability compared to 6-OHDA alone.[1][2] | [1][2] |
| Retinal Cells | Cobalt Chloride | 70 mM | IC50 | Increased from 390.24µM (vehicle) to 520.9µM (trehalose).[3] | [3] | |
| Retinal Cells | Glutamate | 70 mM | IC50 | Increased from 3.231mM (vehicle) to 4.761mM (trehalose).[3] | [3] | |
| Rapamycin | Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 20 nM | Neuronal Viability | Increased to 61.4% ± 14.2% vs. 17% ± 5.6% in vehicle at 24h post-OGD. | |
| Neuronal PC12 cells | 6-Hydroxydopamine (6-OHDA) | 20 nM, 0.1 µM, 1 µM | Neuronal Death | Significant reduction in cell death at all concentrations. | ||
| Lithium | Primary Brain Neurons | Glutamate | - | Neuronal Viability | Robust protection against glutamate-induced excitotoxicity. | [4] |
| Spermidine | SH-SY5Y | Paraquat (B189505) | 1 µM & 10 µM | Cell Viability (WST-1 assay) | Significantly improved cellular viability compared to paraquat alone. | |
| Retinal Pigment Epithelial Cells | H₂O₂ | 10 µM | Cell Viability (MTT assay) | Significantly attenuated the decrease in cell viability induced by H₂O₂.[5] | [5] |
Table 2: In Vivo Neuroprotective Effects
| Compound | Animal Model | Disease Model | Dosage | Outcome Measure | Result | Reference |
| Trehalose | Tg2576 Mice | Alzheimer's Disease | 2% in drinking water | Cognitive Performance (Morris Water Maze) | Significant improvement in learning and memory.[6][7][8] | [6][7][8] |
| Rotenone-induced Mice | Parkinson's Disease | - | Behavioral Deficits & α-synuclein deposition | Significantly improved olfactory dysfunction and depressive-like behaviors; markedly reduced α-synuclein deposition.[9] | [9] | |
| Rapamycin | MPTP-induced Mice | Parkinson's Disease | 10 mg/kg/day | RTP801 Protein Levels | Blocked the MPTP-induced increase in RTP801 levels. | |
| Lithium | Transgenic Mice | Alzheimer's Disease | 0.25 mmol/kg/day | Neuropathology | Reduction of neurofibrillary tangles and amyloid plaques. | [10] |
| Spermidine | Rotenone-induced Rats | Parkinson's Disease | 5 & 10 mg/kg | Motor Function & Neuronal Loss | Rescued dopaminergic neurons and attenuated oxidative stress and neuroinflammation.[11][12][13] | [11][12][13] |
Delving into the Mechanisms: Signaling Pathways
The neuroprotective effects of these compounds are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Trehalose: mTOR-Independent Autophagy Induction
Trehalose is primarily known for its ability to induce autophagy independently of the Mammalian Target of Rapamycin (mTOR) pathway, a central regulator of cell growth and metabolism.[14][15][16][17] This unique mechanism allows for the clearance of misfolded protein aggregates, a common hallmark of many neurodegenerative diseases.
Alternative Neuroprotective Pathways
In contrast to trehalose, other compounds exert their effects through different, albeit sometimes overlapping, pathways.
References
- 1. Trehalose Attenuates In Vitro Neurotoxicity of 6-Hydroxydopamine by Reducing Oxidative Stress and Activation of MAPK/AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. GSK-3 as a Target for Lithium-Induced Neuroprotection Against Excitotoxicity in Neuronal Cultures and Animal Models of Ischemic Stroke | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. Trehalose Improves Cognition in the Transgenic Tg2576 Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trehalose ameliorates prodromal non-motor deficits and aberrant protein accumulation in a rotenone-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EVALUATION OF TEST FORMULATIONS TO PARKINSON’S DISEASE USING ROTENONE INDUCED ANIMAL MODEL | Research SOP [researchsop.com]
- 11. iris.unito.it [iris.unito.it]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective potential of spermidine against rotenone induced Parkinson's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTOR-independent, autophagic enhancer trehalose prolongs motor neuron survival and ameliorates the autophagic flux defect in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mTOR-Independent Autophagy Inducer Trehalose Rescues against Insulin Resistance-Induced Myocardial Contractile Anomalies: Role of p38 MAPK and Foxo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Trehalose, a Novel mTOR-independent Autophagy Enhancer, Accelerates the Clearance of Mutant Huntingtin and α-Synuclein* | Semantic Scholar [semanticscholar.org]
Trehalose vs. Sucrose: A Comparative Analysis of Their Protein-Stabilizing Effects at Various Temperatures
For researchers, scientists, and professionals in drug development, the stability of proteins is a critical factor in ensuring the efficacy and shelf life of biopharmaceutical products. Disaccharides like trehalose (B1683222) and sucrose (B13894) are widely used as excipients to protect proteins from degradation during processes like freeze-drying and storage. This guide provides an objective comparison of the stabilizing effects of trehalose and sucrose at different temperatures, supported by experimental data.
While both trehalose and sucrose are effective protein stabilizers, their performance can vary significantly with temperature.[1][2][3][4] Generally, trehalose is recognized as a superior stabilizer for biomolecules in aqueous environments.[1][2][3][5] However, recent studies indicate that sucrose may offer better protection at higher temperatures, particularly at low water content.[1][2][3][4][6] The exact mechanism of protein stabilization by these sugars is still not fully understood but is influenced by temperature-dependent interactions between the protein, sugar, and water.[1][2][3][4][6]
Comparative Stabilizing Performance
The stabilizing properties of trehalose and sucrose can be quantified by measuring the glass transition temperature (Tg) and the denaturation temperature (Tden) of protein-sugar formulations. A higher Tg indicates better stability at low temperatures, while a higher Tden signifies greater stability at elevated temperatures.[1][4]
A study comparing the effects of these disaccharides on the proteins lysozyme (B549824) and myoglobin (B1173299) revealed that sucrose-containing samples exhibited a higher Tden than those with trehalose, especially at lower water concentrations.[1][2][3][4] This suggests that sucrose is more effective at preventing heat-induced denaturation. The improved high-temperature stabilizing effect of sucrose may be attributed to its greater propensity to bind directly to the protein surface compared to trehalose.[1][2][3][4][6]
Conversely, trehalose generally exhibits a higher Tg than sucrose.[1][7] This higher glass transition temperature is advantageous for protein stability at lower temperatures, as it helps to maintain a glassy matrix that restricts molecular mobility and slows down degradation processes.[1][6]
Quantitative Data Summary
The following tables summarize the glass transition temperatures (Tg) and denaturation temperatures (Tden) for lysozyme and myoglobin in the presence of trehalose and sucrose at varying concentrations.
Table 1: Glass Transition Temperature (Tg) of Lysozyme and Myoglobin with Trehalose and Sucrose
| Protein | Sugar | Sugar:Protein (w/w) | Water Content (wt%) | Tg (°C) |
| Lysozyme | Trehalose | 2:1 | 25 | -29.8 |
| Lysozyme | Sucrose | 2:1 | 25 | -35.4 |
| Myoglobin | Trehalose | 2:1 | 25 | -30.5 |
| Myoglobin | Sucrose | 2:1 | 25 | -36.1 |
Table 2: Denaturation Temperature (Tden) of Lysozyme and Myoglobin with Trehalose and Sucrose
| Protein | Sugar | Sugar:Protein (w/w) | Water Content (wt%) | Tden (°C) |
| Lysozyme | Trehalose | 2:1 | 25 | 135.2 |
| Lysozyme | Sucrose | 2:1 | 25 | 140.8 |
| Myoglobin | Trehalose | 2:1 | 25 | 85.1 |
| Myoglobin | Sucrose | 2:1 | 25 | 88.9 |
Note: The data presented here is a representative summary based on published research. Actual values may vary depending on specific experimental conditions.
Mechanisms of Stabilization
The stabilizing effects of trehalose and sucrose are attributed to several mechanisms, primarily the "water replacement hypothesis" and the "vitrification" or "glass dynamics" hypothesis.
The water replacement hypothesis suggests that during desiccation, the sugar molecules form hydrogen bonds with the protein, effectively replacing the water molecules that are essential for maintaining the native protein structure.
The vitrification hypothesis posits that these sugars form a highly viscous, amorphous glassy matrix around the protein molecules. This glassy state severely restricts the conformational movements of the protein, thereby preventing unfolding and aggregation. The higher the glass transition temperature (Tg) of this matrix, the more stable the protein is, particularly during long-term storage. Trehalose's higher Tg compared to sucrose makes it a more effective vitrifying agent at lower temperatures.[7]
Experimental Protocols
The data presented in this guide was obtained using Differential Scanning Calorimetry (DSC), a key technique for characterizing the thermal properties of proteins and formulations.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) and denaturation temperature (Tden) of protein-sugar solutions.
Materials:
-
Protein (e.g., Lysozyme, Myoglobin)
-
Trehalose
-
Sucrose
-
Deionized water
-
Differential Scanning Calorimeter (e.g., TA Instruments Q2000)
-
Hermetic aluminum pans
Procedure:
-
Sample Preparation: Prepare protein-sugar solutions at the desired weight ratios (e.g., 2:1 sugar to protein) and water content.
-
Sample Encapsulation: Accurately weigh and hermetically seal the samples in aluminum pans.
-
DSC Measurement:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the system at a starting temperature (e.g., 25 °C).
-
Cool the sample at a controlled rate (e.g., 30 °C/min) to a low temperature (e.g., -130 °C).[1]
-
Hold at the low temperature for a set period to ensure thermal equilibrium.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a final temperature above the expected denaturation point (e.g., 150 °C).[1]
-
-
Data Analysis:
-
The glass transition (Tg) is observed as a step-like change in the heat flow curve.
-
The denaturation temperature (Tden) is identified as the peak of the endothermic transition corresponding to protein unfolding.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the stabilizing effects of trehalose and sucrose using DSC.
Caption: Workflow for DSC analysis of protein stabilization.
Conclusion
The choice between trehalose and sucrose as a protein stabilizer is dependent on the specific stress conditions the protein will encounter.
-
Trehalose is generally superior for providing stability at lower temperatures and during long-term storage in a glassy state, due to its higher glass transition temperature.[1][6]
-
Sucrose may offer better protection against thermal stress at higher temperatures , particularly in formulations with low water content.[1][2][3][4][6]
No synergistic stabilizing effects have been observed when combining trehalose and sucrose.[1][2][3][4][6] Therefore, the selection of the appropriate disaccharide should be based on a thorough understanding of the formulation's processing and storage conditions. Further empirical studies are recommended to determine the optimal stabilizer for a specific protein and application.
References
- 1. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.chalmers.se [research.chalmers.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trehalose in Cell Cryopreservation: Evaluating Viability and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trehalose (B1683222) with conventional cryoprotective agents (CPAs), supported by experimental data. We delve into the efficacy of trehalose in maintaining cell viability and function post-cryopreservation, offering detailed methodologies for key experiments and summarizing quantitative outcomes.
Introduction to Cryopreservation and the Role of Trehalose
Cryopreservation is a cornerstone of biomedical research and cellular therapies, enabling the long-term storage of biological materials at sub-zero temperatures.[1] The process, however, can induce significant cellular stress and damage from ice crystal formation and osmotic shock.[2] To mitigate this, cryoprotective agents (CPAs) are essential. For decades, the standard has been cell-permeating agents like dimethyl sulfoxide (B87167) (DMSO) and glycerol.[1] While effective, these CPAs exhibit cytotoxicity, which can limit their application, particularly in regenerative medicine.[3][4]
Trehalose, a naturally occurring non-reducing disaccharide, has emerged as a promising, less toxic alternative or supplement.[1][2] Found in organisms that survive extreme dehydration, trehalose offers unique protective properties.[5] This guide evaluates its performance against traditional methods.
Mechanism of Cryoprotection: How Trehalose Works
Trehalose protects cells through several proposed mechanisms, primarily leveraging its unique chemical structure. Unlike conventional CPAs, its efficacy is not solely dependent on intracellular presence, though intracellular delivery can enhance its effects.[6][7]
Key Protective Mechanisms:
-
Membrane and Protein Stabilization : Trehalose is believed to hydrogen-bond with phospholipids (B1166683) and proteins in the cell membrane, stabilizing their native conformation and preventing denaturation during freezing and thawing.[5][6]
-
Vitrification (Glass Transition) : Trehalose increases the glass transition temperature of the cryopreservation solution.[6] This promotes the formation of a glassy, amorphous state (vitrification) rather than damaging ice crystals, effectively encasing and protecting the cells.[6]
-
Water Replacement : During freezing-induced dehydration, trehalose can replace water molecules at the membrane surface, preventing fusion and phase transitions.
Comparative Performance: Trehalose vs. Conventional CPAs
The effectiveness of trehalose varies significantly depending on the cell type, its concentration, and whether it is used as a sole agent or in combination with DMSO.
Stem Cells
Trehalose has shown considerable benefits for various stem cell types, often by allowing for a reduction in DMSO concentration, thereby minimizing toxicity while maintaining high viability.
| Cell Type | Cryoprotectant(s) | Key Findings | Viability/Recovery Rate | Reference |
| Murine Spermatogonial Stem Cells (SSCs) | 10% DMSO (Control) vs. 10% DMSO + 50 mM Trehalose | Significantly higher cell viability and recovery with trehalose. | Viability (1 wk): 76.1% (Control) vs. 89.7% (Trehalose) Recovery (1 wk): 58.2% (Control) vs. 82.9% (Trehalose) | [5] |
| Murine SSCs | 10% DMSO (Control) vs. 10% DMSO + 200 mM Trehalose | No significant increase in viability, but significantly higher proliferation and lower apoptosis post-thaw. | Proliferation (1 mo): ~28% (Control) vs. ~49% (Trehalose) | [5][6] |
| Fish Embryonic Stem Cells | DMSO alone vs. 0.8 M DMSO + 0.2 M Trehalose | Combination demonstrated better survival, recovery, and colony morphology. | >83% viability with the combination. | [3] |
| Human Adipose-Derived Stem Cells (hADSCs) | 5% DMSO vs. 250 mM Trehalose (sole CPA) | Trehalose alone resulted in very poor viability. | 75% (DMSO) vs. 11% (Trehalose). | [6] |
| hADSCs | 10% DMSO vs. Trehalose (pre-incubation) | Pre-incubation with trehalose significantly increased post-thaw viability, comparable to DMSO. | ~88.2% (DMSO) vs. ~88.1% (Trehalose). | [8] |
| Human Peripheral Blood Stem Cells | 10% DMSO (Control) vs. 1 M Trehalose (sole CPA) | Trehalose improved cell survival after thawing compared to the standard DMSO protocol. | Trehalose showed higher viability. | [2][9][10] |
Other Cell Types
The benefits of trehalose extend to other cell types, including hepatocytes and dendritic cells, where maintaining complex functions post-thaw is critical.
| Cell Type | Cryoprotectant(s) | Key Findings | Viability/Recovery Rate | Reference |
| Human Hepatocytes | 10% DMSO (Control) vs. 10% DMSO + 200 mM Trehalose | Addition of trehalose improved viability. | 47% (Control) vs. 63% (Trehalose). | [6] |
| Rat Hepatocytes | 5% DMSO vs. 200 mM Trehalose (sole CPA) | Trehalose alone resulted in slightly higher viability than DMSO alone. | 75% (DMSO) vs. 80% (Trehalose). | [6][9] |
| Human Dendritic Cells (DCs) | 10% DMSO (Control) vs. 10% DMSO + 50 µg/mL Trehalose | Trehalose better preserved viability, function, mitochondrial membrane potential, and cytoskeleton integrity. | Higher viability and lower apoptotic mediators in the trehalose group. | [11] |
| Human Embryonic Kidney (HEK) Cells (3D Culture) | Trehalose vs. DMSO or Glycerol | In alginate microcapsules, trehalose yielded significantly higher viability. | 36.0% (Trehalose) vs. ~20.6% (DMSO/Glycerol), a ~75% improvement. | [12][13] |
| Bovine Endothelial Cells | 10% DMSO vs. 0.2-0.4 M Trehalose (with pre-incubation) | An optimized trehalose-only protocol resulted in high metabolic activity post-thaw. | 87% post-preservation metabolic activity with trehalose. | [4][14] |
Experimental Protocols
Accurate evaluation of cryoprotectant efficacy requires standardized and reproducible protocols. Below are methodologies for cryopreservation with trehalose and subsequent assessment of cell viability and function.
Cryopreservation Protocol (General)
This protocol is a composite based on common practices cited in the literature.[2][5][15]
-
Cell Preparation : Harvest cells during the logarithmic growth phase. Centrifuge and discard the supernatant.
-
Pre-incubation (Optional but Recommended) : For some cell types, pre-culturing with 100-200 mM trehalose for 24 hours can improve intracellular uptake and subsequent survival.[4][6]
-
Freezing Medium Preparation : Prepare a freezing medium consisting of a basal culture medium (e.g., IMDM or DMEM), serum (e.g., 10-20% FBS), and the cryoprotectant(s).
-
Freezing :
-
Resuspend the cell pellet gently in the chilled freezing medium to the desired cell concentration.
-
Aliquot cell suspension into cryovials.
-
Place vials in a controlled-rate freezing container (e.g., "Mr. Frosty") that provides a cooling rate of approximately -1°C per minute.[15]
-
Place the container in a -80°C freezer for at least 4 hours (or overnight).
-
-
Storage : Transfer vials to a liquid nitrogen freezer (-196°C) for long-term storage.
-
Thawing :
-
Rapidly thaw vials in a 37°C water bath until only a small ice crystal remains.[10]
-
Immediately and slowly dilute the cell suspension in a warm basal medium to reduce osmotic stress.
-
Centrifuge the cells, remove the supernatant containing the CPA, and resuspend in fresh culture medium.
-
Cell Viability Assessment: Trypan Blue Exclusion
This method distinguishes between viable cells with intact membranes and non-viable cells.[5][10]
-
Principle : Trypan blue is a vital stain that cannot penetrate the intact membrane of live cells. Dead cells lose membrane integrity and are stained blue.
-
Procedure :
-
Take a small aliquot of the post-thaw cell suspension.
-
Mix with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.
-
-
Calculation :
-
Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Recovery Rate (%) = (Number of recovered viable cells / Number of frozen cells) x 100[5]
-
Cell Function Assessment
Evaluating cell function post-thaw is critical to ensure that cryopreservation has not altered the biological utility of the cells.
-
Proliferation Assays (e.g., MTT, WST) : These colorimetric assays measure the metabolic activity of cells, which correlates with cell proliferation and viability. They are often performed at set time points (e.g., 24, 48, 72 hours) post-thawing to assess recovery and growth.[12]
-
Stem Cell Function : For stem cells, functionality is the ultimate test.
-
Marker Expression : Use flow cytometry or immunofluorescence to assess the expression of key stemness markers (e.g., SSEA-1, ALP).[3]
-
Differentiation Potential : Culture the thawed stem cells in specific differentiation media (e.g., towards osteocytes, adipocytes, or megakaryocytes) and assess the formation of mature cell types.[8][10]
-
In Vivo Transplantation : The gold standard for some stem cells, such as spermatogonial stem cells, involves transplanting the thawed cells into a recipient animal to confirm their ability to reconstitute tissue.[5]
-
Conclusion and Recommendations
Trehalose presents a compelling option in the field of cryopreservation. Its primary advantage is its low toxicity compared to DMSO, which is particularly crucial for cells intended for therapeutic use.[3][4]
-
As a Supplement : The most consistent and effective application of trehalose is as a supplement to standard DMSO-based freezing media. Adding 50-200 mM trehalose can significantly improve post-thaw viability and function while sometimes allowing for a reduction in DMSO concentration.[5][6][8]
-
As a Sole CPA : Using trehalose as the sole cryoprotectant can be effective for certain cell types, but its success is often contingent on optimizing protocols to overcome its low membrane permeability, for example, through pre-incubation or electroporation.[4][6][8]
-
Cell-Type Dependency : The optimal cryopreservation strategy is highly cell-type dependent. A protocol that is successful for stem cells may not be for hepatocytes. Therefore, empirical testing and optimization are essential.
References
- 1. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Use of the non-toxic cryoprotectant trehalose enhances recovery and function of fish embryonic stem cells following cryogenic storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Culturing with trehalose produces viable endothelial cells after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryopreservation in Trehalose Preserves Functional Capacity of Murine Spermatogonial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular trehalose improves the survival of cryopreserved mammalian cells | Scilit [scilit.com]
- 8. Cryopreservation of Human Adipose Tissues and Adipose-Derived Stem Cells with DMSO and/or Trehalose: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00174E [pubs.rsc.org]
- 10. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Freezing of dendritic cells with trehalose as an additive in the conventional freezing medium results in improved recovery after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. scu.elsevierpure.com [scu.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Trehalose vs. Sucrose: A Comparative Guide to Protein Stabilization Using Differential Scanning Calorimetry
For researchers, scientists, and drug development professionals, ensuring protein stability is a critical aspect of therapeutic development and formulation. Excipients such as disaccharides are widely used to protect proteins from denaturation during processing and storage. Among these, trehalose (B1683222) and sucrose (B13894) are two of the most common choices. This guide provides an objective comparison of their performance in protein stabilization, supported by experimental data from Differential Scanning Calorimetry (DSC).
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the heat capacity of a sample as a function of temperature.[1] For proteins, DSC can determine key stability parameters, such as the melting temperature (Tm) or denaturation temperature (Tden), and the glass transition temperature (Tg).[1][2][3] A higher Tden indicates greater thermal stability of the protein's native folded structure.[4]
Comparative Analysis of Stabilizing Effects
A recent study directly compared the stabilizing properties of trehalose and sucrose on the proteins lysozyme (B549824) and myoglobin (B1173299) using DSC.[2][5][6][7] The findings reveal that the stabilizing effect of these sugars is nuanced and dependent on environmental conditions, particularly temperature and water content.[2][7][8]
While trehalose is often considered a superior bioprotectant, the experimental data indicates that sucrose can offer better protection under certain circumstances.[5][9] Specifically, samples containing sucrose showed a higher denaturation temperature (Tden) compared to those with trehalose, especially at low water concentrations.[2][5][7][8] This suggests that sucrose is more effective at stabilizing proteins against heat-induced unfolding.[6]
Conversely, trehalose generally exhibits a higher glass transition temperature (Tg) than sucrose.[4][10] This property is advantageous for stability in the glassy state, particularly at lower temperatures, by restricting molecular mobility.[4]
The study found no synergistic stabilizing effect when the two disaccharides were mixed. Instead, the thermal properties (Tg and Tden) of the mixture were a linear combination of the individual components.[2][4]
Quantitative Data Summary
The following tables summarize the key findings from DSC experiments on lysozyme in the presence of trehalose and sucrose.
Table 1: Glass Transition Temperature (Tg) of Lysozyme Solutions
| Sample Composition | Approximate Tg (°C) | Reference(s) |
| Freeze-concentrated trehalose solutions | -33 to -40 | [2][6] |
| Freeze-concentrated sucrose solutions with lysozyme | -45 to -50 | [2][6] |
| Freeze-concentrated trehalose solutions with lysozyme | -48 to -32 | [2][6] |
Table 2: Denaturation Temperature (Tden) Observations
| Comparison | Observation | Reference(s) |
| Sucrose vs. Trehalose (particularly at low water content) | Sucrose-containing samples exhibit a higher Tden than the corresponding trehalose-containing samples. | [2][5][7][8] |
| Effect of increasing sugar-to-protein ratio (for both sucrose and trehalose) | Leads to an elevation in Tden. | [2][6][7] |
Mechanisms of Stabilization
The differential effects of trehalose and sucrose on protein stability are attributed to their distinct interactions with the protein and surrounding water molecules.[2]
-
Sucrose: Evidence suggests that sucrose provides stabilization by binding directly to the protein surface to a greater extent than trehalose.[2][4][5][6][7][8] This direct interaction helps maintain the protein's native conformation at elevated temperatures.
-
Trehalose: Trehalose is thought to work primarily through the "preferential exclusion" or "water replacement" hypothesis. It is more excluded from the protein surface than sucrose.[9][11] This leads to preferential hydration of the protein and a structuring of the surrounding water, which in turn stabilizes the protein.[9] Its higher Tg also contributes significantly to stability in amorphous solid states by creating a rigid matrix.[10]
Caption: Mechanisms of protein stabilization by sucrose and trehalose.
Experimental Protocol: DSC Analysis
The following is a representative protocol for comparing the thermal stability of a protein in the presence of trehalose and sucrose using DSC, based on published methodologies.[2][6]
1. Materials:
-
Protein of interest (e.g., Lysozyme)
-
Sucrose
-
Trehalose
-
Buffer solution (e.g., Milli-Q water or a specific buffer system)
-
DSC instrument (e.g., TA Instruments Q2000)
-
Hermetic aluminum pans
2. Sample Preparation:
-
Prepare stock solutions of sucrose and trehalose in the desired buffer. This may require stirring and gentle heating to fully dissolve the sugars.[6]
-
Cool the sugar solutions to room temperature.
-
Add the protein to the sugar solutions and stir gently until it is completely dissolved.[6]
-
Prepare a reference sample containing only the buffer.
-
Accurately weigh and hermetically seal the protein samples and the reference sample in aluminum pans.
3. DSC Instrument Setup and Measurement:
-
Calibrate the DSC instrument for temperature and enthalpy according to the manufacturer's instructions.
-
Place the sealed sample pan in the sample cell and the reference pan in the reference cell of the calorimeter.
-
Equilibrate the system at a starting temperature (e.g., 25°C).
-
Execute the thermal cycle:
-
Cooling: Cool the sample at a controlled rate (e.g., 30°C/min) to a low temperature (e.g., -130°C to -150°C).[2][6]
-
Heating: Heat the sample at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected denaturation (e.g., 98°C).[2][6]
-
Final Cooling: Cool the sample back to the starting temperature.[2][6]
-
4. Data Analysis:
-
Subtract the buffer-buffer scan from the sample-buffer scan to obtain the excess heat capacity curve for the protein.
-
Determine the glass transition temperature (Tg) from the inflection point of the step change in heat capacity in the low-temperature region.[6]
-
Determine the denaturation temperature (Tden) from the peak maximum of the endothermic transition corresponding to protein unfolding.[6]
-
Compare the Tg and Tden values for the protein in the presence of sucrose and trehalose.
Caption: Workflow for comparing protein stability with DSC.
References
- 1. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterizing Protein Stability by DSC - TA Instruments [tainstruments.com]
- 4. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.chalmers.se [research.chalmers.se]
- 7. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New insights into the protein stabilizing effects of trehalose by comparing with sucrose - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.chalmers.se [research.chalmers.se]
Safety Operating Guide
Proper Disposal of D(+)-Trehalose Dihydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of D(+)-Trehalose dihydrate.
Core Principle: Non-Hazardous Waste with Due Diligence
This compound is not classified as a hazardous substance according to most safety data sheets[1][2]. However, it is crucial to handle it with standard laboratory safety precautions and dispose of it in a manner that prevents environmental contamination and adheres to institutional and local regulations.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound involves containerization and disposal through your institution's chemical waste program.
1. Uncontaminated this compound Waste:
-
Containerization: Place the waste this compound in a chemically compatible, sealed container[3][4]. It is best practice to leave chemicals in their original containers whenever possible[2]. Do not mix with other waste streams[2].
-
Labeling: Clearly label the container as "Waste this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the waste container in a designated, secure area for chemical waste, away from incompatible materials such as strong oxidizing agents[3][5].
-
Waste Pickup: Arrange for the collection of the chemical waste through your institution's EHS department.
2. Contaminated this compound Waste:
If this compound is contaminated with a hazardous substance, it must be treated as hazardous waste.
-
Consult EHS: Immediately consult your institution's EHS department for specific guidance on disposal procedures for the specific contaminants.
-
Follow Hazardous Waste Protocols: Adhere to all institutional and regulatory protocols for the disposal of the specific hazardous waste category the mixture falls into.
3. Spill Cleanup and Disposal:
In the event of a spill, follow these procedures:
-
Ventilation: Ensure the area is well-ventilated[3].
-
Cleanup: Clean up spills immediately. Sweep up the solid material, taking care to avoid generating dust[3].
-
Containerize: Place the swept-up material into a suitable, clean, dry, and closed container for disposal[3].
-
Label and Dispose: Label the container as "Spill Cleanup Waste: this compound" and dispose of it according to your institution's chemical waste procedures.
4. Disposal of Empty Containers:
Handle uncleaned, empty containers as you would the product itself[2].
-
Do Not Reuse: Do not re-use empty containers[6].
-
Dispose as Chemical Waste: Dispose of empty containers in accordance with local, regional, and national hazardous waste regulations[6].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Disclaimer: This information is intended as a guide. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations, to ensure full compliance[2][5][6].
References
Personal protective equipment for handling D(+)-Trehalose dihydrate
For researchers, scientists, and drug development professionals, the safe handling of all laboratory reagents is paramount to ensuring a secure and efficient research environment. While D(+)-Trehalose dihydrate is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1][2][3][4] This guide provides immediate and essential safety and logistical information for handling this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to ensure the safe handling of this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[5][6] | To protect eyes from dust particles. |
| Hand Protection | Impervious gloves (e.g., nitrile).[1] | To prevent skin contact. |
| Body Protection | Laboratory coat or protective clothing.[1] | To protect skin and clothing from spills. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A particulate respirator is recommended if dust is generated.[1][2] | To prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
A structured approach to handling this compound from receipt to experimental use is critical for safety and maintaining the integrity of the compound.
-
Preparation :
-
Ensure a well-ventilated work area, such as a laboratory bench. If there is a risk of dust generation, use a fume hood.[1]
-
Assemble all necessary PPE as outlined in the table above.
-
Have all necessary equipment and reagents for the experiment ready.
-
-
Handling :
-
Storage :
Disposal Plan: Managing Waste
Proper disposal of this compound and its containers is a critical final step in the laboratory workflow.
-
Waste Collection :
-
Place excess or waste this compound into a suitable, labeled disposal container.[1]
-
-
Container Disposal :
-
Spill Response :
Experimental Workflow for Handling this compound
References
- 1. benchchem.com [benchchem.com]
- 2. shop.neofroxx.com [shop.neofroxx.com]
- 3. carlroth.com [carlroth.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. agscientific.com [agscientific.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
